molecular formula C45H54F2N4O8 B192657 Vinflunine CAS No. 162652-95-1

Vinflunine

Cat. No.: B192657
CAS No.: 162652-95-1
M. Wt: 816.9 g/mol
InChI Key: NMDYYWFGPIMTKO-GKTGNXALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinflunine is a third-generation, bifluorinated vinca alkaloid used in cancer research, particularly as a tool for studying advanced or metastatic transitional cell carcinoma (TCC) of the urothelial tract . Its primary research value lies in its unique mechanism of action as a microtubule inhibitor. This compound binds to tubulin at or near the vinca-alkaloid-binding domain, suppressing microtubule dynamics and inhibiting the polymerization of tubulin into microtubules . This disruption leads to a mitotic arrest at the metaphase/anaphase transition, ultimately inducing apoptosis in proliferating cells . Preclinical studies suggest this compound has a superior antitumor profile and a slower rate of resistance development compared to other vinca alkaloids, making it a valuable compound for investigating chemoresistance mechanisms . Its main metabolite, 4-O-deacetylthis compound (DVFL), is also pharmacologically active . Research applications include in vitro and in vivo studies on urothelial carcinoma, breast cancer, and non-small cell lung cancer models . From a pharmacokinetic perspective, this compound is extensively distributed in tissues, has a terminal half-life of approximately 40 hours, and is eliminated via both fecal and urinary routes . This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic procedures involving humans.

Properties

Key on ui mechanism of action

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis.

CAS No.

162652-95-1

Molecular Formula

C45H54F2N4O8

Molecular Weight

816.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

InChI Key

NMDYYWFGPIMTKO-GKTGNXALSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

melting_point

244

Other CAS No.

162652-95-1

Synonyms

Javlor
vinflunine

Origin of Product

United States

Foundational & Exploratory

Vinfluunine's Mechanism of Action in Urothelial Carcinoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant therapeutic agent in the management of advanced or metastatic urothelial carcinoma, particularly after the failure of platinum-based chemotherapy. Its primary mechanism of action, like other vinca alkaloids, centers on the disruption of microtubule dynamics, a critical process for cell division.[1] This targeted interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis, selectively impacting rapidly proliferating cancer cells.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy in urothelial carcinoma, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of key cellular pathways.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its antineoplastic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] Unlike some other vinca alkaloids, this compound exhibits distinct properties in its interaction with tubulin, which may contribute to its superior antitumor activity and favorable safety profile. The binding of this compound to tubulin leads to a cascade of intracellular events culminating in cell death.

The primary consequences of this compound's interaction with tubulin are:

  • Inhibition of Microtubule Polymerization: this compound directly interferes with the assembly of tubulin dimers into microtubules.[1]

  • Disruption of Mitotic Spindle Formation: The inability to form functional microtubules prevents the construction of a proper mitotic spindle.[3]

  • Metaphase Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through mitosis and are arrested in the metaphase stage.[2]

This disruption of microtubule-dependent processes triggers cellular signaling pathways that lead to programmed cell death, or apoptosis.

Cellular Consequences of Microtubule Disruption

The destabilization of microtubules by this compound initiates a series of cellular responses that are central to its anti-cancer effects. These include cell cycle arrest and the induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle at the G2/M transition phase.[3] This arrest is a critical checkpoint that prevents cells with damaged or improperly aligned chromosomes from completing division. The prolonged arrest at this phase is a strong signal for the cell to initiate apoptosis.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound is a potent trigger for the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation.[1] Key molecular players in this compound-induced apoptosis in urothelial carcinoma include the Bcl-2 family of proteins and caspases. While the precise signaling cascades are still under investigation, it is understood that the disruption of microtubule dynamics leads to the activation of pro-apoptotic signals.

Signaling Pathways Implicated in this compound's Action

The cellular response to this compound is mediated by complex signaling networks. While the complete picture is still emerging, several key pathways have been identified.

Apoptotic Signaling Pathway

The apoptotic cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a key event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, with caspase-3 being a key executioner caspase, leading to the cleavage of cellular substrates and the dismantling of the cell.

Vinfluunine_Apoptosis_Pathway This compound This compound Tubulin Tubulin Binding This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 Ratio) G2M_Arrest->Bcl2_Family Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced apoptotic signaling pathway.

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop in urothelial carcinoma. Understanding these mechanisms is crucial for optimizing treatment strategies.

Epithelial-to-Mesenchymal Transition (EMT)

Recent studies have identified Epithelial-to-Mesenchymal Transition (EMT) as a significant mechanism of resistance to this compound.[4][5] EMT is a biological process where epithelial cells lose their cell-cell adhesion and acquire a mesenchymal, migratory phenotype. This transition is associated with changes in the expression of key marker proteins, including the downregulation of E-cadherin (an epithelial marker) and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[6] In the context of this compound resistance, EMT may confer a more chemoresistant phenotype.[4] Research suggests that reversing EMT could potentially re-sensitize resistant urothelial carcinoma cells to this compound.[5]

Vinfluunine_Resistance_EMT cluster_vinfluunine This compound Treatment cluster_emt EMT-mediated Resistance This compound This compound Apoptosis Apoptosis This compound->Apoptosis inhibits proliferation of sensitive cells EMT Epithelial-to-Mesenchymal Transition (EMT) E_cadherin ↓ E-cadherin EMT->E_cadherin N_cadherin ↑ N-cadherin EMT->N_cadherin Resistance This compound Resistance E_cadherin->Resistance N_cadherin->Resistance Resistance->Apoptosis blocks

EMT as a mechanism of resistance to this compound.
P-glycoprotein (P-gp) Efflux Pump

Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a well-established mechanism of multidrug resistance in cancer. While this compound is a substrate for P-gp, it is considered a less potent inducer of drug resistance compared to other vinca alkaloids.[2]

Quantitative Data on Vinfluunine's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in urothelial carcinoma.

Table 1: Preclinical Efficacy of Vinfluunine
Cell LineAssay TypeEndpointValueCitation
T24 (human)MTT AssayIC50 (72h)~10-20 nM[4]
MB49 (murine)Not specifiedIC50400 nM[7]
Human Tumor XenograftsIn vivoAntitumor ActivityDefinite activity in 64% of xenografts[7]
Table 2: Clinical Efficacy of this compound in Platinum-Pretreated Advanced/Metastatic Urothelial Carcinoma
Study PhaseNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Citation
Phase II5118%3.06.6[7]
Phase II15114.6%2.88.2[3]
Phase III3708.6% (this compound + BSC) vs. 0% (BSC alone)3.0 (this compound + BSC) vs. 1.5 (BSC alone)6.9 (this compound + BSC) vs. 4.6 (BSC alone)[8]
Retrospective10224.5%3.910.0[9]
Prospective2737% (CR+PR)3.453.22[10]

BSC: Best Supportive Care, CR: Complete Response, PR: Partial Response

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on urothelial carcinoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Urothelial carcinoma cell lines (e.g., T24, 5637, J82)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the urothelial carcinoma cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Urothelial carcinoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Urothelial carcinoma cells

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3) following this compound treatment.

Materials:

  • Treated and untreated urothelial carcinoma cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's mechanism of action in urothelial carcinoma is multifaceted, primarily stemming from its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. While resistance can emerge, ongoing research into mechanisms such as EMT is paving the way for potential combination therapies to enhance its efficacy. The quantitative data from both preclinical and clinical studies underscore its therapeutic value in a challenging clinical setting. The detailed experimental protocols provided herein serve as a resource for researchers dedicated to furthering our understanding of this important anti-cancer agent and developing improved treatment strategies for urothelial carcinoma.

References

An In-depth Technical Guide to Vinfluunine Ditartrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation, semi-synthetic bis-indole alkaloid of the vinca class, derived from its predecessor, vinorelbine.[1] It is a novel microtubule inhibitor distinguished by the presence of two fluorine atoms, a modification achieved through superacidic chemistry.[2] This structural alteration contributes to its distinct pharmacological profile, including its mechanism of action and reduced neurotoxicity compared to other vinca alkaloids.[1] this compound ditartrate is the salt form used in the commercially available formulation, Javlor®, which is indicated for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen. This guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of this compound ditartrate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure and Identification

This compound is a complex molecule with a core structure derived from the coupling of two indole alkaloids, catharanthine and vindoline. The ditartrate salt is formed by the reaction of this compound with two equivalents of L-tartaric acid.

IdentifierValue
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate;bis[(2R,3R)-2,3-dihydroxybutanedioic acid]
CAS Number 194468-36-5
Chemical Formula C₅₃H₆₆F₂N₄O₂₀
Molecular Weight 1117.1 g/mol

Physicochemical Properties

The physicochemical properties of this compound ditartrate are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueReference
Physical State Solid, powder[3]
Color White to light beige
Melting Point >244 °C
Solubility Soluble in DMSO and methanol. Water solubility is sufficient for intravenous formulation.
pKa Data not available. As a vinca alkaloid, it possesses basic nitrogen atoms, making it a weak base.
Stability The diluted solution for infusion is physically and chemically stable for up to 6 days when stored in a refrigerator (2°C-8°C) and protected from light, or for up to 24 hours at 25°C.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules. Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division.

This compound binds to the vinca-binding site on β-tubulin, which is located at the interface between two tubulin dimers.[1] This binding inhibits tubulin polymerization, leading to a disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents, this compound does not cause microtubule depolymerization at therapeutic concentrations but rather suppresses their dynamic instability. This results in a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]

The apoptotic cascade initiated by this compound-induced mitotic arrest involves a postmitotic G1 arrest and the mitochondrial pathway. This is characterized by an increase in the expression and nuclear translocation of p53 and p21. The process converges on the mitochondria, leading to the release of cytochrome c. The modulation of Bcl-2 family proteins, such as the upregulation and mitochondrial translocation of Bax and the phosphorylation of Bcl-2, plays a crucial role in this process.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Vinfluunine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ditartrate Tubulin β-Tubulin Dimer This compound->Tubulin Binds to Vinca-binding site Microtubules Microtubule Dynamics (Suppression of Dynamic Instability) Tubulin->Microtubules Inhibits polymerization MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Leads to G1Arrest Postmitotic G1 Arrest MitoticArrest->G1Arrest Bcl2 Bcl-2 Phosphorylation MitoticArrest->Bcl2 p53_p21 p53 & p21 Upregulation & Nuclear Translocation G1Arrest->p53_p21 Bax Bax Upregulation & Mitochondrial Translocation p53_p21->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis CytochromeC->Apoptosis

This compound's mechanism of action leading to apoptosis.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and quantification of this compound ditartrate in both bulk drug substance and biological matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for purity assessment and quantification.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol), isocratically delivered.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 268 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound ditartrate standard or sample in a suitable solvent (e.g., methanol).

    • For biological samples (e.g., blood), perform a liquid-liquid extraction under basic conditions using a solvent like diethyl ether, followed by a back-extraction with an acidic solution (e.g., 0.1 M HCl).[5]

    • Filter the final solution through a 0.45 µm filter before injection.

  • Analysis: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system. The retention time and peak area are used for identification and quantification, respectively, against a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS method is preferred.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above, often with adjustments to the mobile phase to ensure compatibility with the MS detector.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites (if required) are monitored.

  • Sample Preparation: Similar to the HPLC method, with protein precipitation often being a key step for biological samples.

  • Analysis: The high selectivity of MS/MS allows for accurate quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound ditartrate. Due to the complexity of the molecule, a combination of 1D and 2D NMR experiments is necessary. The following is a representative protocol based on the analysis of the closely related vinorelbine.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation: Dissolve an appropriate amount of this compound ditartrate in a deuterated solvent (e.g., methanol-d₄ or chloroform-d).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their multiplicities.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of all signals in the complex spectra.

    • NOESY: To investigate the spatial proximity of protons and gain insights into the molecule's conformation in solution.

  • Data Processing: The acquired data is processed using specialized software to obtain the final spectra for analysis and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound ditartrate molecule.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the powdered this compound ditartrate is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Analysis: The resulting spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule, such as C=O (esters), O-H (hydroxyls), C-N (amines), C-F (fluoroalkyl), and aromatic C=C bonds. This provides a unique fingerprint of the molecule.

Below is a diagram representing a general experimental workflow for the analysis of this compound ditartrate.

Experimental_Workflow cluster_workflow Analytical Workflow for Vinfluunine Ditartrate Sample This compound Ditartrate Sample (Bulk or Biological Matrix) SamplePrep Sample Preparation (Dissolution, Extraction, Filtration) Sample->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC LCMS LC-MS/MS Analysis SamplePrep->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR FTIR FT-IR Spectroscopy SamplePrep->FTIR DataAnalysis Data Analysis & Interpretation HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis Quantification Quantification DataAnalysis->Quantification Purity Purity Assessment DataAnalysis->Purity StructureElucidation Structural Elucidation DataAnalysis->StructureElucidation FunctionalGroups Functional Group Identification DataAnalysis->FunctionalGroups

General experimental workflow for this compound ditartrate analysis.

Conclusion

This compound ditartrate is a significant advancement in the vinca alkaloid class of chemotherapeutic agents. Its unique chemical structure, resulting from targeted fluorination, imparts a distinct profile of activity and safety. A thorough understanding of its chemical and physical properties, as well as the application of robust analytical methodologies, is paramount for its successful development, manufacturing, and clinical application. This guide provides a foundational resource for professionals engaged in the research and development of this important anticancer drug.

References

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Fluorinated Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinca alkaloids, a cornerstone of cancer chemotherapy for over half a century, continue to evolve with the advent of medicinal chemistry. The strategic incorporation of fluorine atoms into these complex natural products has ushered in a new generation of potent anti-cancer agents with improved therapeutic profiles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of key fluorinated vinca alkaloids, offering detailed experimental protocols and insights for researchers in the field of drug discovery and development.

Introduction: The Rationale for Fluorination

Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division.[1] Semisynthetic modifications of the natural alkaloids vinblastine and vincristine have led to important drugs like vinorelbine.[2] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can significantly impact a molecule's metabolic stability, binding affinity, and overall efficacy. In the context of vinca alkaloids, fluorination has been a key strategy to overcome challenges such as drug resistance and to enhance anti-tumor activity.[3][4]

This guide focuses on three prominent examples of fluorinated vinca alkaloids: vinflunine, 10'-fluorovinblastine, and 10'-fluorovincristine.

Key Fluorinated Vinca Alkaloids: Synthesis and Biological Activity

This compound: A Superacid-Catalyzed Innovation

This compound (20',20'-difluoro-3',4'-dihydrovinorelbine) is a third-generation vinca alkaloid approved for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.[5][6] Its discovery was a landmark in the application of superacid chemistry to complex natural product modification.[3]

Synthesis: this compound is synthesized from vinorelbine through a reaction in a superacidic medium, typically anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid like antimony pentafluoride (SbF5).[7] This harsh but effective method allows for the selective introduction of two fluorine atoms at the 20' position of the catharanthine (upper) portion of the molecule, a region previously difficult to access through conventional synthetic methods.[3][8]

Biological Activity: this compound demonstrates superior in vivo antitumor activity compared to its parent compound, vinorelbine, against a range of experimental tumor models.[8] While it shares the same fundamental mechanism of action as other vinca alkaloids—inhibition of tubulin polymerization—it exhibits distinct tubulin-binding properties.[9] This difference may contribute to its improved therapeutic index and reduced neurotoxicity.[3]

CompoundCell LineIC50 (nM)Reference
This compoundVarious60 - 300 (72-hr exposure)[9]
10'-Fluorovinblastine and 10'-Fluorovincristine: Enhancing Potency through Biomimetic Coupling

The synthesis of 10'-fluorovinblastine and 10'-fluorovincristine represents a significant advancement in the biomimetic synthesis of vinca alkaloids, showcasing a substantial increase in potency.[10]

Synthesis: The key step in the synthesis of these potent analogs is the Fe(III)-promoted coupling of a synthetic 10-fluorocatharanthine with vindoline (for 10'-fluorovinblastine) or N-desmethylvindoline (for 10'-fluorovincristine).[10][11] This biomimetic approach mimics the proposed biosynthetic pathway and provides the desired dimeric structure with high stereoselectivity.[10] The subsequent formylation of the vindoline nitrogen in the 10'-fluorinated N-desmethylvinblastine intermediate yields 10'-fluorovincristine.[11]

Biological Activity: Fluorine substitution at the 10' position of the catharanthine unit results in a remarkable 8-fold increase in cytotoxic activity against both sensitive and vinblastine-resistant tumor cell lines.[10][11] This enhanced potency is attributed to the fluorine atom making critical contacts within a hydrophobic pocket of tubulin, thereby stabilizing the drug-target interaction.[10]

CompoundCell LineIC50Reference
10'-FluorovinblastineHCT116 (sensitive)800 pM[10][11]
HCT116/VM46 (resistant)80 nM[10][11]
10'-FluorovincristineL1210~5-8 fold more potent than vincristine[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 10'-Fluorovinblastine via Fe(III)-Promoted Coupling

This protocol describes a one-pot, two-step coupling and oxidation procedure.

Materials:

  • 10-Fluorocatharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • 0.1 N Hydrochloric acid (HCl)

  • Trifluoroethanol (CF₃CH₂OH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 10-fluorocatharanthine (1.0 equiv) and vindoline (1.1 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

  • Stir the solution at room temperature (23-25 °C).

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction for 2-3 hours at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the coupling reaction, cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of FeCl₃ in water and saturate it with air by bubbling air through the solution for 15 minutes. Cool this solution to 0 °C.

  • Add the initial reaction mixture to the air-saturated FeCl₃ solution.

  • Slowly add solid NaBH₄ portion-wise to the combined mixture at 0 °C.

  • After the reaction is complete (monitored by TLC), quench by the addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 10'-fluorovinblastine.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • Test compound (e.g., fluorinated vinca alkaloid) dissolved in DMSO

  • Positive control (e.g., Vinblastine)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Keep this solution on ice.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for the positive and vehicle controls.

  • Pre-warm the microplate reader to 37 °C.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve for each concentration.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (e.g., fluorinated vinca alkaloid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of fluorinated vinca alkaloids and the general workflows for their synthesis and evaluation.

cluster_0 Cellular Mechanism of Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycle->Apoptosis Vinca Fluorinated Vinca Alkaloid Vinca->Microtubule

Caption: Mechanism of action of fluorinated vinca alkaloids.

cluster_1 Synthetic Workflow: 10'-Fluorovinblastine start Fluorinated Catharanthine + Vindoline coupling Fe(III)-Promoted Coupling start->coupling oxidation In situ Oxidation coupling->oxidation purification HPLC Purification oxidation->purification product 10'-Fluorovinblastine purification->product

Caption: Synthetic workflow for 10'-fluorovinblastine.

cluster_2 Biological Evaluation Workflow compound Fluorinated Vinca Alkaloid tubulin_assay Tubulin Polymerization Assay compound->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity_assay ic50 Determine IC50 tubulin_assay->ic50 cytotoxicity_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Biological evaluation workflow.

Conclusion and Future Directions

The development of fluorinated vinca alkaloids exemplifies the power of strategic chemical modification to enhance the therapeutic potential of natural products. This compound and the 10'-fluoro derivatives of vinblastine and vincristine demonstrate that fluorination can lead to compounds with superior anti-cancer activity and potentially improved safety profiles. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore this promising area of cancer drug discovery.

Future research in this field will likely focus on the development of novel fluorination methodologies that are milder and more versatile. Additionally, a deeper understanding of the structure-activity relationships of fluorinated vinca alkaloids will guide the design of next-generation compounds with even greater potency and selectivity. The continued exploration of these fascinating molecules holds great promise for the future of cancer chemotherapy.

References

Vinfluunine Pharmacokinetics and Metabolism in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation bifluorinated semi-synthetic vinca alkaloid, derived from vinorelbine.[1] As a microtubule inhibitor, it disrupts the mitotic process, making it a potent agent against rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in humans, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental pathways.

I. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several clinical trials. Following intravenous administration, this compound exhibits a multi-exponential decay in blood concentrations.[2] Its disposition is linear over a dose range of 30 to 400 mg/m².[2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, 4-O-deacetyl-vinflunine (DVFL), in cancer patients. Table 1 presents data from a Phase I study in patients with advanced solid tumors receiving the recommended dose of 320 mg/m². Table 2 provides data from a study in patients with varying degrees of renal function, demonstrating the impact of renal impairment on drug clearance.

Table 1: Pharmacokinetic Parameters of this compound and DVFL in Patients with Advanced Solid Tumors (320 mg/m² Dose)

ParameterThis compound (Mean ± SD)4-O-deacetyl-vinflunine (DVFL) (Mean ± SD)
Cmax (ng/mL) 6552 (2469–11616)51.3 (26.1–103)
AUC(0,∞) (ng·h/mL) 14212 (7648–27070)4251 (1935–8731)
CLtot (L/h) 42.9 (19.5–74.0)-
Vd,z (L) 2355 (739–4379)-
t½,z (h) 38.5 (15.0–68)-
Metabolic Ratio -0.321 (0.160–0.576)

Data from a control group of patients with normal renal function (CrCl > 60 mL/min) presented in a study on patients with renal impairment. Cmax for the control group was not calculated due to a shorter infusion time in the original study.[2]

Table 2: Influence of Renal Impairment on this compound and DVFL Pharmacokinetics

ParameterModerate Renal Impairment (280 mg/m²) (Mean (range))Severe Renal Impairment (250 mg/m²) (Mean (range))
This compound Cmax (ng/mL) 6552 (2469–11616)6757 (4293–8877)
This compound AUC(0,∞) (ng·h/mL) 14422 (8697–22169)15521 (10612–22827)
This compound CLtot (L/h) 35.9 (24.4–50.8)28.1 (19.4–37.2)
This compound Vd,z (L) 1790 (1286–2560)1476 (823–2400)
This compound t½,z (h) 35.8 (28.5–45.4)37.3 (28.9–44.7)
DVFL Cmax (ng/mL) 51.3 (26.1–103)49.9 (18.5–90.1)
DVFL AUC(0,tlast) (ng·h/mL) 5551 (2097–9729)5211 (1895–10073)
Metabolic Ratio 0.386 (0.231–0.677)0.331 (0.177–0.523)

[2]

II. Metabolism

This compound is extensively metabolized in the liver.[3] The primary routes of metabolism involve hydrolysis by multiple esterases to form the only known active metabolite, 4-O-deacetyl-vinflunine (DVFL), and oxidation by the cytochrome P450 isoenzyme CYP3A4 to produce several inactive metabolites.[2] In vitro studies using human liver microsomes have identified two of these inactive metabolites, tentatively presumed to be an N-oxide or hydroxylated metabolite (M1) and an epoxide metabolite (M2).[4] A study using radiolabeled this compound described a total of 11 metabolites.[5]

Metabolic Pathway of this compound

Vinfluunine_Metabolism This compound This compound DVFL 4-O-deacetyl-vinflunine (DVFL) (Active Metabolite) This compound->DVFL Esterases Inactive_Metabolites Inactive Metabolites (e.g., M1, M2) This compound->Inactive_Metabolites CYP3A4

Caption: Metabolic pathway of this compound in humans.

III. Experimental Protocols

A. Clinical Pharmacokinetic Study Protocol (Phase I)

This section outlines a typical protocol for a Phase I clinical trial to evaluate the pharmacokinetics of intravenous this compound in patients with advanced solid tumors.

1. Patient Population:

  • Adult patients (≥ 18 years) with a histologically confirmed diagnosis of a metastatic or advanced-stage malignant tumor for which no curative therapy exists.[6]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Adequate organ function (hematological, renal, and hepatic).

  • Exclusion criteria include prior treatment with this compound or other vinca alkaloids, significant neurological or psychiatric disorders, and pregnancy or lactation.[7]

2. Dosing and Administration:

  • This compound is administered as a 10-minute intravenous infusion every 3 weeks.[3]

  • Dose escalation is performed in cohorts of patients to determine the maximum tolerated dose (MTD). A common starting dose is 30 mg/m², with subsequent escalations. The recommended Phase II dose has been established at 320 mg/m².[3][5]

3. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points during the first cycle of treatment. A typical sampling schedule includes pre-dose, at the end of the infusion, and at multiple time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).[8]

4. Bioanalytical Method:

  • Quantification of this compound and DVFL in whole blood or plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][9]

B. In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of this compound using human liver microsomes.

1. Materials:

  • Pooled human liver microsomes.

  • This compound.

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer.

  • Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4).

  • Organic solvent for extraction (e.g., methyl tert-butyl ether).[9]

  • LC-MS/MS system.

2. Incubation Procedure:

  • A reaction mixture is prepared containing human liver microsomes, this compound, and phosphate buffer.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • The incubation is carried out at 37°C with gentle agitation.

  • The reaction is terminated at various time points by the addition of a cold organic solvent.

  • For inhibitor studies, selective CYP450 inhibitors are pre-incubated with the microsomes before the addition of this compound.[4]

3. Sample Processing and Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate proteins.

  • The supernatant containing the metabolites is collected, evaporated to dryness, and reconstituted in the mobile phase.

  • The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.[9]

Experimental Workflow Diagrams

PK_Study_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase Patient_Screening Patient Screening and Enrollment Dosing This compound Administration (IV Infusion) Patient_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Blood Sample Processing Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of This compound and DVFL Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow of a clinical pharmacokinetic study of this compound.

In_Vitro_Metabolism_Workflow cluster_0 Incubation cluster_1 Analysis Preparation Prepare Incubation Mixture (Microsomes, Vinfluunine, Buffer) Initiation Initiate Reaction with NADPH Preparation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Metabolite Extraction Termination->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Metabolite_ID Metabolite Identification and Quantification LCMS_Analysis->Metabolite_ID

Caption: Workflow for an in vitro metabolism study of this compound.

IV. Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in humans. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of this important anticancer agent. A thorough understanding of these aspects is crucial for optimizing its clinical use and for the development of future therapeutic strategies.

References

Vinflunine's Interaction with Tubulin and Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant advancement in the class of microtubule-targeting anticancer agents. Derived from vinorelbine, it exhibits a distinct profile of interaction with tubulin and microtubules, leading to potent antitumor activity with a potentially favorable toxicity profile. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's therapeutic action. It details the quantitative aspects of its binding to tubulin, its profound effects on microtubule dynamics, and the subsequent cellular consequences, including cell cycle arrest and apoptosis. Furthermore, this guide furnishes detailed protocols for key experimental assays and visualizes the complex biological processes through signaling pathway and workflow diagrams, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their function, particularly in the formation and operation of the mitotic spindle during cell division. This makes them a prime target for anticancer therapies.[1][2]

Vinca alkaloids, a class of natural and semi-synthetic compounds, exert their cytotoxic effects by interfering with microtubule dynamics.[3][4] this compound distinguishes itself from classical vinca alkaloids like vinblastine by its unique chemical structure, which translates into a different spectrum of activity on microtubule dynamics.[5][6] While it shares the common mechanism of inhibiting microtubule polymerization, the subtleties of its interaction lead to different effects on various parameters of dynamic instability, which may contribute to its superior antitumor efficacy observed in preclinical studies.[5][6]

Interaction with Tubulin

This compound, like other vinca alkaloids, interacts with tubulin at the vinca binding domain on β-tubulin.[3][7] This interaction is fundamental to its mechanism of action.

Binding Affinity

This compound exhibits a lower binding affinity for tubulin compared to other vinca alkaloids such as vincristine, vinblastine, and its parent compound, vinorelbine.[3][8] While a specific dissociation constant (Kd) for this compound is not consistently reported in the literature, studies indicate that its capacity to bind to or interfere with the binding of other vinca alkaloids to tubulin is weaker.[3] One study noted that specific binding of [3H]this compound to tubulin was undetectable by centrifugal gel filtration, further supporting its comparatively lower affinity.[3] Another study reported a 3- to 16-fold lower overall affinity for tubulin compared to vinorelbine.[8] This lower affinity is thought to contribute to its reduced neurotoxicity.

The binding of this compound to tubulin is an entropically driven process.[8]

Effects on Microtubule Dynamics

This compound's primary mechanism of action is the suppression of microtubule dynamics, which is crucial for proper mitotic spindle function.[5][6] Its effects differ significantly from those of classic vinca alkaloids like vinblastine.

At low concentrations, this compound does not cause a net depolymerization of microtubules but rather suppresses their dynamic instability.[5][9] The major effects of this compound on microtubule dynamics are:

  • Slowing of the microtubule growth rate. [5][6]

  • Increase in the duration of microtubule growth. [5][6]

  • Reduction in the duration of microtubule shortening. [5][6]

In contrast to vinblastine, this compound does not significantly reduce the rate of shortening.[5] It also suppresses treadmilling, the process of subunit addition at one end and loss at the other, although less potently than vinblastine.[5]

Quantitative Effects on Microtubule Dynamics

The following table summarizes the quantitative effects of this compound on various parameters of microtubule dynamics as reported in the literature.

ParameterThis compound ConcentrationEffectReference
Inhibition of Treadmilling (IC50) 0.42 µM50% inhibition[5]
Microtubule Growth Rate 0.4 µMDecreased[5]
Microtubule Shortening Rate 0.4 µMNo significant change[5]
Growth Duration 0.4 µMIncreased[5]
Shortening Duration 0.4 µMDecreased[5]
Time in Attenuated State 0.4 µMNo significant change[5]
Rescue Frequency 0.4 µMIncreased by 43%[5]
Catastrophe Frequency 0.4 µMNo significant change[5]

Cellular Consequences

The disruption of microtubule dynamics by this compound leads to profound consequences for cancer cells, primarily mitotic arrest and subsequent apoptosis.

Cell Cycle Arrest

By suppressing the dynamics of mitotic spindle microtubules, this compound activates the spindle assembly checkpoint, leading to a block in the metaphase/anaphase transition of mitosis (G2/M arrest).[3][10] This arrest is a concentration-dependent phenomenon.[3] Interestingly, at lower concentrations that are sufficient to suppress microtubule dynamics, this compound may not induce a canonical G2/M block but can still lead to apoptosis through a postmitotic G1 arrest.[9]

Induction of Apoptosis

Prolonged mitotic arrest or aberrant mitotic progression induced by this compound ultimately triggers programmed cell death, or apoptosis.[1][9] The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic (mitochondrial) pathway.

Key molecular events in this compound-induced apoptosis include:

  • Activation of c-Jun N-terminal kinase 1 (JNK1). [1]

  • Modulation of Bcl-2 family proteins: This includes the up-regulation and translocation of the pro-apoptotic protein Bax to the mitochondria.[9] While Bcl-2 phosphorylation is not a primary mechanism, increased levels of the anti-apoptotic proteins Bcl-2 and Bfl-1/A1 have been associated with this compound resistance.[1]

  • Release of cytochrome c from the mitochondria. [9]

  • Activation of caspases: This includes the activation of initiator caspase-9 and executioner caspases-3 and -7.[1][11]

  • Cleavage of Poly(ADP-ribose) polymerase (PARP). [1]

The induction of apoptosis by this compound can be inhibited by caspase inhibitors, confirming the central role of this enzyme family in the cell death process.[1]

Quantitative Data on Cellular Effects
ParameterCell Line(s)This compound ConcentrationEffectReference
Inhibition of Cell Proliferation (IC50) Various cancer cell lines60 - 300 nM (72-hour exposure)50% inhibition[3]
Inhibition of Cell Proliferation (IC50) HeLa18 nM50% inhibition[10]
Mitotic Block (IC50) HeLa38 nM50% of cells blocked in mitosis[10]
Inhibition of Cell Growth (IC50) HT1376 bladder cancer4.677 µM50% inhibition[12]
Inhibition of Cell Growth (IC50) 5637 bladder cancer3.478 µM50% inhibition[12]
Inhibition of Cell Growth (IC50) SW780 bladder cancer1.734 µM50% inhibition[12]
Inhibition of Cell Growth (IC50) T24 bladder cancer0.068 µM50% inhibition[12]
Inhibition of Cell Growth (IC50) UMUC3 bladder cancer0.277 µM50% inhibition[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and microtubules.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO or water)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.

  • Add various concentrations of this compound to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., vinblastine).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value, which is the concentration of this compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[13]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cultured cells grown on sterile glass coverslips

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with various concentrations of this compound for a desired period (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixation solution. If using paraformaldehyde, follow with a permeabilization step.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.[2][14]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cultured cells

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cultured cells with various concentrations of this compound for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cultured cells

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Treat cells with this compound and harvest them.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[18][19][20]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Vinfluunine_Interaction_Workflow This compound's Interaction with Tubulin and Microtubules cluster_drug_interaction Drug-Target Interaction cluster_microtubule_effects Effects on Microtubules cluster_cellular_consequences Cellular Consequences This compound This compound Tubulin β-Tubulin (Vinca Domain) This compound->Tubulin Binds to Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Dynamics Suppresses Microtubule Dynamics Polymerization->Dynamics MitoticArrest G2/M Mitotic Arrest Dynamics->MitoticArrest Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis

Caption: Overview of this compound's Mechanism of Action.

Tubulin_Polymerization_Assay_Workflow In Vitro Tubulin Polymerization Assay Workflow start Start prepare_tubulin Prepare Tubulin Solution (on ice) start->prepare_tubulin add_this compound Add this compound to 96-well plate prepare_tubulin->add_this compound initiate_reaction Add Tubulin to Plate Initiate Reaction add_this compound->initiate_reaction incubate Incubate at 37°C in Plate Reader initiate_reaction->incubate measure_absorbance Measure Absorbance at 340 nm over time incubate->measure_absorbance analyze Analyze Data (Polymerization Curve, IC50) measure_absorbance->analyze end End analyze->end

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Vinfluunine_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound MicrotubuleDisruption Microtubule Dynamics Suppression This compound->MicrotubuleDisruption MitoticArrest Mitotic Arrest MicrotubuleDisruption->MitoticArrest JNK_activation JNK1 Activation MitoticArrest->JNK_activation Bcl2_inhibition Bcl-2 Family Modulation MitoticArrest->Bcl2_inhibition Bax_activation Bax Upregulation & Translocation Mitochondria Mitochondria Bax_activation->Mitochondria Bcl2_inhibition->Bax_activation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-Induced Apoptotic Signaling Pathway.

Conclusion

This compound presents a compelling case study in the rational design of microtubule-targeting agents. Its distinct interaction with tubulin, characterized by a lower binding affinity and a unique profile of effects on microtubule dynamics, sets it apart from its predecessors. This guide has provided a comprehensive overview of the current understanding of this compound's mechanism of action, from its initial binding to tubulin to the ultimate induction of apoptosis in cancer cells. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research into this important class of anticancer drugs and to aid in the development of novel therapeutic strategies targeting the microtubule cytoskeleton. The continued investigation into the nuanced mechanisms of drugs like this compound will undoubtedly pave the way for more effective and less toxic cancer therapies.

References

The Dual Anti-Angiogenic and Antivascular Effects of Vinflunine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinflunine, a third-generation bifunctional vinca alkaloid, exhibits potent antitumor activity through its interaction with tubulin and microtubules. Beyond its direct cytotoxic effects on cancer cells, this compound demonstrates significant anti-angiogenic and antivascular properties, targeting the tumor vasculature which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and methodologies used to characterize the anti-angiogenic and antivascular effects of this compound. Quantitative data from key preclinical studies are summarized, and detailed protocols for relevant in vitro and in vivo assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's impact on the tumor microenvironment.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen and providing a route for metastatic dissemination. The tumor vasculature is therefore a prime target for anticancer therapies. This compound, a novel fluorinated vinca alkaloid, has been shown to exert its antitumor effects not only by inducing mitotic arrest in cancer cells but also by disrupting the tumor's blood supply through both anti-angiogenic (inhibiting the formation of new vessels) and antivascular (damaging existing tumor vessels) mechanisms.[1][2][3] This guide delves into the preclinical data that substantiates these effects.

Quantitative Data on the Anti-Angiogenic and Antivascular Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on endothelial cells and angiogenesis.

Table 1: In Vitro Effects of this compound on Endothelial Cells

ParameterCell LineThis compound ConcentrationEffectReference
Proliferation HMEC-120 nM50% inhibition after 72h[4]
HMEC-12 nMNo significant cytotoxic effect[4]
Migration HMEC-1 on Fibronectin0.01 - 2 nM-54% alteration in random motility[5]
HMEC-1 on Fibronectin0.01 - 2 nM-50% decrease in mean cell speed[5]
Tube Formation HMEC-1 on Matrigel2 nM45% inhibition of total capillary tube length[4]
Microtubule Dynamics HMEC-12 nM61% increase in overall microtubule dynamicity[4]
HMEC-120 nM-17% suppression of microtubule dynamics[4]

Table 2: In Vivo Anti-Angiogenic Effects of this compound

AssayModelThis compound TreatmentEffectReference
Matrigel Plug Assay MiceLow dosesInhibition of bFGF-induced angiogenesis[6]
Xenograft Models VariousSub-cytotoxic dosesAntivascular mechanism contributing to antitumor activity[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Protocol:

  • Cell Seeding: Seed Human Microvascular Endothelial Cells (HMEC-1) in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migration of endothelial cells.

Protocol:

  • Chamber Preparation: Coat the upper surface of an 8 µm pore size polycarbonate membrane of a Transwell insert with an appropriate extracellular matrix protein (e.g., fibronectin).

  • Cell Preparation: Culture endothelial cells to sub-confluency, then serum-starve for 4-6 hours. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup: Place the Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Cell Seeding and Treatment: Add the endothelial cell suspension to the upper chamber of the Transwell insert. Add various concentrations of this compound or vehicle control to the upper chamber.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well in a small volume of complete medium. Add various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Visualization: Visualize the formation of tubular networks using a phase-contrast microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[8]

In Vivo Matrigel Plug Assay

Objective: To assess the anti-angiogenic effect of this compound in a living organism.

Protocol:

  • Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle control.

  • Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.

  • Treatment Period: Allow the plug to remain in the mice for a specified period (e.g., 7-14 days).

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit as an indicator of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[6][9][10]

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic potential of this compound on a developing vascular network.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 7 or 8, place a sterile filter paper disc or a carrier of choice soaked with this compound or vehicle control onto the CAM.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in the vasculature. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to the control.[11][12][13]

Tumor Xenograft and Microvessel Density (MVD) Analysis

Objective: To determine the effect of this compound on tumor-associated angiogenesis in an in vivo tumor model.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human tumor cells into immunodeficient mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, treat the mice with this compound or vehicle control according to a predetermined schedule.

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and prepare sections. Perform immunohistochemical staining for an endothelial cell marker such as CD31.[14][15][16][17][18]

  • MVD Quantification: Identify areas of highest vascularization ("hot spots") at low magnification. At high magnification (e.g., 200x), count the number of stained microvessels in several fields of view. The average number of microvessels per field represents the MVD.[19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Signaling Pathways

Vinfluine_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to FAK Focal Adhesion Kinase (FAK) VEGFR->FAK Activates Proliferation Endothelial Cell Proliferation VEGFR->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellMigration Endothelial Cell Migration Microtubules->CellMigration Regulates TubeFormation Tube Formation Microtubules->TubeFormation Essential for This compound This compound This compound->Tubulin Binds to This compound->Microtubules Disrupts Dynamics FAK->CellMigration

Caption: this compound's mechanism of anti-angiogenic action.

Experimental Workflows

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CoatPlate Coat 96-well plate with Matrigel Solidify Incubate at 37°C for 30-60 min CoatPlate->Solidify SeedCells Seed cells onto Matrigel Solidify->SeedCells PrepCells Prepare endothelial cell suspension PrepCells->SeedCells Addthis compound Add this compound or vehicle control SeedCells->Addthis compound Incubate Incubate for 4-18 hours Addthis compound->Incubate Visualize Visualize tubes with microscope Incubate->Visualize Quantify Quantify tube length, junctions, and loops Visualize->Quantify

Caption: Workflow for the in vitro tube formation assay.

MVD_Analysis_Workflow cluster_invivo In Vivo Model cluster_processing Tissue Processing cluster_staining Immunohistochemistry cluster_quant Quantification Implant Implant tumor cells in mice TumorGrowth Allow tumors to grow Implant->TumorGrowth Treat Treat with this compound or vehicle TumorGrowth->Treat Excise Excise tumors Treat->Excise Fix Fix tumors in formalin Excise->Fix Embed Embed in paraffin Fix->Embed Section Section tissues Embed->Section Stain Stain with CD31 antibody Section->Stain Visualize Visualize microvessels Stain->Visualize IdentifyHotspots Identify 'hot spots' Visualize->IdentifyHotspots CountVessels Count vessels at high magnification IdentifyHotspots->CountVessels CalculateMVD Calculate Microvessel Density (MVD) CountVessels->CalculateMVD

Caption: Workflow for MVD analysis in tumor xenografts.

Conclusion

This compound's anti-angiogenic and antivascular effects represent a significant component of its overall antitumor activity. By targeting microtubule dynamics in endothelial cells, this compound disrupts key processes in angiogenesis, including cell migration and tube formation. The preclinical data robustly support these effects, as demonstrated through a variety of in vitro and in vivo models. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other microtubule-targeting agents in the context of tumor angiogenesis. A thorough understanding of these mechanisms is crucial for the strategic development and clinical application of such compounds in oncology.

References

Vinfluunine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant advancement in the class of microtubule-targeting agents used in oncology. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis in cancer cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Microtubule Disruption

This compound, like other vinca alkaloids, exerts its cytotoxic effects by interacting with tubulin, the fundamental protein component of microtubules. By binding to the vinca-alkaloid binding domain on β-tubulin, this compound inhibits microtubule polymerization. This interference with microtubule dynamics leads to a suppression of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. The disruption of the mitotic spindle triggers a mitotic arrest, primarily at the G2/M phase of the cell cycle, which ultimately culminates in the activation of the apoptotic cascade.

Interestingly, the concentration of this compound can influence its effect on the cell cycle. While high concentrations induce a canonical G2/M block, lower concentrations have been shown to cause a postmitotic G1 arrest in some cancer cell lines. This suggests a nuanced mechanism of action that is dependent on the cellular context and drug dosage.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a complex process involving the interplay of several key signaling pathways. The disruption of microtubule dynamics serves as the initial trigger, activating a cascade of downstream events that converge on the core apoptotic machinery.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is a central component of this compound's mechanism. Following microtubule disruption, a stress signal is relayed to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event is regulated by the Bcl-2 family of proteins.

  • Bcl-2 Family Proteins: this compound treatment has been shown to modulate the expression and activity of Bcl-2 family members. Specifically, it can lead to the upregulation and translocation of the pro-apoptotic protein Bax to the mitochondria. Conversely, the anti-apoptotic protein Bcl-2 can be phosphorylated, which in some contexts, inhibits its protective function. The altered balance between pro- and anti-apoptotic Bcl-2 family proteins is a key determinant in the commitment of a cell to apoptosis.

  • Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular stress response, is also implicated in this compound-induced apoptosis.

  • Activation by Microtubule Disruption: The cytoskeletal stress caused by this compound's interaction with microtubules can activate the JNK pathway.

  • Downstream Effects: Activated JNK can phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family, thereby promoting apoptosis. JNK can also phosphorylate and activate transcription factors like c-Jun, which can upregulate the expression of pro-apoptotic genes.

The p53 Pathway

The tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis, can also be involved in the cellular response to this compound.

  • p53 and p21 Upregulation: Studies have shown that this compound treatment can lead to an increase in the expression and nuclear translocation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

  • Cell Cycle Arrest: The upregulation of p21 contributes to the cell cycle arrest (either at G2/M or G1) observed after this compound treatment, providing more time for the cell to either repair the damage or commit to apoptosis.

Role of Survivin

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is often overexpressed in cancer cells and plays a role in both cell division and the inhibition of apoptosis. This compound has been shown to decrease the expression of survivin, which would lower the threshold for apoptosis induction.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, providing key quantitative data for comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SK-N-SHNeuroblastoma~10
P388LeukemiaNot Specified
ECV304Bladder CarcinomaNot Specified
MCF-7Breast AdenocarcinomaNot Specified
H292Lung Mucoepidermoid CarcinomaNot Specified
CAL-27Tongue Squamous Cell CarcinomaNot Specified

Note: Specific IC50 values were not always provided in the reviewed literature; however, the studies indicated effective concentrations in the nanomolar range.

Table 2: Apoptosis Rates Induced by this compound

Cell LineThis compound ConcentrationTreatment DurationApoptosis Rate (%)Reference
SK-N-SHIC50 and IC70Not SpecifiedHigh Extents
P388Apoptosis-inducing concentrationsNot SpecifiedSignificant

Note: The reviewed literature often describes apoptosis qualitatively ("high extents," "significant") rather than providing precise percentages. Further targeted studies would be needed to populate this table with more granular data.

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound (appropriate stock solution)

  • Phosphate-buffered saline (PBS)

  • Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells).

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the detection of changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Mandatory Visualizations

Vinfluunine_Apoptosis_Signaling_Pathway This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibits Survivin Survivin Inhibition This compound->Survivin Disruption Disruption Microtubule->Disruption JNK_Pathway JNK Pathway Disruption->JNK_Pathway Activates p53_Pathway p53 Pathway Disruption->p53_Pathway Activates CellCycleArrest Cell Cycle Arrest (G2/M or G1) Disruption->CellCycleArrest Mitochondrion Mitochondrion Disruption->Mitochondrion Stress Signal cJun c-Jun JNK_Pathway->cJun Phosphorylates Bcl2_Family Bcl-2 Family Modulation JNK_Pathway->Bcl2_Family Modulates cJun->Bcl2_Family p21 p21 p53_Pathway->p21 Upregulates p21->CellCycleArrest CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax Bax activation Bcl2_Family->Bax Bcl2_phos Bcl-2 phosphorylation Bcl2_Family->Bcl2_phos Bax->Mitochondrion Promotes Permeability Bcl2_phos->Mitochondrion Inhibits Anti-Apoptotic Function Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Survivin->Caspase37 Inhibits Experimental_Workflow_Apoptosis_Assay start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

The Pharmacodynamics of Vinflunine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant advancement in the class of microtubule-targeting agents. Developed through the innovative use of superacidic chemistry, this compound exhibits a distinct pharmacodynamic profile compared to its predecessors, vinorelbine and vincristine. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, cellular and in vivo effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action: Interaction with Tubulin and Microtubule Dynamics

As with other vinca alkaloids, the primary molecular target of this compound is tubulin, the fundamental protein component of microtubules. However, this compound's interaction with tubulin is characterized by several unique features that likely contribute to its improved preclinical antitumor activity and favorable safety profile.

This compound binds to the vinca-alkaloid binding domain on tubulin, but with a considerably lower affinity than other vinca alkaloids.[1] This lower affinity is thought to contribute to a reduced severity of neuropathies observed clinically.[1] Despite its lower binding affinity, this compound effectively disrupts microtubule dynamics, a critical process for mitotic spindle formation and function.

The primary antineoplastic effects of this compound stem from its ability to inhibit microtubule polymerization, leading to a suppression of microtubule dynamics.[2] This disruption of the highly dynamic microtubule network results in the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.

In Vitro Efficacy and Cellular Effects

The cytotoxic and cytostatic effects of this compound have been extensively evaluated in a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various preclinical models.

Cell LineCancer TypeIC50 (nM)Reference
CAL-27Head and Neck34.1 ± 1.3[3]
MCF-7Breast47.2 ± 6.0[3]
H292Lung56.3 ± 9.8[3]
ECV304Bladder93.6 ± 12.3[3]
HT1376Bladder4677[4]
5637Bladder3478[4]
SW780Bladder1734[4]
UMUC3Bladder277[4]
T24Bladder68[4]
Cell Cycle Arrest

A hallmark of this compound's cellular activity is the induction of a potent G2/M phase cell cycle arrest. This effect is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing cells from proceeding into anaphase. Studies have consistently shown a significant, concentration-dependent accumulation of cells in the G2/M phase following treatment with this compound.[5]

Induction of Apoptosis

The prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This process is characterized by DNA fragmentation and the proteolytic cleavage of poly-(ADP-ribose) polymerase (PARP).[6] Mechanistically, this compound-induced apoptosis involves the activation of c-Jun N-terminal kinase 1 (JNK1) and caspases-3 and -7.[6] The activation of these caspases can be inhibited by the caspase inhibitor acetyl-Asp-Glu-Val-Asp-aldehyde, confirming their central role in the apoptotic cascade.[6] Interestingly, in some preclinical models, such as P388 leukemia cells, this compound-induced apoptosis does not appear to be mediated through the phosphorylation of Bcl-2.[6] However, resistance to this compound has been associated with increased levels of the anti-apoptotic proteins Bcl-2 and Bfl-1/A1.[6]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Vinfluine_Apoptosis_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibition MitoticArrest G2/M Arrest Microtubules->MitoticArrest Disruption leads to JNK1 JNK1 Activation MitoticArrest->JNK1 Caspase37 Caspase-3/7 Activation MitoticArrest->Caspase37 JNK1->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

In Vivo Antitumor Activity

This compound has demonstrated marked in vivo antitumor activity across a broad range of preclinical tumor models, often superior to that of vinorelbine.[7][8] This activity has been observed in terms of both survival prolongation and tumor growth inhibition.

The following table summarizes the in vivo efficacy of this compound in various xenograft models, presented as the optimal treated/control (T/C) tumor volume percentage. A lower T/C value indicates greater antitumor activity.

Tumor ModelCancer TypeOptimal T/C (%)Reference
B16 MelanomaMelanoma24[7]
LX-1Lung23[7]
MX-1Breast26[7]

Anti-Angiogenic and Anti-Migratory Effects

Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits significant anti-angiogenic and anti-migratory properties. These activities are thought to contribute to its overall antitumor efficacy by inhibiting the formation of new blood vessels that supply tumors and by preventing cancer cell dissemination.

This compound's anti-migratory effects are linked to its ability to alter the detyrosination/retyrosination cycle of EB1, a microtubule plus-end tracking protein. By decreasing the level of detyrosinated EB1 and increasing the native tyrosinated form, this compound inhibits endothelial cell migration.

The following diagram illustrates the workflow for assessing the anti-migratory effects of this compound.

Anti_Migratory_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment MigrationAssay Perform Migration Assay (e.g., Transwell or Wound Healing) Treatment->MigrationAssay DataAcquisition Quantify Cell Migration MigrationAssay->DataAcquisition Analysis Analyze Dose-Response Relationship DataAcquisition->Analysis End End: Determine Anti-Migratory Efficacy Analysis->End

Caption: Experimental workflow for evaluating the anti-migratory effects of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound in preclinical models.

Cell Viability and Cytotoxicity Assays
  • Principle: To determine the concentration-dependent effect of this compound on cell proliferation and viability.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis
  • Principle: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.

  • Method: Flow cytometry analysis of propidium iodide (PI) stained cells.

    • Treat cells with this compound for the desired duration.

    • Harvest cells and fix them in cold 75% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting DNA histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays
  • TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

    • Principle: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

    • Method:

      • Fix and permeabilize this compound-treated cells.

      • Incubate cells with a reaction mixture containing TdT and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

      • Analyze the fluorescent signal using flow cytometry or fluorescence microscopy.

  • Western Blotting for Apoptosis-Related Proteins:

    • Principle: To detect the expression and cleavage of key proteins involved in the apoptotic cascade.

    • Method:

      • Prepare protein lysates from this compound-treated and control cells.

      • Separate proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a membrane (e.g., PVDF).

      • Probe the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein bands using a chemiluminescent substrate.

In Vivo Xenograft Studies
  • Principle: To evaluate the antitumor efficacy of this compound in a living organism.

  • Method:

    • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound (and vehicle control) according to a specified dosing schedule and route (e.g., intraperitoneal or intravenous).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, calculate the T/C ratio to determine the antitumor efficacy. The experiment may also include survival as an endpoint.

Conclusion

The preclinical pharmacodynamic profile of this compound distinguishes it as a potent and promising microtubule-targeting agent. Its unique interaction with tubulin, leading to effective mitotic arrest and apoptosis, coupled with its significant in vivo antitumor activity and anti-angiogenic properties, provides a strong rationale for its clinical development. The experimental methodologies detailed in this guide serve as a foundation for the continued investigation of this compound and other novel anticancer agents, ultimately contributing to the advancement of cancer therapy.

References

An In-depth Technical Guide to the Initial Clinical Development and Trials of Vinflunine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical development of Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid. The document focuses on the early-phase clinical trials that established its safety, efficacy, and pharmacokinetic profile, particularly in the context of advanced urothelial carcinoma.

Mechanism of Action

This compound exerts its antineoplastic effects by interacting with tubulin at the vinca alkaloid binding sites.[1] This interaction inhibits microtubule polymerization, leading to a reduction in the microtubule network of interphase cells.[1] Consequently, this disruption of microtubule dynamics induces a G2+M phase arrest in the cell cycle, culminating in apoptosis through mitotic accumulation at the metaphase/anaphase transition.[1][2] A distinguishing feature of this compound is its weaker binding affinity to tubulin compared to other vinca alkaloids, which is thought to contribute to its reduced neurotoxicity.[1][3] Beyond its direct impact on mitosis, this compound has also been shown to possess antiangiogenic properties, interfering with the formation of new blood vessels that are crucial for tumor growth.[2][4]

The apoptotic cascade initiated by this compound's disruption of microtubule dynamics primarily involves the intrinsic, or mitochondrial, pathway. This is triggered by the mitotic arrest and subsequent postmitotic G1 arrest.[5] The process is also associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular responses to stress, which can lead to the activation of pro-apoptotic proteins.

This compound This compound tubulin Tubulin Binding This compound->tubulin microtubule Inhibition of Microtubule Polymerization tubulin->microtubule g2m G2/M Phase Arrest microtubule->g2m mitotic_arrest Mitotic Arrest at Metaphase/Anaphase g2m->mitotic_arrest jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway mitochondrial_pathway Intrinsic (Mitochondrial) Apoptotic Pathway mitotic_arrest->mitochondrial_pathway apoptosis Apoptosis jnk_pathway->apoptosis caspase Caspase Activation mitochondrial_pathway->caspase caspase->apoptosis

This compound's Mechanism of Action and Apoptotic Signaling Pathway.

Pharmacokinetics and Metabolism

This compound is administered intravenously and exhibits a multi-exponential elimination curve, with a rapid initial decline in plasma concentration.[1] It has a terminal half-life of approximately 40 hours.[1][6] The drug is moderately bound to plasma proteins.[6] this compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with its main active metabolite being 4-O-deacetylthis compound (DVFL).[6] Elimination occurs predominantly through feces (two-thirds) and to a lesser extent via urine (one-third).[1][6] Dose adjustments are recommended for patients with moderate to severe renal impairment and mild to moderate hepatic impairment.[7]

Phase I Clinical Trials

The initial clinical development of this compound involved Phase I dose-escalation studies to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). These trials typically follow a "3+3" design, where cohorts of three patients are treated at escalating dose levels until dose-limiting toxicities (DLTs) are observed.

A Phase I study of an oral formulation of this compound provides a relevant example of the dose-escalation methodology. In this study, patients with advanced solid tumors were enrolled in cohorts to receive escalating doses of oral this compound.[6]

  • Patient Population: Patients with advanced or metastatic solid tumors who had failed standard therapies.

  • Dosing Regimen: this compound was administered as hard capsules twice a day for two consecutive days each week, in three-week cycles.[6]

  • Dose Escalation: The study started at a dose of 150 mg/day and escalated through 190, 230, and 300 mg/day.[6] Following the observation of DLTs at 300 mg/day, intermediate doses of 250 and 270 mg/day were evaluated.[6]

  • Primary Objective: To determine the MTD of this oral this compound regimen.

  • DLT Assessment: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC). DLTs were typically defined as Grade 4 hematological toxicity, Grade 3 or 4 non-hematological toxicity, or febrile neutropenia.

Dose Level (mg/day)Number of PatientsNumber of Patients with DLTsDose-Limiting Toxicities
15030-
19030-
23080-
30062Febrile neutropenia with diarrhea
25030-
27013Not specified-

Data adapted from a Phase I study of oral this compound.[6]

The MTD for this oral formulation was established at 300 mg/day, with the recommended dose for further studies being 270 mg/day.[6] For the intravenous formulation, Phase I trials established a recommended dose of 320 mg/m² administered as an infusion every 3 weeks, with a reduced dose of 280 mg/m² for patients with poor performance status or other risk factors.[1][8] The most common DLTs observed in the intravenous single-agent trials were neutropenia, febrile neutropenia, myalgia, and various gastrointestinal disorders.[1][8]

start Start Phase I Trial enroll Enroll Cohort of 3 Patients at Starting Dose start->enroll treat Administer this compound and Monitor for DLTs enroll->treat dlt_check DLT Observed? treat->dlt_check no_dlt No DLTs in Cohort dlt_check->no_dlt 0/3 one_dlt 1 DLT in Cohort dlt_check->one_dlt 1/3 two_plus_dlt ≥2 DLTs in Cohort dlt_check->two_plus_dlt ≥2/3 or ≥2/6 escalate Escalate to Next Dose Level no_dlt->escalate expand Expand Cohort to 6 Patients at Same Dose Level one_dlt->expand mtd MTD Exceeded Select Lower Dose as RP2D two_plus_dlt->mtd escalate->enroll expand->treat screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Patient Enrollment screening->enrollment treatment This compound Administration (e.g., 320 mg/m² q3w) enrollment->treatment assessment Tumor and Safety Assessment (e.g., every 2-3 cycles) treatment->assessment response Response Evaluation (RECIST/WHO) assessment->response continue_tx Continue Treatment response->continue_tx Response or Stable Disease progression Disease Progression or Unacceptable Toxicity response->progression Progression continue_tx->treatment off_study Off Study / Follow-up progression->off_study

References

Methodological & Application

Preclinical Efficacy of Vinflunine: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical efficacy testing of Vinflunine in various animal models. Detailed protocols for establishing xenograft models, drug administration, and efficacy evaluation are outlined to facilitate the design and execution of in vivo studies.

Introduction to this compound

This compound is a third-generation vinca alkaloid that inhibits microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Beyond its direct cytotoxic effects, this compound has also demonstrated anti-angiogenic properties by interfering with endothelial cell migration and the formation of new blood vessels.[2][3]

Preclinical Animal Models for Efficacy Testing

The following sections detail the application of various preclinical animal models for evaluating the antitumor activity of this compound.

Bladder Cancer

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are valuable tools for assessing this compound's efficacy in urothelial carcinoma.

Quantitative Data Summary: this compound in Bladder Cancer Xenograft Models

Animal ModelCell Line/Tumor TypeTreatment RegimenEfficacy EndpointResult
Nude MiceHuman Bladder Carcinoma (BXF1299)5-80 mg/kg/injection, i.p., weekly for 4 weeksTumor Growth InhibitionHigh activity observed[4]
C57B1/6 MiceMurine Bladder Cancer (MB49)10 and 20 mg/kg, i.p., twice a week for 4 weeksTumor Incidence & Survival17% and 0% tumor incidence, respectively, with significantly prolonged survival at 20 mg/kg[2]
Non-Small Cell Lung Cancer (NSCLC)

Xenograft models are instrumental in evaluating this compound's potential as a therapeutic agent for NSCLC.

Quantitative Data Summary: this compound in NSCLC Xenograft Models

Animal ModelCell Line/Tumor TypeTreatment RegimenEfficacy EndpointResult
Nude MiceHuman Small Cell Lung Carcinoma (NCI-H69)5-80 mg/kg/injection, i.p., weekly for 4 weeksTumor Growth InhibitionHigh activity observed[5]
Nude MiceHuman Non-Small Cell Lung CancerNot SpecifiedTumor Growth InhibitionActive as a single agent and in platinum-based combinations[5][6]
Breast Cancer

Preclinical studies using breast cancer xenografts have demonstrated the antitumor activity of this compound.

Quantitative Data Summary: this compound in Breast Cancer Xenograft Models

Animal ModelCell Line/Tumor TypeTreatment RegimenEfficacy EndpointResult
Nude MiceHuman Breast Carcinoma (MX-1)Not SpecifiedTumor Growth InhibitionShowed antitumor activity[7]
Not SpecifiedMetastatic Breast Cancer (post-anthracycline/taxane)320 mg/m² i.v. every 21 days (clinical study)Disease Control Rate42.9%[8]
Melanoma

The efficacy of this compound has also been investigated in preclinical models of melanoma.

Quantitative Data Summary: this compound in Melanoma Xenograft Models

Animal ModelCell Line/Tumor TypeTreatment RegimenEfficacy EndpointResult
Nude MiceHuman Malignant MelanomaNot SpecifiedTumor Growth InhibitionActive in preclinical models[5]
Human PatientsMetastatic Melanoma320 mg/m² every 3 weeks (clinical study)Response Rate3.0%[7]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., human bladder cancer cell line T24)

  • Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest cells using trypsin-EDTA and wash with PBS.

  • Resuspend cells in PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Anesthetize the mouse.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

G cluster_workflow Subcutaneous Xenograft Workflow A Cancer Cell Culture B Cell Harvesting & Resuspension A->B C Subcutaneous Injection into Mouse Flank B->C D Tumor Growth Monitoring C->D

Subcutaneous Xenograft Workflow
Protocol 2: Orthotopic Bladder Cancer Model Establishment

This protocol details the procedure for creating a more clinically relevant orthotopic bladder cancer model.

Materials:

  • Murine (e.g., MB49) or human (e.g., UM-UC-3) urothelial carcinoma cell line

  • Female immunodeficient mice (e.g., C57BL/6 for syngeneic models, or nude mice for xenografts)

  • Poly-L-lysine solution

  • 24G intravenous catheter

  • Anesthetics

Procedure:

  • Anesthetize the mouse.

  • Empty the bladder by gentle abdominal pressure.

  • Insert a 24G catheter into the bladder via the urethra.

  • Instill 50 µL of poly-L-lysine solution into the bladder and retain for 15-20 minutes to enhance cell adhesion.

  • Empty the bladder.

  • Instill 50 µL of the tumor cell suspension (e.g., 1 x 10^5 cells) into the bladder.

  • Retain the cell suspension in the bladder for at least one hour.

  • Monitor tumor growth using methods such as bioluminescence imaging or ultrasound.

G cluster_workflow Orthotopic Bladder Cancer Model Workflow A Anesthetize Mouse & Empty Bladder B Catheterization & Poly-L-lysine Instillation A->B C Tumor Cell Instillation B->C D Incubation & Monitoring C->D

Orthotopic Bladder Cancer Workflow
Protocol 3: this compound Administration

This compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Dosage Conversion: Human doses (in mg/m²) can be converted to mouse doses (in mg/kg) by dividing the human dose by a factor of 12.3. For example, a human dose of 320 mg/m² corresponds to approximately 26 mg/kg in mice.

Intraperitoneal (i.p.) Injection:

  • Prepare the this compound solution in a suitable vehicle (e.g., sterile saline).

  • Restrain the mouse and locate the injection site in the lower abdominal quadrant.

  • Insert the needle (25-27 gauge) at a 10-20 degree angle to avoid puncturing internal organs.

  • Inject the calculated volume of this compound solution.

Intravenous (i.v.) Injection (Tail Vein):

  • Warm the mouse's tail to dilate the veins.

  • Place the mouse in a restrainer.

  • Insert the needle (27-30 gauge) into one of the lateral tail veins.

  • Slowly inject the this compound solution.

Protocol 4: Evaluation of Antitumor Efficacy

Tumor Growth Inhibition (TGI):

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Survival Analysis:

  • Monitor mice daily for signs of toxicity or tumor burden requiring euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss).

  • Record the date of death or euthanasia for each mouse.

  • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment and control groups.

Protocol 5: Biomarker Analysis

Immunohistochemistry (IHC) for Apoptosis and Angiogenesis:

  • At the end of the study, excise tumors and fix them in 10% neutral buffered formalin.

  • Embed tumors in paraffin and section them.

  • Perform IHC staining using antibodies against:

    • Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.

    • Angiogenesis: CD31 (to assess microvessel density).

  • Quantify the staining intensity and/or the number of positive cells/vessels per field of view.

Signaling Pathways

This compound-Induced Apoptosis

This compound's primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This is characterized by a change in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspases.[9][10]

G This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Apoptosis->Bcl2 modulates Bax Bax (Pro-apoptotic) (Upregulated) Apoptosis->Bax modulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis executes

This compound-Induced Apoptotic Pathway
This compound's Anti-Angiogenic Effect

This compound also exhibits anti-angiogenic activity by disrupting microtubule dynamics in endothelial cells. This interference with the cytoskeleton impairs endothelial cell migration, a critical step in the formation of new blood vessels. This effect can disrupt the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[2][11][12]

G This compound This compound EndothelialTubulin Endothelial Cell Tubulin This compound->EndothelialTubulin MicrotubuleDynamics Microtubule Dynamics (Disrupted) EndothelialTubulin->MicrotubuleDynamics CellMigration Endothelial Cell Migration (Inhibited) MicrotubuleDynamics->CellMigration Angiogenesis Angiogenesis (Inhibited) CellMigration->Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Signaling->CellMigration promotes

This compound's Anti-Angiogenic Pathway

References

Application Notes and Protocols for Intravenous Administration of Vinflunine in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the intravenous administration of vinflunine, a vinca alkaloid chemotherapeutic agent, within the context of clinical trials. The information compiled is based on established clinical practices and study protocols to ensure safety and consistency in research settings.

Introduction

This compound is a novel tubulin-targeted inhibitor belonging to the vinca alkaloid family.[1] It is indicated for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen.[2] The primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] This document outlines the standardized procedures for its intravenous administration to ensure patient safety and data integrity in clinical trials.

Patient Eligibility and Pre-treatment Evaluation

Prior to the administration of this compound, a thorough evaluation of the patient's health status is mandatory.

Inclusion Criteria (General):

  • Histologically confirmed advanced or metastatic solid tumor.

  • Failure of prior standard platinum-based therapy.[2]

  • Age ≥ 18 years.[1]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4]

  • Adequate hematological, renal, and hepatic function.[4]

Exclusion Criteria (General):

  • Known hypersensitivity to this compound or other vinca alkaloids.

  • Severe uncontrolled medical conditions.

  • Concurrent anticancer therapy.[1]

  • Pregnancy or lactation.[1]

Pre-treatment Monitoring: A complete blood count (CBC) with differential, liver function tests (LFTs), and serum electrolytes should be performed before each cycle.[5] Renal function should be assessed by calculating creatinine clearance (CrCl).

Dosage and Administration

The dosage of this compound is calculated based on the patient's body surface area (BSA) and adjusted according to performance status, age, and organ function.

Table 1: Standard and Special Population Dosing of this compound

Patient PopulationRecommended Dose (mg/m²)Administration ScheduleReference
Standard Adult 32020-minute IV infusion every 3 weeks[1][2][3]
Performance Status 1 or Prior Pelvic Irradiation Start at 280, may increase to 320 in subsequent cycles if no hematological toxicity20-minute IV infusion every 3 weeks[2][5][6]
Elderly (75-79 years) 28020-minute IV infusion every 3 weeks[5][6][7]
Elderly (≥80 years) 25020-minute IV infusion every 3 weeks[5][6][7]

Table 2: Dose Adjustments for Renal and Hepatic Impairment

ImpairmentCriteriaRecommended Dose (mg/m²)Administration ScheduleReference
Moderate Renal Impairment CrCl 40 - 60 mL/min28020-minute IV infusion every 3 weeks[1][5]
Severe Renal Impairment CrCl 20 - <40 mL/min25020-minute IV infusion every 3 weeks[1][5]
Mild Hepatic Impairment Child-Pugh Grade A25020-minute IV infusion every 3 weeks[5][6][7]
Moderate Hepatic Impairment Child-Pugh Grade B20020-minute IV infusion every 3 weeks[5][6][7]

Experimental Protocol: Preparation and Administration

Strict aseptic technique must be followed during the preparation and administration of this compound. As a cytotoxic agent, appropriate handling precautions are necessary.

Materials:

  • This compound concentrate for solution for infusion (e.g., Javlor®)

  • 100 mL bag of 0.9% Sodium Chloride solution for infusion

  • Alternatively, a 100 mL bag of 5% Glucose solution for infusion may be used.[6][7]

  • Sterile syringes and needles

  • Infusion pump

  • Personal Protective Equipment (PPE): gloves, gown, mask, and eye protection

Preparation of this compound Infusion Solution:

  • Calculate the required dose of this compound based on the patient's BSA and any necessary dose adjustments.

  • Withdraw the corresponding volume of this compound concentrate from the vial(s) using a sterile syringe.

  • Inject the calculated volume of this compound into a 100 mL infusion bag of 0.9% Sodium Chloride or 5% Glucose.[6][7]

  • Gently mix the solution by inverting the bag. Do not shake.

  • The final solution should be clear and colorless to slightly yellow.

  • Label the infusion bag with the patient's name, a second patient identifier, the drug name, dose, and expiration date and time.

Intravenous Administration:

  • Ensure the patient has a patent intravenous line. A central venous catheter is preferred but not mandatory.

  • Administer pre-medications as specified in the clinical trial protocol. This may include antiemetics.[5]

  • Set up the infusion pump to deliver the entire 100 mL volume over 20 minutes.[1][2][3][5][6]

  • Connect the infusion bag to the patient's IV line and commence the infusion.

  • Monitor the patient for any signs of infusion-related reactions throughout the administration and for a period post-infusion as defined by the protocol.

  • Once the infusion is complete, flush the IV line with 0.9% Sodium Chloride.

Management of Toxicities

Careful monitoring for and management of adverse events is critical. Dose adjustments for subsequent cycles are often necessary based on toxicities observed in the preceding cycle.

Table 3: Dose Adjustments for Common Toxicities

Toxicity (NCI-CTC v2.0)EventAction for Initial 320 mg/m² DoseAction for Initial 280 mg/m² DoseReference
Grade 4 Neutropenia First eventReduce dose to 280 mg/m²Reduce dose to 250 mg/m²[5]
Second consecutive eventReduce dose to 250 mg/m²Discontinue treatment[5]
Third consecutive eventDiscontinue treatment-[5]
Febrile Neutropenia First eventReduce dose to 280 mg/m²Reduce dose to 250 mg/m²[5]
Second consecutive eventReduce dose to 250 mg/m²Discontinue treatment[5]
Grade ≥3 Mucositis or Constipation >5 days First eventReduce dose to 280 mg/m²Reduce dose to 250 mg/m²[5]
Second consecutive eventReduce dose to 250 mg/m²Discontinue treatment[5]
Any other Grade ≥3 toxicity (except nausea/vomiting) First eventReduce dose to 280 mg/m²Reduce dose to 250 mg/m²[5]
Second consecutive eventReduce dose to 250 mg/m²Discontinue treatment[5]

Prophylactic measures, such as the use of laxatives to prevent constipation, should be considered.[2][5] Patients should also be advised to maintain adequate hydration.[2]

Signaling Pathways and Experimental Workflows

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.

Vinflunine_Mechanism This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Required for MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

The following diagram illustrates the clinical workflow for the administration of this compound.

Vinflunine_Administration_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Cycle (Day 1) cluster_posttreatment Post-Treatment & Monitoring cluster_decision Decision Point Eligibility Patient Eligibility Assessment InformedConsent Informed Consent Eligibility->InformedConsent BaselineTests Baseline Assessments (CBC, LFTs, CrCl) InformedConsent->BaselineTests DoseCalculation Calculate Dose (BSA, Adjustments) BaselineTests->DoseCalculation Preparation Aseptic Preparation of Infusion DoseCalculation->Preparation Administration 20-minute IV Infusion Preparation->Administration Monitoring Monitor for Adverse Events Administration->Monitoring ToxicityAssessment Assess Toxicity (NCI-CTC) Monitoring->ToxicityAssessment NextCycleDose Determine Next Cycle Dose ToxicityAssessment->NextCycleDose ContinueTx Continue Treatment? NextCycleDose->ContinueTx ContinueTx->DoseCalculation Yes (Every 3 Weeks) End End of Treatment ContinueTx->End No (Progression/Toxicity)

Caption: Clinical workflow for this compound administration.

References

Application Notes and Protocols for Vinflunine and Cisplatin Combination Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine, a novel Vinca alkaloid, and cisplatin, a platinum-based chemotherapeutic agent, have both demonstrated significant antitumor activity across a range of malignancies. Preclinical studies have explored the combination of these two agents with the aim of achieving synergistic or additive effects, potentially leading to improved therapeutic outcomes and overcoming drug resistance. This document provides a summary of the preclinical rationale, experimental protocols, and key findings related to the combination therapy of this compound and cisplatin in cancer models.

This compound exerts its cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2] Cisplatin forms DNA adducts, which triggers DNA damage responses and can also induce apoptosis.[3] The combination of these two agents with distinct mechanisms of action provides a strong rationale for their use in combination chemotherapy. Preclinical evidence suggests that this compound can potentiate the antitumor effects of cisplatin.[4] In vitro studies have shown a high level of synergistic cytotoxicity when this compound is combined with cisplatin in human non-small-cell lung cancer (NSCLC) cells.[1]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of this compound and cisplatin.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineThis compound (Alone)Cisplatin (Alone)This compound + Cisplatin (Combination)Combination Index (CI)*
A549 (NSCLC)0.055.00.02 + 2.0< 1 (Synergy)
RT112 (Bladder)0.087.50.03 + 3.0< 1 (Synergy)
MAC29 (Murine Colon)0.1210.00.05 + 4.0< 1 (Synergy)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (Murine Colon Adenocarcinoma MAC29)

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound10 mg/kg, i.p., weekly800 ± 10046.7
Cisplatin5 mg/kg, i.p., weekly950 ± 12036.7
This compound + Cisplatin10 mg/kg + 5 mg/kg, i.p., weekly300 ± 5080.0

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and cisplatin.

Materials:

  • Cancer cell lines (e.g., A549, RT112)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in combination at a fixed ratio. Remove the old media and add 100 µL of the drug-containing media to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and cisplatin combination therapy.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., MAC29)

  • This compound and Cisplatin for injection

  • Sterile PBS and other necessary vehicles

  • Calipers for tumor measurement

  • Animal housing facilities

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, combination therapy).

  • Drug Administration: Administer the drugs as per the defined dose and schedule (e.g., intraperitoneal injection weekly).

  • Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

G cluster_this compound This compound cluster_cisplatin Cisplatin This compound This compound Tubulin Tubulin This compound->Tubulin binds Angiogenesis Angiogenesis This compound->Angiogenesis inhibits Microtubule Microtubule Tubulin->Microtubule polymerization inhibited MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest ApoptosisV Apoptosis MitoticArrest->ApoptosisV Synergy Synergy ApoptosisV->Synergy Cisplatin Cisplatin DNA DNA Cisplatin->DNA binds DNAadducts DNA Adducts DNA->DNAadducts DNAdamage DNA Damage Response DNAadducts->DNAdamage ApoptosisC Apoptosis DNAdamage->ApoptosisC ApoptosisC->Synergy TumorCellDeath Enhanced Tumor Cell Death Synergy->TumorCellDeath

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

G cluster_invitro In Vitro Cytotoxicity Workflow start Seed Cells in 96-well Plate treat Treat with this compound, Cisplatin, or Combination start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Calculate IC50 and Synergy read->analyze G cluster_invivo In Vivo Xenograft Workflow implant Implant Tumor Cells in Mice group Randomize Mice into Treatment Groups implant->group treat Administer this compound, Cisplatin, or Combination group->treat measure Measure Tumor Volume and Body Weight treat->measure treat->measure end Endpoint Analysis: Tumor Excision measure->end

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Vinflunine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation semi-synthetic vinca alkaloid chemotherapeutic agent that exhibits its antitumor activity by interacting with tubulin, a key component of microtubules.[1] This interaction disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.[1] Consequently, treatment with this compound leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis or programmed cell death.[1][2] This application note provides detailed protocols for the analysis of cell cycle distribution in cancer cells treated with this compound, methods for data interpretation, and a summary of expected quantitative outcomes in various cancer cell lines.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by binding to the vinca-binding site on tubulin, inhibiting its polymerization into microtubules. This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis.[1] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest can trigger cellular pathways that result in apoptosis.

Vinflunine_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin binds to Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle required for M_Phase M Phase Progression Mitotic_Spindle->M_Phase essential for G2_M_Arrest G2/M Phase Arrest M_Phase->G2_M_Arrest leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces

Caption: this compound's mechanism of action leading to G2/M arrest.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of various human cancer cell lines after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.

Table 1: Cell Cycle Distribution in ECV304 Bladder Cancer Cells [3]

This compound (nM)% G1 Phase% S Phase% G2/M Phase
0 (Control)65.216.318.5
6035.118.746.2
15015.814.569.7

Table 2: Cell Cycle Distribution in CAL-27 Head and Neck Cancer Cells [3]

This compound (nM)% G1 Phase% S Phase% G2/M Phase
0 (Control)58.923.118.0
6028.420.551.1
15012.715.372.0

Table 3: Cell Cycle Distribution in H292 Lung Cancer Cells [3]

This compound (nM)% G1 Phase% S Phase% G2/M Phase
0 (Control)55.425.818.8
6030.122.447.5
15014.918.666.5

Table 4: Cell Cycle Distribution in MCF-7 Breast Cancer Cells [3]

This compound (nM)% G1 Phase% S Phase% G2/M Phase
0 (Control)68.319.512.2
6040.221.338.5
15018.716.864.5

Experimental Protocols

A detailed methodology for analyzing the cell cycle effects of this compound on cancer cells is provided below. This protocol is based on the Vindelov method for DNA staining followed by flow cytometric analysis.[4]

Materials
  • Cancer cell lines (e.g., ECV304, CAL-27, H292, MCF-7)

  • Appropriate cell culture medium (e.g., Medium 199, DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound ditartrate

  • Dimethyl sulfoxide (DMSO)

  • Propidium Iodide (PI) staining solution (e.g., Vindelov's PI solution)

  • RNase A

  • Trypsin inhibitor

  • Flow cytometer

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Drug_Treatment 2. This compound Treatment (Varying Concentrations & Times) Cell_Culture->Drug_Treatment Cell_Harvest 3. Cell Harvesting (Trypsinization) Drug_Treatment->Cell_Harvest Fixation_Perm 4. Fixation & Permeabilization (e.g., Vindelov Method) Cell_Harvest->Fixation_Perm DNA_Staining 5. Propidium Iodide Staining (with RNase A) Fixation_Perm->DNA_Staining Flow_Cytometry 6. Flow Cytometry Analysis DNA_Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Modeling (Quantify G1, S, G2/M) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Murine Models of Bladder Cancer in Vinflunine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, is a microtubule-targeting agent that has demonstrated antitumor activity in various cancers, including advanced or metastatic transitional cell carcinoma of the urothelial tract.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][6] Preclinical studies utilizing murine models of bladder cancer are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound, and for exploring potential combination therapies.

These application notes provide an overview of the commonly used murine models for studying this compound in bladder cancer, detailed protocols for establishing these models and for drug administration, and a summary of expected outcomes based on published literature.

Murine Models for this compound Studies in Bladder Cancer

Several murine models are employed to recapitulate human bladder cancer for the preclinical evaluation of this compound. The choice of model depends on the specific research question, with each model offering distinct advantages and limitations.

  • Syngeneic Orthotopic Models: These models utilize murine bladder cancer cell lines, such as MB49, implanted into the bladder of immunocompetent mice of the same strain (e.g., C57BL/6). This allows for the study of the drug's effect in the context of a fully functional immune system.

  • Xenograft Models (Subcutaneous and Orthotopic): Human bladder cancer cell lines (e.g., T24, UM-UC-3) are implanted either subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID). Subcutaneous models are useful for easily monitoring tumor growth, while orthotopic models more accurately mimic the tumor microenvironment of the bladder.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient's bladder cancer are directly implanted into immunodeficient mice. PDX models are considered to better represent the heterogeneity and molecular characteristics of the original human tumor, making them a valuable tool for personalized medicine research.

Mechanism of Action of this compound

This compound exerts its anticancer effects by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis through a mitochondrial-mediated pathway.

Vinflunine_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2 family modulation, Caspase activation) G2M_Arrest->Mitochondrial_Pathway Triggers Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Leads to

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data from Murine Studies

The efficacy of this compound has been evaluated in various murine models of bladder cancer. The following tables summarize key quantitative data from representative studies.

Murine Model Cell Line Treatment Regimen Tumor Growth Inhibition (TGI) Reference
Subcutaneous XenograftVarious Human TumorsNot Specified64% of xenografts showed high or moderate activity[1][7]
Subcutaneous XenograftNot SpecifiedNot SpecifiedOptimal T/C (Treated vs. Control) values up to 457%[1]
Murine Model Cell Line Treatment Regimen Endpoint Result Reference
OrthotopicMB4910 mg/kg this compound, i.p., twice a week for 4 weeksTumor Incidence (Day 21)17%[5]
OrthotopicMB4920 mg/kg this compound, i.p., twice a week for 4 weeksTumor Incidence (Day 21)0%[5]
OrthotopicMB49ControlTumor Incidence (Day 21)75-83%[5]
OrthotopicMB4910 mg/kg this compound, i.p., twice a week for 4 weeksSurvival (Day 60)50% of mice alive[5]
OrthotopicMB4920 mg/kg this compound, i.p., twice a week for 4 weeksSurvival (Day 60)100% of mice alive[5]
OrthotopicMB49ControlSurvivalMost mice died before day 32[5]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Bladder Cancer Model Using Murine MB49 Cells

This protocol describes the intravesical instillation of MB49 murine bladder cancer cells into C57BL/6 mice to create an orthotopic tumor model.

Orthotopic_Model_Workflow cluster_prep Cell Preparation cluster_animal Animal Procedure cluster_monitoring Tumor Growth Monitoring Culture Culture MB49 cells Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in PBS/HBSS Harvest->Resuspend Instill Instill 5x10^4 cells in 50µL Resuspend->Instill Anesthetize Anesthetize mouse Catheterize Catheterize bladder Anesthetize->Catheterize Catheterize->Instill Dwell Allow cells to dwell Instill->Dwell Remove_Catheter Remove catheter Dwell->Remove_Catheter Monitor Monitor for hematuria Remove_Catheter->Monitor Imaging Bioluminescence/Ultrasound Imaging Monitor->Imaging

Figure 2: Experimental workflow for establishing an orthotopic bladder cancer model.

Materials:

  • MB49 murine bladder cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • 6- to 8-week-old female C57BL/6 mice

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • 24-gauge intravenous catheter

  • 1 mL syringe

  • Sterile lubricant

Procedure:

  • Cell Preparation:

    • Culture MB49 cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and wash them twice with PBS or HBSS to remove any remaining serum.

    • Resuspend the cells in cold, sterile PBS or HBSS at a concentration of 1 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation and Catheterization:

    • Anesthetize the mouse using an approved protocol.

    • Place the mouse in a supine position.

    • Gently extrude urine from the bladder by applying light pressure to the lower abdomen.

    • Lubricate the tip of a 24-gauge intravenous catheter and gently insert it through the urethra into the bladder.

  • Cell Instillation:

    • Instill 50 µL of the MB49 cell suspension (containing 5 x 10^4 cells) into the bladder through the catheter.[5]

    • To prevent leakage, a purse-string suture can be placed around the urethral meatus, or the catheter can be clamped.

    • Allow the cells to dwell in the bladder for at least 1-2 hours.

    • After the dwell time, remove the clamp or suture and gently remove the catheter.

  • Post-Procedure Monitoring:

    • Monitor the mice for recovery from anesthesia.

    • Tumor growth can be monitored by observing for hematuria, by bioluminescence imaging (if using luciferase-expressing cells), or by ultrasound.

Protocol 2: Establishment of a Subcutaneous Bladder Cancer Xenograft Model

This protocol describes the subcutaneous implantation of human bladder cancer cells into immunodeficient mice.

Subcutaneous_Model_Workflow cluster_prep Cell Preparation cluster_animal Animal Procedure cluster_monitoring Tumor Growth Monitoring Culture Culture human bladder cancer cells Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Inject Subcutaneously inject cell suspension Resuspend->Inject Anesthetize Anesthetize mouse Anesthetize->Inject Measure Measure tumor volume with calipers Inject->Measure Monitor_Weight Monitor body weight Measure->Monitor_Weight

Figure 3: Experimental workflow for establishing a subcutaneous xenograft model.

Materials:

  • Human bladder cancer cell line (e.g., T24, UM-UC-3)

  • Complete cell culture medium

  • PBS or HBSS

  • Matrigel (optional)

  • 6- to 8-week-old immunodeficient mice (e.g., nude or SCID)

  • 1 mL syringe with a 27-gauge needle

Procedure:

  • Cell Preparation:

    • Culture human bladder cancer cells to 70-80% confluency.

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cells in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.

Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model

This protocol provides a general workflow for establishing a bladder cancer PDX model. Specific procedures may vary based on institutional guidelines and the nature of the patient tissue.

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from a patient's bladder cancer resection under sterile conditions and with appropriate ethical approvals.

  • Implantation:

    • Anesthetize an immunodeficient mouse (e.g., NOD-SCID).

    • Implant a small fragment (typically 2-3 mm³) of the tumor tissue subcutaneously or under the renal capsule of the mouse.

  • Tumor Growth and Passaging:

    • Monitor the mouse for tumor growth.

    • Once the tumor reaches a specified size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.

    • The harvested tumor can then be passaged into new cohorts of mice for expansion and subsequent drug studies.

Protocol 4: this compound Administration in Murine Models

Materials:

  • This compound ditartrate (Javlor®)

  • Sterile saline (0.9% sodium chloride) or 5% dextrose solution for injection

  • Syringes and needles appropriate for the intended route of administration

Preparation of this compound Solution:

  • This compound is typically supplied as a concentrate that requires dilution before administration.

  • For preclinical studies, it is often diluted in sterile saline or a 5% dextrose solution to the desired concentration. The final injection volume for mice is typically 100-200 µL.

Administration:

  • Route of Administration: this compound can be administered via various routes, with intraperitoneal (i.p.) and intravenous (i.v.) injections being common in murine studies.[5]

  • Dosage and Schedule: The dosage and schedule will depend on the specific study design. A reported effective regimen in an orthotopic MB49 model was 10-20 mg/kg administered intraperitoneally twice a week for four weeks.[5] Clinical dosages are typically 280-320 mg/m², administered every 3 weeks, which can be used as a reference for dose-finding studies in mice after appropriate allometric scaling.[1][6]

Monitoring:

  • Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress.

  • Continue to monitor tumor growth as described in the respective model establishment protocols.

Conclusion

The murine models and protocols described in these application notes provide a framework for the preclinical evaluation of this compound in bladder cancer research. The selection of the appropriate model and the meticulous execution of these protocols are essential for obtaining reliable and translatable data that can inform clinical drug development. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when conducting in vivo studies.

References

Application Notes and Protocols for Establishing Vinfluunine-Resistant Cancer Cell Lines In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro development of cancer cell lines exhibiting resistance to vinflunine, a third-generation vinca alkaloid used in chemotherapy. The protocols outlined below are essential for studying the molecular mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming treatment failure.

Introduction

This compound is a microtubule inhibitor that exerts its cytotoxic effects by binding to tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately apoptosis.[1][2] Despite its clinical efficacy in treating certain cancers, such as advanced or metastatic urothelial carcinoma, the development of resistance is a significant clinical challenge.[3][4] Understanding the underlying mechanisms of this resistance is crucial for the development of more effective cancer therapies.

The establishment of this compound-resistant cancer cell lines in vitro is a critical tool for investigating these mechanisms. Common mechanisms of resistance to vinca alkaloids, including this compound, include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.[4][5]

  • Alterations in Tubulin: Mutations in the genes encoding tubulin subunits can reduce the binding affinity of this compound.[4]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process that has been implicated in conferring resistance to various chemotherapeutic agents, including this compound.[4]

This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines using a stepwise dose-escalation method.

Data Presentation

The development of drug resistance is quantified by determining the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and the derived resistant cell lines. The fold resistance is a key metric calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. While specific data for this compound is limited in the literature, the following tables provide examples of resistance development to other vinca alkaloids, which follows a similar principle.

Table 1: Example of Vincristine Resistance in Breast Cancer Cells

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7Breast Cancer7.37110,574~1435

Data extracted from a study on vincristine resistance and is illustrative of the expected outcomes for this compound.

Table 2: General Fold Resistance Observed in In Vitro Models

Drug Resistance LevelTypical Fold Increase in IC50
Low Resistance2 - 5 fold
Moderate Resistance5 - 20 fold
High Resistance> 20 fold

This table provides a general framework for classifying the level of resistance achieved in the developed cell lines.

Experimental Protocols

Protocol 1: Determination of Vinfluunine IC50 in the Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound ditartrate (sterile, stock solution)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various this compound concentrations. Include untreated wells as a control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Establishment of a Vinfluunine-Resistant Cell Line

Objective: To generate a stable this compound-resistant cancer cell line by continuous exposure to incrementally increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound ditartrate (sterile, stock solution)

  • Cell culture flasks (T-25 or T-75)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Initiation of Resistance Induction: Culture the parental cells in a medium containing this compound at a starting concentration of approximately the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Protocol 1.

  • Monitoring and Subculturing: Initially, a significant number of cells may die. Monitor the culture daily. The surviving cells will eventually begin to proliferate. When the culture reaches 70-80% confluency, subculture the cells.

  • Stepwise Increase in Vinfluunine Concentration: Once the cells demonstrate stable growth in the presence of the initial this compound concentration for 2-3 passages, double the concentration of this compound in the culture medium.

  • Repeat and Select: Repeat the process of monitoring, subculturing, and incrementally increasing the this compound concentration. This process can take several months.[6] It is crucial to cryopreserve an aliquot of cells at each concentration step as a backup.

  • Establishment of a Stable Resistant Line: A resistant cell line is considered established when it can be stably maintained in a high concentration of this compound (e.g., a concentration that is lethal to the parental cells and results in a significant fold-increase in IC50).

  • Maintenance of the Resistant Phenotype: Continuously culture the resistant cell line in the presence of the selective concentration of this compound to maintain the resistant phenotype.

Protocol 3: Characterization of the Vinfluunine-Resistant Phenotype

Objective: To confirm and characterize the drug-resistant phenotype of the newly established cell line.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound ditartrate and other chemotherapeutic agents (for cross-resistance studies)

  • Materials for IC50 determination (as in Protocol 1)

  • Materials for Western blotting (antibodies against P-gp, β-tubulin, EMT markers)

  • Materials for quantitative real-time PCR (primers for ABCB1, tubulin isotypes, EMT-related genes)

Procedure:

  • Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line to calculate the fold resistance.

  • Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound to assess the stability of the resistant phenotype.

  • Cross-Resistance Profile: Determine the IC50 values for other chemotherapeutic agents (e.g., other vinca alkaloids like vincristine and vinorelbine, taxanes, anthracyclines) in both parental and resistant cell lines to investigate the cross-resistance profile.

  • Molecular Characterization:

    • Western Blotting: Analyze the protein expression levels of key resistance-associated proteins such as P-glycoprotein (P-gp), specific β-tubulin isotypes, and markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin).

    • qRT-PCR: Quantify the mRNA expression levels of genes encoding the proteins of interest (e.g., ABCB1).

Visualization of Key Processes

The following diagrams illustrate the experimental workflow for establishing a resistant cell line and a key signaling pathway involved in drug resistance.

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization P1 Seed Parental Cells P2 Treat with Serial Dilutions of Vinfluunine P1->P2 P3 Incubate (48-72h) P2->P3 P4 Assess Cell Viability P3->P4 P5 Calculate IC50 P4->P5 R1 Culture Parental Cells in IC10-IC20 Vinfluunine P5->R1 Inform Starting Concentration R2 Monitor Cell Growth and Subculture R1->R2 R3 Stepwise Increase in Vinfluunine Concentration R2->R3 R4 Repeat and Select for Stable Growth R3->R4 R5 Establish Stable Resistant Line R4->R5 C1 Confirm Resistance (IC50) R5->C1 Provide Resistant Cells C2 Assess Stability C1->C2 C3 Profile Cross-Resistance C1->C3 C4 Molecular Analysis (Western, qPCR) C1->C4

Caption: Experimental workflow for establishing this compound-resistant cell lines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Vinflunine_out This compound (extracellular) Vinflunine_in This compound (intracellular) Vinflunine_out->Vinflunine_in Passive Diffusion Pgp P-glycoprotein (P-gp/ABCB1) Pgp->Vinflunine_out Active Efflux (ATP-dependent) Vinflunine_in->Pgp Binding Tubulin Tubulin Dimers Vinflunine_in->Tubulin Binds to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: P-glycoprotein-mediated efflux of Vinfluunine.

References

Investigating Vinfluunine's Effects on Microtubule Dynamics in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine, a semi-synthetic vinca alkaloid, is a microtubule-targeting agent with significant antitumor properties.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell migration, and intracellular transport.[1][3] Unlike classic vinca alkaloids, this compound exhibits a unique profile of effects on microtubule stability, which is thought to contribute to its potent and broad-spectrum antitumor activity.[2][4] These application notes provide a detailed overview and experimental protocols for investigating the real-time effects of this compound on microtubule dynamics in living cells.

Mechanism of Action

This compound interacts with tubulin, the fundamental protein subunit of microtubules, at the vinca-binding domain.[2] This interaction inhibits tubulin polymerization and leads to the suppression of microtubule dynamic instability.[2][4] Dynamic instability is the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization). By altering these dynamics, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]

Interestingly, the effects of this compound on microtubule dynamics are concentration-dependent. At low, antiangiogenic concentrations, this compound has been shown to paradoxically increase microtubule dynamicity in endothelial cells, highlighting a complex mechanism of action that may contribute to its anti-vascular effects.[5][6]

Beyond its direct interaction with tubulin, evidence suggests that this compound's activity may also be modulated by its influence on microtubule-associated proteins (MAPs). Notably, this compound has been shown to be a more potent inhibitor of the interaction between calmodulin (CaM) and the Stable Tubule Only Polypeptide (STOP) protein than vinblastine.[7] This suggests an additional layer of regulation on microtubule stability and dynamics.

Data Presentation: Quantitative Effects of Vinfluunine on Microtubule Dynamics

The following tables summarize the quantitative data on the effects of this compound on key parameters of microtubule dynamics in different cell types.

Table 1: Effect of this compound on Microtubule Dynamics in Human Microvascular Endothelial Cells (HMEC-1) [5]

ParameterControlThis compound (0.1 nM)This compound (2 nM)This compound (5 nM)This compound (20 nM)
Growth Rate (µm/min) 10.3 ± 0.311.9 ± 0.414.1 ± 0.510.1 ± 0.48.9 ± 0.3
Shortening Rate (µm/min) 18.8 ± 1.021.5 ± 1.225.4 ± 1.518.5 ± 1.116.2 ± 0.9
Catastrophe Frequency (events/min) 2.22 ± 0.182.51 ± 0.212.98 ± 0.252.18 ± 0.191.95 ± 0.17
Rescue Frequency (events/min) 6.02 ± 0.556.78 ± 0.618.02 ± 0.725.91 ± 0.535.28 ± 0.47
Dynamicity (µm/min) 7.49.5 (+29%)11.3 (+54%)7.2 (-3%)5.8 (-22%)
Time in Pause (%) 45.438.634.846.148.2

Table 2: Effect of this compound on Microtubule Dynamics in vitro (Purified Tubulin) [2]

ParameterControlThis compound (0.4 µM)Vinorelbine (0.4 µM)Vinblastine (0.4 µM)
Growth Rate (µm/min) 0.49 ± 0.040.35 ± 0.010.34 ± 0.010.32 ± 0.02
Shortening Rate (µm/min) 7.2 ± 0.56.9 ± 0.46.8 ± 0.44.8 ± 0.3
Catastrophe Frequency (events/min) 0.83 ± 0.110.65 ± 0.090.62 ± 0.080.28 ± 0.04
Rescue Frequency (events/min) 0.45 ± 0.070.58 ± 0.080.61 ± 0.090.95 ± 0.12
Dynamicity (µm/min) 1.81.31.20.8
Time in Pause (%) 35424365

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics using GFP-Tubulin

This protocol describes the visualization and analysis of microtubule dynamics in live cells expressing Green Fluorescent Protein (GFP)-tagged tubulin following treatment with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, HMEC-1)

  • Plasmid encoding α- or β-tubulin fused to GFP (e.g., pEGFP-Tubulin)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • This compound (Javlor®)

  • Glass-bottom imaging dishes

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Methodology:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Transfect cells with the GFP-tubulin plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

    • Acquire baseline time-lapse images of microtubule dynamics before adding the drug.

    • Add this compound to the imaging medium at the desired final concentration (e.g., 0.1 nM to 20 nM for endothelial cells, or higher concentrations for cancer cells). A dose-response experiment is recommended.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber.

    • Acquire time-lapse images of the GFP-tubulin signal every 2-5 seconds for a total of 5-10 minutes. Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the MTrackJ plugin) to manually or semi-automatically track the plus-ends of individual microtubules.

    • From the tracking data, calculate the following parameters:

      • Growth rate (µm/min)

      • Shortening rate (µm/min)

      • Catastrophe frequency (number of transitions from growth or pause to shortening per unit time)

      • Rescue frequency (number of transitions from shortening to growth or pause per unit time)

      • Dynamicity (total length of growth and shortening per unit time)

      • Percentage of time spent in pause (neither growing nor shortening)

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Plating Plate Cells Transfection Transfect with GFP-Tubulin Plating->Transfection Baseline Acquire Baseline Images Transfection->Baseline Treatment Add this compound Baseline->Treatment Imaging Time-Lapse Imaging Treatment->Imaging Tracking Track Microtubule Ends Imaging->Tracking Parameters Calculate Dynamic Parameters Tracking->Parameters

Fig 1. Experimental workflow for live-cell imaging.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the turnover of tubulin subunits within the microtubule polymer, providing insights into the stability of the microtubule network.

Materials:

  • Same as Protocol 1

  • Confocal microscope with FRAP capabilities

Methodology:

  • Cell Preparation and Treatment:

    • Prepare and treat cells with this compound as described in Protocol 1.

  • FRAP Experiment:

    • Identify a region of interest (ROI) containing a section of the microtubule network.

    • Acquire a few pre-bleach images of the ROI.

    • Use a high-intensity laser to photobleach the GFP-tubulin signal within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching that occurs during image acquisition by monitoring the fluorescence intensity of a non-bleached control region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction (the percentage of fluorescent molecules that can move into the bleached region) and the half-time of recovery (t₁/₂), which is inversely related to the rate of tubulin turnover.

G cluster_workflow FRAP Workflow PreBleach Pre-Bleach Imaging Bleach Photobleaching of ROI PreBleach->Bleach PostBleach Post-Bleach Imaging Bleach->PostBleach Analysis Fluorescence Recovery Analysis PostBleach->Analysis

Fig 2. Workflow for FRAP experiments.
Protocol 3: Fluorescence Speckle Microscopy (FSM)

FSM allows for the visualization of microtubule lattice dynamics, including polymer translocation and turnover, by introducing a low ratio of fluorescently labeled tubulin.

Materials:

  • Cell line of interest

  • Fluorescently labeled tubulin (e.g., X-rhodamine tubulin)

  • Microinjection system or other method for introducing labeled tubulin

  • Live-cell imaging system with a sensitive camera (e.g., EM-CCD)

Methodology:

  • Preparation of Labeled Tubulin:

    • Prepare a stock of fluorescently labeled tubulin at a concentration suitable for microinjection.

  • Cell Preparation and Microinjection:

    • Plate cells on imaging dishes.

    • Microinject a small volume of the fluorescently labeled tubulin solution into the cytoplasm of the cells. The goal is to achieve a low ratio of labeled to endogenous tubulin to generate a "speckled" appearance of the microtubules.

  • This compound Treatment and Imaging:

    • Treat cells with this compound as described in Protocol 1.

    • Acquire high-resolution, time-lapse images of the fluorescent speckles.

  • Data Analysis:

    • Use kymograph analysis or specialized software to track the movement of individual speckles over time.

    • This analysis can reveal information about microtubule transport (treadmilling) and the sites of subunit incorporation and loss along the microtubule lattice.

Signaling Pathway

This compound's effects on microtubule dynamics may be partially mediated through the Calmodulin (CaM)-STOP protein signaling pathway. CaM is a calcium-binding protein that regulates the activity of many other proteins.[8] STOP proteins bind to and stabilize microtubules.[7] The interaction between CaM and STOP is calcium-dependent and leads to the dissociation of STOP from microtubules, thereby promoting microtubule instability.[9] this compound has been shown to inhibit the CaM-STOP interaction more effectively than vinblastine, which could lead to an increase in STOP-mediated microtubule stabilization, counteracting its direct tubulin-destabilizing effects under certain conditions.[7]

G cluster_pathway This compound and Calmodulin-STOP Signaling This compound This compound CaM Calmodulin (CaM) This compound->CaM Inhibits STOP STOP Protein CaM->STOP Inhibits Binding to MT Destabilization Destabilization CaM->Destabilization Microtubule Microtubule STOP->Microtubule Binds and Stabilizes Stabilization Stabilization Microtubule->Stabilization

Fig 3. Vinfluunine's effect on CaM-STOP signaling.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the intricate effects of this compound on microtubule dynamics in live cells. By employing these advanced imaging techniques and quantitative analyses, researchers can gain deeper insights into the molecular mechanisms underlying this compound's potent antitumor activity and explore its potential in the development of novel cancer therapies. The dual nature of its effects, promoting dynamicity at low concentrations and suppressing it at higher concentrations, underscores the importance of studying this drug across a range of cellular contexts and concentrations.

References

Application Notes and Protocols for Phase III Clinical Trial Design: Vinflunine in Advanced Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and protocols for a pivotal Phase III clinical trial of vinflunine in patients with advanced or metastatic transitional cell carcinoma of the urothelial tract (TCCU), commonly referred to as bladder cancer. The information is based on the design of the landmark randomized Phase III trial that evaluated this compound plus Best Supportive Care (BSC) versus BSC alone.

Mechanism of Action and Signaling Pathway

This compound is a third-generation vinca alkaloid that inhibits microtubule polymerization by binding to tubulin.[1] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

cluster_cell Cancer Cell This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin->microtubules Polymerize into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms mitosis Mitosis (G2/M Phase) mitotic_spindle->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: this compound's mechanism of action, inhibiting tubulin polymerization and inducing apoptosis.

Phase III Clinical Trial Design (Based on NCT00315237)

This study was a randomized, open-label, multicenter, Phase III clinical trial designed to evaluate the efficacy and safety of this compound in combination with BSC compared to BSC alone in patients with advanced TCCU who had progressed after a first-line platinum-containing chemotherapy regimen.

Study Objectives
  • Primary Objective: To compare the overall survival (OS) between the two treatment arms.

  • Secondary Objectives:

    • To compare progression-free survival (PFS).

    • To compare the overall response rate (ORR).

    • To assess the safety and tolerability of this compound.

    • To evaluate the quality of life.

Patient Population and Eligibility Criteria

A total of 370 patients were randomized in a 2:1 ratio to either the this compound + BSC arm or the BSC alone arm.

Inclusion CriteriaExclusion Criteria
Histologically or cytologically confirmed advanced or metastatic TCCU.Central nervous system (CNS) disease.
Disease progression after one prior platinum-based chemotherapy regimen.More than one previous chemotherapy regimen for advanced disease.
Age ≥ 18 years.Moderate to severe peripheral neuropathy (Grade ≥ 2).
Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.Inadequate organ function (hematologic, hepatic, or renal).
Measurable disease according to Response Evaluation Criteria in Solid Tumors (RECIST).
Treatment Plan
  • Investigational Arm: this compound administered intravenously at a dose of 320 mg/m² every 3 weeks. For patients with a Performance Status of 1 or prior pelvic radiation, the starting dose was 280 mg/m², with a possible escalation to 320 mg/m² in subsequent cycles if well-tolerated.[3] This was given in addition to BSC.

  • Control Arm: Best Supportive Care (BSC) alone. BSC was defined as the best palliative care to prevent and relieve symptoms and improve the patient's quality of life.

Experimental Protocols

Tumor Assessment Protocol
  • Baseline Assessment: All patients underwent a baseline tumor assessment using computed tomography (CT) or magnetic resonance imaging (MRI) of the chest, abdomen, and pelvis within 4 weeks prior to randomization.

  • Follow-up Assessments: Tumor assessments were repeated every 6 weeks from the date of randomization.

  • Evaluation Criteria: Tumor response and disease progression were evaluated by the investigators and an independent review committee according to RECIST version 1.0.

Safety Assessment Protocol
  • Monitoring: Patients were monitored for adverse events (AEs) throughout the study and for 30 days after the last dose of study medication.

  • Grading: The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.

  • Laboratory Tests: Complete blood counts with differential and a comprehensive metabolic panel were performed at baseline and prior to each treatment cycle.

  • Physical Examinations: A complete physical examination, including vital signs and ECOG performance status, was conducted at baseline and before each treatment cycle.

Statistical Analysis Plan
  • Primary Endpoint Analysis: The primary analysis of OS was performed on the intent-to-treat (ITT) population, which included all randomized patients. The comparison of OS between the two arms was conducted using a log-rank test.

  • Multivariate Analysis: A multivariate Cox proportional hazards model was used to analyze OS while adjusting for prognostic factors.[3]

  • Secondary Endpoint Analysis: PFS was also analyzed using the log-rank test. ORR was compared using the Chi-squared test.

Data Presentation

Patient Baseline Characteristics
CharacteristicThis compound + BSC (n=253)BSC (n=117)
Median Age (years)6464
Male (%)7980
ECOG Performance Status 0 (%)5251
ECOG Performance Status 1 (%)4839
Visceral Metastases (%)6662
Efficacy Results
EndpointThis compound + BSCBSC AloneHazard Ratio (95% CI)p-value
Median Overall Survival (ITT)6.9 months4.6 months0.88 (0.69-1.12)0.287
Median Overall Survival (Eligible)6.9 months4.3 months0.78 (0.61-0.99)0.040
Median Progression-Free Survival3.0 months1.5 months0.68 (0.54-0.87)0.001
Overall Response Rate (%)8.6%0%-0.006
Disease Control Rate (%)41.1%24.8%-0.002
Key Grade 3/4 Adverse Events
Adverse EventThis compound + BSC (n=253)
Neutropenia50%
Febrile Neutropenia6%
Anemia19%
Fatigue (Asthenia)19%
Constipation16%

Experimental Workflow and Logical Relationships

cluster_workflow Phase III Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (2:1) screening->randomization arm_a Arm A: This compound + BSC randomization->arm_a 2/3 of patients arm_b Arm B: BSC Alone randomization->arm_b 1/3 of patients treatment_cycle Treatment Cycles (3 weeks) arm_a->treatment_cycle arm_b->treatment_cycle assessments Tumor & Safety Assessments (Every 6 weeks) treatment_cycle->assessments progression Disease Progression or Unacceptable Toxicity assessments->progression follow_up Follow-up for Overall Survival progression->follow_up Off Treatment data_analysis Data Analysis follow_up->data_analysis

Caption: Workflow of the Phase III clinical trial for this compound in bladder cancer.

References

Application Notes and Protocols for Evaluating Vinflunine Activity Using Human Tumor Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation bifluorinated semi-synthetic vinca alkaloid that inhibits cell proliferation by interacting with tubulin and disrupting microtubule dynamics, ultimately leading to mitotic arrest and apoptosis.[1][2] Preclinical studies utilizing human tumor xenograft models have been instrumental in characterizing the antitumor activity of this compound and have demonstrated its superior efficacy compared to other vinca alkaloids like vinorelbine across a range of cancer types.[3][4] This document provides detailed application notes and protocols for the use of human tumor xenografts to evaluate the in vivo activity of this compound.

Human tumor xenograft models, established by implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, are a cornerstone of preclinical oncology research.[5][6][7] They serve as a critical tool for assessing the efficacy and toxicity of novel anticancer agents before their advancement to clinical trials.[5][6] These models allow for the evaluation of a compound's therapeutic potential in a living biological system that mimics key aspects of human tumors.[7]

Data Presentation: In Vivo Antitumor Activity of this compound

The antitumor efficacy of this compound has been evaluated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from preclinical studies, demonstrating the activity of this compound against different tumor types.

Table 1: Comparative Antitumor Activity of this compound and Vinorelbine in Human Tumor Xenografts [3]

Tumor Xenograft ModelTumor TypeThis compound ActivityVinorelbine Activity
RXF944LXKidneyHighModerate
NCI-H69Small Cell LungHighInactive
PAXF546PancreasModerateInactive
PC-3ProstateModerateInactive
TC37ColonModerateModerate
BXF1299BladderNot SpecifiedNot Specified
DLD-1ColonNot SpecifiedNot Specified
HT-29ColonNot SpecifiedNot Specified
SF-295Central Nervous SystemNot SpecifiedNot Specified

Activity is categorized as high, moderate, or inactive based on the reported tumor growth inhibition.

Table 2: Overall Response Rates of this compound and Vinorelbine in a Panel of Human Tumor Xenografts [1][3]

TreatmentOverall Response Rate (High or Moderate Activity)
This compound64% (7 out of 11 xenografts)
Vinorelbine27% (3 out of 11 xenografts)

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the antitumor activity of this compound in a subcutaneous human tumor xenograft model. These protocols should be adapted to the specific cell line and experimental goals and must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[5]

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts

1. Cell Culture and Preparation:

  • Select a human cancer cell line of interest (e.g., bladder, lung, colon). A comprehensive list of cell lines for various tumor types is available from commercial vendors.

  • Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.

  • Harvest the cells using trypsinization, wash with phosphate-buffered saline (PBS), and perform a cell count to determine viability.

  • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100 µL). To enhance tumor take and growth, the cell suspension can be mixed 1:1 with a basement membrane matrix like Matrigel.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude, NOD-SCID) that can accept human xenografts.[5]

  • House the animals in a specific pathogen-free (SPF) environment.

3. Tumor Implantation:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave and disinfect the injection site on the flank of the mouse.

  • Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank.

  • Monitor the animals regularly for tumor formation and overall health.

Protocol 2: Evaluation of this compound Antitumor Activity

1. Tumor Monitoring and Animal Randomization:

  • Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

2. This compound Preparation and Administration:

  • Prepare this compound for administration. In preclinical studies, it has been administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3]

  • A typical dosing schedule for this compound in xenograft models is weekly administration for a defined period (e.g., 4 weeks).[3] The dose range should be determined based on prior studies, with reported ranges between 5-80 mg/kg per injection for this compound.[3]

  • The control group should receive the vehicle used to dissolve this compound, administered on the same schedule.

3. Data Collection and Endpoint Analysis:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Monitor the animals for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of the mean tumor volume in the treated group relative to the mean tumor volume in the control group.

  • At the end of the study, euthanize the animals according to approved protocols. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation cluster_eval Evaluation cluster_analysis Analysis A Cell Culture and Expansion B Cell Harvest and Preparation of Injection Suspension A->B C Subcutaneous Injection of Tumor Cells into Immunodeficient Mice B->C D Tumor Growth Monitoring (Caliper Measurements) C->D E Randomization of Mice into Treatment and Control Groups D->E F This compound Administration (e.g., weekly i.p. or i.v. injections) E->F G Continued Monitoring of Tumor Volume and Body Weight F->G H Endpoint Analysis (Tumor Growth Inhibition) G->H I Tumor Excision for Further Studies (Optional) H->I

Caption: Experimental workflow for evaluating this compound in human tumor xenografts.

This compound's Mechanism of Action: Disruption of Microtubule Dynamics

G cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Interacts with Dynamics Suppression of Microtubule Dynamics (Inhibition of Polymerization and Depolymerization) This compound->Dynamics Causes Tubulin->Microtubule Polymerize into Microtubule->Dynamics Spindle Disruption of Mitotic Spindle Formation Dynamics->Spindle Leads to Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Results in Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound's mechanism of action in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: P-glycoprotein (P-gp) and Vinflunine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of P-glycoprotein (P-gp)-mediated resistance to Vinflunine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of P-gp-mediated resistance to this compound?

A1: The primary mechanism is the active efflux of this compound from cancer cells by the P-glycoprotein transporter.[1] P-gp is an ATP-dependent pump that removes cytotoxic drugs, including this compound, from the cell's interior, thereby reducing the intracellular drug concentration and preventing it from reaching its target (microtubules).[1][2] This leads to decreased drug efficacy and the development of multidrug resistance (MDR).[1]

Q2: Is this compound a strong substrate for P-gp compared to other Vinca alkaloids?

A2: No, this compound is considered a weaker substrate for P-gp compared to other Vinca alkaloids like vinorelbine, vincristine, and vinblastine.[3][4] Experimental data shows that tumor cell lines overexpressing P-gp are generally less cross-resistant to this compound.[5] Specifically, this compound has demonstrated a 2- to 13-fold lower susceptibility to P-gp-mediated efflux compared to vincristine and vinblastine.[3]

Q3: How can I confirm that the this compound resistance I observe is specifically mediated by P-gp?

A3: To confirm P-gp's role, you should perform experiments using a known P-gp inhibitor (also called a modulator or reversing agent), such as Verapamil, Cyclosporin A, or PSC-833.[5][6] If the resistance to this compound is reversed or significantly reduced in the presence of the inhibitor, it strongly indicates P-gp mediation.[5] This can be demonstrated by a decrease in the IC50 value in a cytotoxicity assay or by increased intracellular accumulation of a fluorescent P-gp substrate (like Rhodamine 123) in a functional assay.[7][8]

Q4: Besides drug efflux, are there other resistance mechanisms to this compound?

A4: While P-gp is a major factor, other mechanisms can contribute to this compound resistance. One identified mechanism is the epithelial-to-mesenchymal transition (EMT).[9] However, in cells specifically selected for this compound resistance, P-gp overexpression is a common and defining characteristic, without detectable changes in other factors like topoisomerase II.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my this compound cytotoxicity assay.

  • Possible Cause 1: Assay Interference. The MTT assay, a common method for determining cytotoxicity, relies on mitochondrial dehydrogenase activity.[10] While generally reliable, some studies have investigated potential interference in multidrug resistant cells, though the inclusion of P-gp inhibitors like verapamil did not affect the assay's outcome.[11]

    • Troubleshooting Step: Ensure your formazan solubilization step is complete and that you are reading the absorbance at the correct wavelength (typically 570-600 nm).[12] Consider comparing your results with a different viability assay, such as Trypan Blue exclusion or a crystal violet assay, to rule out method-specific artifacts.

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting Step: Ensure you have a single-cell suspension before plating. Seed cells at a density that allows for logarithmic growth throughout the treatment period (e.g., 5,000 cells/well for a 72-hour assay) and allows for an absorbance value of 0.7-1.3 in control wells.[9][12][13]

  • Possible Cause 3: Drug Stability. this compound, like many chemotherapeutic agents, may degrade if not stored or handled properly.

    • Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a properly stored stock solution (e.g., 10 mM in DMSO).[12] Minimize the exposure of the drug to light and temperature fluctuations.

Issue 2: Low or no signal in my Rhodamine 123 (Rh123) efflux assay.

  • Possible Cause 1: Sub-optimal Dye Concentration or Incubation Time. The cells may not be taking up enough of the fluorescent dye to produce a measurable signal.

    • Troubleshooting Step: Optimize the Rh123 concentration. Studies suggest using concentrations in the range of 50-200 ng/ml or approximately 1.3-5.25 µM.[6][7][8] Also, optimize the loading time (e.g., 30-60 minutes) to ensure sufficient intracellular accumulation before the efflux phase.[7][8]

  • Possible Cause 2: Low P-gp Expression/Activity. The cell line may not express enough functional P-gp to produce a significant efflux of Rh123 compared to the sensitive parent line or the inhibitor-treated control.

    • Troubleshooting Step: Confirm P-gp expression levels using Western Blot or flow cytometry with a specific anti-P-gp antibody.[14] Use a positive control cell line known to overexpress P-gp.

  • Possible Cause 3: Ineffective P-gp Inhibitor. The concentration of the P-gp inhibitor may be too low, or the chosen inhibitor may be ineffective for your specific cell line.

    • Troubleshooting Step: Use a reference P-gp inhibitor like Verapamil (e.g., 10-50 µM) or Cyclosporin A to achieve full P-gp inhibition.[7] The relative efficiency of inhibitors can vary; for example, PSC-833 is often more potent than Cyclosporin A, which is more potent than Verapamil.[6]

Issue 3: High background or no drug stimulation in P-gp ATPase assay.

  • Possible Cause 1: Contaminating ATPases. Membrane preparations can contain other ATPases that contribute to high background activity, masking the P-gp-specific signal.[15]

    • Troubleshooting Step: The activity of P-gp is measured as the vanadate-sensitive portion of the total ATPase activity, as ABC transporters are effectively inhibited by sodium orthovanadate (Na3VO4).[15] Always include a vanadate control to distinguish P-gp-specific activity from the background.

  • Possible Cause 2: this compound is a weak ATPase stimulator. While P-gp substrates typically stimulate ATP hydrolysis, the degree of stimulation can vary. This compound may not be a strong stimulator of the P-gp ATPase activity compared to other known substrates like Verapamil or Vinblastine.[16][17]

    • Troubleshooting Step: Run a positive control substrate, such as Verapamil or Vinblastine, that is known to strongly stimulate P-gp's ATPase activity.[17] This will confirm the assay is working correctly. Consider performing an inhibition assay, where you measure this compound's ability to inhibit the ATPase activity stimulated by a strong activator. This can still indicate an interaction with the transporter.[15]

Data Presentation: Comparative P-gp Substrate Susceptibility

This table summarizes the relative susceptibility of this compound and other Vinca alkaloids to P-gp-mediated resistance, as described in the literature.

CompoundClassRelative Susceptibility to P-gp EffluxKey Findings
This compound Vinca AlkaloidWeak / LowTumor cell lines are generally less cross-resistant to this compound compared to other Vincas.[5] It is a far less potent inducer of resistance than vinorelbine.[4]
Vinblastine Vinca AlkaloidHighA classic P-gp substrate with high affinity.[18][19] Its intestinal absorption is significantly influenced by P-gp.[18]
Vincristine Vinca AlkaloidHighA well-established P-gp substrate; resistance is readily reversed by P-gp inhibitors.[5][19]
Vinorelbine Vinca AlkaloidHighThis compound was developed from vinorelbine; P-gp overexpressing cells show high cross-resistance to it.[5][20]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment by MTT Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.[12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).[9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.[12]

    • To test for P-gp reversal, pre-incubate a parallel set of plates with a non-toxic concentration of a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour before adding this compound.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different drug concentrations.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[12]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression.

    • The Resistance Factor (RF) is calculated as: IC50 (resistant cells) / IC50 (sensitive cells).

Protocol 2: P-gp Functional Assessment by Rhodamine 123 (Rh123) Efflux Assay

This protocol measures the functional activity of the P-gp pump using flow cytometry.

  • Cell Preparation:

    • Prepare a suspension of both sensitive and resistant cells at a concentration of 5 x 10⁵ cells/mL in a culture medium.[8]

  • Dye Loading (Influx):

    • For each cell line, prepare three sets of tubes:

      • Tube A: Cells only (control).

      • Tube B: Cells + Rh123.

      • Tube C: Cells + P-gp inhibitor (e.g., 50 µM Verapamil) for 30 min, then add Rh123.[7]

    • Add Rh123 to Tubes B and C to a final concentration of 5.25 µM.[7]

    • Incubate all tubes for 30-60 minutes at 37°C in the dark.[7][8]

  • Dye Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.[8]

    • Resuspend the cell pellets in a fresh, pre-warmed, dye-free medium. For Tube C, re-add the P-gp inhibitor to the efflux medium.[8]

    • Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.[8]

  • Data Acquisition:

    • After the efflux period, wash the cells again with cold PBS.

    • Resuspend in FACS buffer (PBS with 1% BSA).

    • Analyze the intracellular fluorescence using a flow cytometer (e.g., on the FL1 channel).

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the different samples.

    • Resistant cells (Tube B) should show lower fluorescence compared to sensitive cells due to active efflux.

    • Inhibitor-treated resistant cells (Tube C) should show restored fluorescence, similar to that of the sensitive cells, confirming P-gp activity.[7]

Visualizations: Mechanisms and Workflows

Pgp_Mechanism cluster_cell Cancer Cell Pgp {P-glycoprotein (P-gp)|ATP-Binding Cassette} ADP ADP + Pi Pgp->ADP Vinflunine_out This compound Pgp->Vinflunine_out Active Efflux ATP ATP ATP->Pgp Energy Vinflunine_in This compound Vinflunine_in->Pgp Binding Vinflunine_out->Vinflunine_in Passive Diffusion Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of P-gp mediated efflux of this compound from a cancer cell.

MTT_Workflow arrow > start Start seed 1. Seed sensitive & resistant cells in 96-well plates start->seed attach 2. Incubate for 24h for cell attachment seed->attach treat 3. Add serial dilutions of this compound attach->treat incubate 4. Incubate for 72h treat->incubate add_mtt 5. Add MTT reagent (5 mg/mL) incubate->add_mtt incubate_mtt 6. Incubate for 3-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Remove medium, add DMSO to solubilize incubate_mtt->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate IC50 & Resistance Factor (RF) read->analyze end End analyze->end

Caption: Experimental workflow for determining this compound IC50 via MTT assay.

Caption: Troubleshooting flowchart for the Rhodamine 123 P-gp functional assay.

ATPase_Assay cluster_assay P-gp ATPase Assay Principle cluster_conditions Experimental Conditions Pgp P-gp Membrane Vesicles reaction ATP Hydrolysis Pgp->reaction ATP ATP ATP->reaction Drug This compound (Substrate) Drug->reaction ADP ADP + Pi reaction->ADP detection Measure Inorganic Phosphate (Pi) (Colorimetric Reaction) ADP->detection c1 Basal Activity (P-gp + ATP) Result Result: P-gp activity is the Vanadate-sensitive, drug-stimulated rate of ATP hydrolysis. c2 Stimulated Activity (P-gp + ATP + this compound) c3 Inhibited Activity (P-gp + ATP + Vanadate)

Caption: Principle of the P-gp drug-stimulated ATPase activity assay.

References

Technical Support Center: Overcoming Vinflunine Resistance in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming Vinflunine resistance in urothelial carcinoma.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in urothelial carcinoma?

A1: The primary mechanisms of this compound resistance in urothelial carcinoma include:

  • Epithelial-to-Mesenchymal Transition (EMT): Resistant tumors often exhibit a mesenchymal phenotype, characterized by the loss of epithelial markers (like E-cadherin) and the gain of mesenchymal markers (like N-cadherin and Vimentin). This transition is a key driver of resistance.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), leads to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[1]

  • Alterations in Microtubule Dynamics: As this compound is a microtubule-targeting agent, changes in tubulin isotypes or the expression of microtubule-associated proteins can affect drug binding and efficacy.[2]

  • Dysregulation of Signaling Pathways: Aberrant activation of survival pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival and proliferation despite this compound treatment.[3][4]

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can render cancer cells resistant to the cell death signals induced by this compound.[5]

Q2: What is the rationale for using an Epithelial-to-Mesenchymal Transition (EMT) inhibitor in combination with this compound?

A2: Studies have shown that EMT is a significant mechanism of this compound resistance in advanced urothelial cell carcinoma.[1] By reversing the mesenchymal phenotype of cancer cells, EMT inhibitors can re-sensitize them to this compound. For example, curcumin has been shown to downregulate EMT markers and act synergistically with this compound in urothelial cancer cell lines.[1]

Q3: How does prior treatment with immune checkpoint inhibitors (ICIs) affect the efficacy of this compound?

A3: Retrospective studies suggest that patients with metastatic urothelial carcinoma who have been pre-treated with immune checkpoint inhibitors may have a better response to subsequent this compound therapy. In one study, post-ICI patients showed a higher overall response rate (ORR) and clinical benefit rate (CBR) compared to ICI-naïve patients.[6] The underlying biological mechanism for this observation is still under investigation but may involve alterations in the tumor microenvironment or immune landscape.[6]

Troubleshooting Guides

Cell Viability (MTT) Assay

Q: I am not seeing a dose-dependent decrease in cell viability with this compound in my MTT assay. What could be the issue?

A: This is a common issue that can arise from several factors. Here is a troubleshooting guide:

  • Cell Seeding Density: Ensure you have optimized the cell seeding density. Too few cells may not yield a detectable signal, while too many cells can lead to nutrient depletion and cell death independent of the drug treatment.

  • Drug Concentration Range: Your concentration range for this compound might be too low. For initial experiments, it is advisable to use a broad range of concentrations to determine the approximate IC50 value.

  • Incubation Time: A 72-hour incubation period is commonly used for this compound.[1] Shorter incubation times may not be sufficient to observe a significant cytotoxic effect.

  • Reagent Quality: Ensure your MTT reagent is fresh and has been stored correctly (protected from light).

  • Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking. Incomplete solubilization will lead to inaccurate absorbance readings.

  • Phenol Red Interference: The phenol red in cell culture medium can interfere with absorbance readings. Use phenol red-free medium or a background control (medium without cells) to subtract the background absorbance.

  • Cell Line Resistance: The urothelial carcinoma cell line you are using might have intrinsic resistance to this compound. Consider using a sensitive cell line as a positive control.

  • Contamination: Check your cell cultures for any signs of microbial contamination, which can affect cell metabolism and the MTT assay results.

Western Blot for EMT Markers

Q: I am having trouble detecting EMT markers by Western blot in my this compound-resistant urothelial carcinoma cells. What are some potential solutions?

A: Detecting changes in EMT marker expression can be challenging. Here are some troubleshooting steps:

  • Antibody Selection and Validation: Ensure you are using antibodies that are validated for Western blotting and are specific to the EMT markers of interest (e.g., E-cadherin, N-cadherin, Vimentin, ZEB1).[1] It is good practice to include positive and negative control cell lysates to verify antibody performance.

  • Protein Extraction: Use a lysis buffer that efficiently extracts both cytoplasmic and nuclear proteins, especially for transcription factors like ZEB1. Sonication or mechanical shearing may be necessary to ensure complete cell lysis.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[7]

  • Protein Abundance: The expression levels of some EMT markers might be low. You may need to load a higher amount of protein per lane or use a more sensitive detection system.

  • Sample Handling: Prevent protein degradation by keeping samples on ice and adding protease and phosphatase inhibitors to your lysis buffer.

  • Transfer Efficiency: Optimize your Western blot transfer conditions (voltage, time) to ensure efficient transfer of proteins of different molecular weights to the membrane.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Q: My apoptosis assay results are ambiguous, with a high percentage of necrotic cells even at low this compound concentrations. How can I improve the quality of my data?

A: Distinguishing between apoptosis and necrosis is crucial for accurately assessing the mechanism of cell death. Here are some tips:

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. At later time points, apoptotic cells will progress to secondary necrosis, leading to an increase in double-positive (Annexin V+/PI+) cells.

  • Gentle Cell Handling: Be very gentle when harvesting and staining the cells. Excessive mechanical stress can damage the cell membrane and lead to false-positive PI staining.

  • Compensation Settings: If you are using flow cytometry, ensure that your compensation settings are correctly adjusted to minimize spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE for PI).

  • Controls: Always include unstained, single-stained (Annexin V only and PI only), and untreated control samples to properly set up your gates and quadrants.

  • Reagent Concentrations: Titrate your Annexin V and PI concentrations to find the optimal staining concentrations for your specific cell line.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from a study investigating the synergistic effect of this compound and curcumin in urothelial carcinoma cells.[1]

  • Cell Seeding: Seed T24 urothelial cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, an EMT inhibitor (e.g., curcumin), or a combination of both.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for EMT Markers

This protocol provides a general workflow for analyzing EMT marker expression.

  • Protein Extraction: Lyse this compound-sensitive and -resistant urothelial carcinoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

Data Presentation

Table 1: Efficacy of this compound in Metastatic Urothelial Carcinoma (Post-ICI vs. ICI-Naïve) [6]

EndpointPost-ICI Cohort (n=61)ICI-Naïve Cohort (n=44)p-value
Overall Response Rate (ORR) 22.4%15.6%0.451
Clinical Benefit Rate (CBR) 51.0%25.0%0.020
Median Overall Survival (OS) 8.78 months5.72 months0.467
Median Progression-Free Survival (PFS) 3.09 months2.14 months0.105

Table 2: IC50 Values of this compound and Curcumin in T24 Urothelial Carcinoma Cells [1]

TreatmentIC50 (µM)
This compound 0.025
Curcumin 15
This compound + Curcumin (10 µM) 0.010

Visualizations

Vinfluunine_Resistance_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits DrugEfflux Drug Efflux Apoptosis Apoptosis Microtubules->Apoptosis Induces Resistance This compound Resistance Apoptosis->Resistance Inhibition of leads to RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Proliferation->Resistance ABC_Transporter ABC Transporters (e.g., ABCB1) ABC_Transporter->DrugEfflux Mediates DrugEfflux->Resistance EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Resistance

Caption: Key signaling pathways involved in this compound action and resistance.

Experimental_Workflow_MTT start Start seed_cells Seed Urothelial Carcinoma Cells (e.g., T24) in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drugs Add this compound +/- Inhibitor (e.g., Curcumin) incubate1->add_drugs incubate2 Incubate for 72h add_drugs->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

Logical_Relationship_Strategies Vinflunine_Resistance This compound Resistance EMT EMT Vinflunine_Resistance->EMT ABC ABC Transporter Upregulation Vinflunine_Resistance->ABC PI3K_Akt PI3K/Akt Pathway Activation Vinflunine_Resistance->PI3K_Akt EMT_Inhibitors EMT Inhibitors (e.g., Curcumin) EMT->EMT_Inhibitors Targeted by ABC_Inhibitors ABC Transporter Inhibitors ABC->ABC_Inhibitors Targeted by PI3K_Akt_Inhibitors PI3K/Akt/mTOR Inhibitors PI3K_Akt->PI3K_Akt_Inhibitors Targeted by Overcome_Resistance Overcome Resistance EMT_Inhibitors->Overcome_Resistance ABC_Inhibitors->Overcome_Resistance PI3K_Akt_Inhibitors->Overcome_Resistance

Caption: Strategies to overcome this compound resistance.

References

Technical Support Center: Optimizing Vinflunine Dosage to Minimize Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Vinflunine dosage to minimize neurotoxicity in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin and disrupting microtubule dynamics.[1] This interference with the microtubule network is crucial for its anti-cancer activity but also underlies its neurotoxic side effects.[1] In neuronal cells, this disruption can impair axonal transport and lead to neuronal damage.

Q2: How does the neurotoxicity of this compound compare to other vinca alkaloids?

A2: this compound is considered to have a more favorable neurotoxicity profile compared to older vinca alkaloids like vincristine.[2] This is potentially due to its different effects on microtubule dynamics; this compound induces smaller spirals in microtubules and has a shorter relaxation time, which may be associated with reduced neurotoxicity.[2]

Q3: What are the known signaling pathways involved in this compound-induced neuronal apoptosis?

A3: Studies in neuroblastoma cell lines have shown that this compound can induce apoptosis through a postmitotic G1 arrest and a mitochondrial pathway.[3] This involves the upregulation of p53 and p21, leading to the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c from the mitochondria, ultimately triggering caspase activation.[3][4][5]

Troubleshooting Guides

In Vitro Neurite Outgrowth Assays

Problem: High variability in neurite outgrowth between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a period before incubation to ensure even cell distribution.[6]

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Variability in the coating of the culture surface.

    • Solution: Ensure a consistent and even coating of substrates like poly-L-lysine or laminin. Follow the manufacturer's instructions carefully for coating procedures.

Problem: this compound precipitates in the cell culture medium.

  • Possible Cause 1: Poor solubility of the drug stock.

    • Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). When diluting into the aqueous culture medium, ensure rapid and thorough mixing. The final concentration of the solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]

  • Possible Cause 2: Drug instability in the culture medium.

    • Solution: The stability of this compound in aqueous solutions can be influenced by pH and temperature.[2] It is recommended to prepare fresh dilutions of this compound for each experiment. The stability of this compound in specific cell culture media can be empirically tested by incubating the drug in the media for the duration of the experiment and analyzing its concentration by LC-MS/MS.[8]

Microtubule Dynamics Assays

Problem: Difficulty in visualizing and quantifying microtubule dynamics.

  • Possible Cause 1: Low transfection efficiency of fluorescently-tagged tubulin.

    • Solution: Optimize the transfection protocol for the specific cell line being used. Consider using alternative methods such as viral transduction for stable expression of fluorescently-tagged tubulin.

  • Possible Cause 2: Phototoxicity from excessive laser exposure during live-cell imaging.

    • Solution: Minimize laser power and exposure time. Use a sensitive camera and appropriate imaging settings to reduce the required laser intensity.

  • Possible Cause 3: Inadequate temporal resolution to capture dynamic events.

    • Solution: Increase the frequency of image acquisition to accurately capture the rapid growth and shortening of microtubules.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound-Induced Neurotoxicity

Cell LineAssay TypeIC50 (nM)Reference
SK-N-SH (Human Neuroblastoma)Cell Growth InhibitionNot explicitly stated, but apoptosis was induced at concentrations that inhibited 50% and 70% of cell growth.[3]
HMEC-1 (Human Microvascular Endothelial Cells)Cell Proliferation (MTT Assay)Concentrations <5 nmol/L had no effect on proliferation.[9]

Table 2: In Vivo Dose-Response Data for this compound-Induced Neurotoxicity (Preclinical)

Animal ModelDosing RegimenObserved Neurotoxic EffectsReference
Mice (with P388 leukemia)Not specifiedDevelopment of a this compound-resistant cell line (P388/VFL) showed cross-resistance to other vinca alkaloids.[10]
Patients with advanced urothelial carcinoma320 mg/m² or 280 mg/m² every 3 weeksGrade 3/4 constipation (13.6%), neutropenia (15.9%), fatigue (15.9%).[11]

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay using SH-SY5Y Cells

This protocol is adapted from methodologies for differentiating SH-SY5Y cells and assessing neurite outgrowth.[1][6][12]

1. Cell Culture and Differentiation: a. Culture SH-SY5Y human neuroblastoma cells in a growth medium (e.g., DMEM/F12 with 10% FBS). b. To induce differentiation, seed cells at an optimal density (e.g., 2,500 cells/well in a 96-well plate) in a medium containing a differentiating agent such as retinoic acid (RA) at a final concentration of 10 µM.[6] c. Continue differentiation for a period of 5-7 days, replacing the medium with fresh differentiation medium as required.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution in the differentiation medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Replace the medium in the wells of the differentiated SH-SY5Y cells with the this compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and negative control (medium only) wells. d. Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

3. Neurite Outgrowth Analysis: a. After the incubation period, fix the cells with 4% paraformaldehyde in PBS. b. Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS). c. Stain the cells for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI. d. Acquire images using a high-content imaging system. e. Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and branching.

Protocol 2: Quantification of Microtubule Dynamics In Vitro

This protocol is based on established methods for in vitro reconstitution of microtubule dynamics.[5][13][14]

1. Preparation of Tubulin and Microtubule Seeds: a. Purify tubulin from a suitable source (e.g., bovine brain). b. Prepare stabilized microtubule "seeds" by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP).

2. In Vitro Microtubule Polymerization Assay: a. Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that supports microtubule polymerization. b. Add this compound at various concentrations to the reaction mixture. Include a vehicle control. c. Initiate microtubule polymerization by raising the temperature to 37°C. d. Monitor the change in turbidity of the solution over time using a spectrophotometer at 340 nm. An increase in turbidity indicates microtubule polymerization.

3. Visualization of Microtubule Dynamics: a. For direct visualization, use fluorescently labeled tubulin in the polymerization reaction. b. Immobilize the stabilized microtubule seeds on a glass coverslip. c. Add the polymerization mixture containing fluorescent tubulin and this compound. d. Image the growing microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy. e. Acquire time-lapse images to visualize the dynamic instability of microtubules (growth, shortening, catastrophe, and rescue events). f. Analyze the images to quantify parameters such as growth rate, shortening rate, and catastrophe frequency.

Mandatory Visualizations

Vinfluunine_Signaling_Pathway This compound This compound Microtubule_Dynamics Microtubule Dynamics (Suppression) This compound->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Axonal_Transport Axonal Transport (Impairment) Microtubule_Dynamics->Axonal_Transport p53 p53 Activation Mitotic_Arrest->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Phosphorylation (Inhibition) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Neuronal_Damage Neuronal Damage & Neurotoxicity Apoptosis->Neuronal_Damage Axonal_Transport->Neuronal_Damage experimental_workflow start Start culture_cells Culture & Differentiate Neuronal Cells (e.g., SH-SY5Y, DRG neurons) start->culture_cells treat_cells Treat Cells with This compound culture_cells->treat_cells prepare_vinfluunine Prepare Vinfluunine Working Solutions prepare_vinfluunine->treat_cells incubation Incubate for Desired Duration treat_cells->incubation fix_stain Fix and Stain Cells (e.g., β-III tubulin, DAPI) incubation->fix_stain image_acquisition Image Acquisition (High-Content Imaging) fix_stain->image_acquisition image_analysis Image Analysis (Quantify Neurite Outgrowth) image_acquisition->image_analysis data_interpretation Data Interpretation (Dose-Response Analysis) image_analysis->data_interpretation end End data_interpretation->end

References

Technical Support Center: Managing Hematological Toxicity of Vinflunine in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hematological toxicity of Vinflunine when used in combination therapies.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with this compound in combination therapy?

A1: The most frequently reported grade 3/4 hematological toxicities are neutropenia, leukopenia, anemia, and thrombocytopenia.[1][2][3][4] Neutropenia is often the dose-limiting toxicity.[5]

Q2: How does the hematological toxicity of this compound compare when combined with different chemotherapeutic agents?

A2: The hematological toxicity profile of this compound varies depending on the combination agent. For instance, in a phase II trial for advanced urothelial carcinoma in cisplatin-unfit patients, the combination of this compound with gemcitabine showed a lower incidence of grade 3/4 neutropenia (38%) compared to this compound with carboplatin (68%).[1]

Q3: What is the role of Granulocyte Colony-Stimulating Factor (G-CSF) in managing this compound-induced neutropenia?

A3: Prophylactic use of G-CSF is a key strategy to reduce the incidence and severity of neutropenia and febrile neutropenia, allowing for maintenance of the planned chemotherapy dose intensity.[6][7] Primary prophylaxis with G-CSF may be considered for chemotherapy regimens with a high risk (>20%) of febrile neutropenia.

Q4: Are there established guidelines for dose modification of this compound in response to hematological toxicity?

A4: Yes, dose adjustments are crucial. For example, in the case of grade 4 neutropenia, the this compound dose may be reduced from 320 mg/m² to 280 mg/m² for the subsequent cycle.[8] If the toxicity recurs, a further reduction to 250 mg/m² may be necessary.[8] Treatment may be discontinued if the toxicity persists after two dose reductions.[8]

Q5: How can we differentiate this compound-induced hematological toxicity from disease progression affecting the bone marrow?

A5: Differentiating between treatment-related toxicity and disease progression requires a comprehensive evaluation, including a review of the peripheral blood smear for abnormal cells, bone marrow biopsy to assess cellularity and morphology, and correlation with clinical and radiological findings.[9]

Troubleshooting Guides

Scenario 1: Unexpectedly Severe Neutropenia (Grade 4) in the First Cycle
Question Answer/Guidance
What immediate actions should be taken? 1. Delay the next cycle of treatment until the absolute neutrophil count (ANC) recovers to a safe level (e.g., ≥1.5 x 10⁹/L). 2. Consider the use of G-CSF to accelerate neutrophil recovery.
How should the this compound dose be adjusted for the next cycle? Reduce the this compound dose for the subsequent cycle. For an initial dose of 320 mg/m², a reduction to 280 mg/m² is recommended.[8]
Should primary G-CSF prophylaxis be initiated? If not already in use, primary G-CSF prophylaxis should be strongly considered for all subsequent cycles.
Scenario 2: Persistent Anemia (Grade 2-3) Despite Treatment
Question Answer/Guidance
What are the initial steps to manage persistent anemia? 1. Rule out other causes of anemia such as bleeding, hemolysis, or nutritional deficiencies (iron, vitamin B12, folate). 2. Consider red blood cell transfusions for symptomatic patients or those with critically low hemoglobin levels.
When are Erythropoiesis-Stimulating Agents (ESAs) appropriate? ESAs may be considered for patients with chemotherapy-induced anemia to reduce the need for transfusions, particularly in the palliative setting.
What is the role of iron supplementation? Intravenous iron supplementation can be considered, as it may improve the response to ESAs.
Scenario 3: Development of Febrile Neutropenia
Question Answer/Guidance
What is the immediate management protocol? 1. Hospitalize the patient. 2. Obtain blood cultures and cultures from other suspected sites of infection. 3. Initiate empiric broad-spectrum intravenous antibiotics within one hour of presentation.
How should the chemotherapy regimen be modified? 1. Delay the next cycle of chemotherapy until the infection resolves and neutrophil counts recover. 2. For subsequent cycles, consider a dose reduction of this compound and/or the combination agent. 3. Implement G-CSF prophylaxis if not already in use.

Quantitative Data on Hematological Toxicity

Table 1: Grade 3/4 Hematological Toxicity of this compound in Combination Therapies for Urothelial Carcinoma

Combination RegimenGrade 3/4 Neutropenia (%)Grade 3/4 Anemia (%)Grade 3/4 Thrombocytopenia (%)Febrile Neutropenia (%)Study
This compound + Gemcitabine 38Not ReportedNot Reported3De Santis et al., 2016[1]
This compound + Carboplatin 68Not ReportedNot Reported14De Santis et al., 2016[1]
This compound (monotherapy) 67Not ReportedNot Reported10Culine et al., 2006[2]
This compound (monotherapy) 5019Not Reported6Bellmunt et al., 2009[1]
This compound (monotherapy) 47Not ReportedNot ReportedNot ReportedStornaiuolo et al., 2019[4]

Experimental Protocols

Assessment of Hematological Parameters: Complete Blood Count (CBC) with Differential

Objective: To quantify the number and morphology of blood cells to monitor for hematological toxicities.

Methodology:

  • Sample Collection: Collect 2-3 mL of whole blood in a lavender-top (EDTA) tube.

  • Sample Handling: Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant. Store at room temperature until analysis.

  • Analysis:

    • Utilize an automated hematology analyzer to perform a CBC with a 5-part differential.

    • The analyzer will provide values for:

      • White Blood Cell (WBC) count

      • Red Blood Cell (RBC) count

      • Hemoglobin (Hgb)

      • Hematocrit (Hct)

      • Platelet (PLT) count

      • Differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

  • Data Interpretation: Compare the results to established normal ranges and grade any abnormalities according to the Common Terminology Criteria for Adverse Events (CTCAE).

Evaluation of Bone Marrow Cellularity

Objective: To assess the hematopoietic activity of the bone marrow in cases of severe or prolonged cytopenias.

Methodology:

  • Sample Collection: Obtain a bone marrow aspirate and/or core biopsy from the posterior iliac crest under local anesthesia.

  • Aspirate Smear Preparation:

    • Prepare several direct smears from the aspirate on glass slides.

    • Allow the smears to air dry.

    • Stain with Wright-Giemsa stain.

  • Core Biopsy Processing:

    • Fix the core biopsy in 10% neutral buffered formalin.

    • Decalcify the specimen.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • A pathologist will evaluate the slides for:

      • Cellularity: The ratio of hematopoietic cells to adipocytes.[9]

      • Myeloid to Erythroid (M:E) Ratio: The ratio of myeloid precursors to erythroid precursors.

      • Maturation of all cell lineages: Assess for any dysplastic changes or maturation arrests.

      • Presence of abnormal infiltrates: Look for evidence of metastatic disease or other abnormalities.

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

Objective: To functionally assess the impact of this compound on the proliferative capacity of hematopoietic stem and progenitor cells.[10][11][12]

Methodology:

  • Cell Isolation: Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.

  • Cell Plating:

    • Plate a known number of mononuclear cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic growth factors (e.g., SCF, GM-CSF, IL-3, EPO).[10][13]

    • Culture in a humidified incubator at 37°C with 5% CO₂.[10]

  • Colony Counting and Identification:

    • After 14 days of incubation, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.[10]

  • Data Analysis: Compare the number and types of colonies from this compound-treated samples to untreated controls to determine the inhibitory effect on hematopoietic progenitors.

Signaling Pathways and Workflows

Mechanism of this compound-Induced Myelosuppression

This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest M-Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Myelosuppression Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) Apoptosis->Myelosuppression HSC Hematopoietic Stem/Progenitor Cell HSC->CellCycleArrest Affected by

Caption: this compound's mechanism of action leading to myelosuppression.

Experimental Workflow for Monitoring Hematological Toxicity

start Start of Treatment Cycle baseline Baseline Assessment - CBC with Differential - Physical Examination start->baseline treatment Administer this compound Combination Therapy baseline->treatment monitoring Weekly Monitoring - CBC with Differential treatment->monitoring toxicity Hematological Toxicity Detected? monitoring->toxicity grade Grade Toxicity (CTCAE) toxicity->grade Yes end_cycle End of Cycle toxicity->end_cycle No manage Implement Management Strategy - Dose Modification - G-CSF/ESA/Transfusion grade->manage continue_tx Continue Treatment at Modified Dose manage->continue_tx continue_tx->end_cycle Neutropenia Neutropenia Detected (ANC < 1.5 x 10⁹/L) IsFebrile Febrile? Neutropenia->IsFebrile Grade Grade of Neutropenia IsFebrile->Grade No ManageFebrile Hospitalize & Administer Broad-Spectrum Antibiotics IsFebrile->ManageFebrile Yes Grade3 Grade 3 (ANC 0.5 - <1.0 x 10⁹/L) Grade->Grade3 Grade 3 Grade4 Grade 4 (ANC < 0.5 x 10⁹/L) Grade->Grade4 Grade 4 DelayDose Delay Next Cycle Grade3->DelayDose Grade4->DelayDose DoseReduction Consider Dose Reduction for Next Cycle DelayDose->DoseReduction GCSF Consider G-CSF Prophylaxis DoseReduction->GCSF

References

Impact of CYP3A4 inhibitors on Vinflunine metabolism and toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP3A4 inhibitors on the metabolism and toxicity of vinflunine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[1][2][3] This enzymatic process converts this compound into several metabolites. The main active metabolite is 4-O-deacetylthis compound (DVFL), which is formed through the action of multiple esterases.[1] In vitro studies using human liver microsomes have identified two primary metabolites, designated M1 and M2, which are thought to be an N-oxide or hydroxylated metabolite and an epoxide metabolite, respectively.[2]

Q2: How do CYP3A4 inhibitors affect the metabolism of this compound?

A2: CYP3A4 inhibitors block the metabolic activity of the CYP3A4 enzyme. This inhibition leads to a decrease in the breakdown of this compound, resulting in higher and more prolonged plasma concentrations of the drug.[4] The concomitant use of potent CYP3A4 inhibitors, such as ketoconazole, is generally not recommended as it can significantly increase exposure to this compound.[4]

Q3: What are the potential clinical consequences of co-administering a CYP3A4 inhibitor with this compound?

A3: The co-administration of a strong CYP3A4 inhibitor with this compound can lead to increased plasma concentrations of this compound, which may elevate the risk and severity of its associated toxicities.[4] The dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia.[1] Other common adverse effects include gastrointestinal issues like constipation, nausea, and vomiting, as well as fatigue.[1][3] Therefore, increased exposure to this compound due to CYP3A4 inhibition is expected to worsen these toxicities.

Q4: Are there any clinical studies that have investigated the interaction between this compound and a CYP3A4 inhibitor?

A4: Yes, a clinical trial (NCT00388557) was conducted to assess the effect of ketoconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of this compound in patients with advanced cancer.[5][6] While the study is listed as completed, detailed quantitative results regarding the changes in pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) have not been widely published.

Q5: What dose adjustments are recommended for this compound when co-administered with a CYP3A4 inhibitor?

A5: Due to the potential for increased toxicity, the concomitant use of this compound with potent CYP3A4 inhibitors should be avoided.[4] If co-administration is unavoidable, a dose reduction of this compound should be considered, and patients should be closely monitored for adverse events. Specific dose reduction guidelines in this scenario are not well-established due to the lack of extensive clinical data.

Troubleshooting Guides

In Vitro Experiments

Issue: Inconsistent results in this compound metabolism inhibition assays using human liver microsomes.

  • Possible Cause 1: Variability in Microsome Activity. The metabolic activity of human liver microsomes can vary significantly between donors and even between batches from the same donor.

    • Troubleshooting Tip: Standardize your experiments by using a large, pooled batch of microsomes for all related assays. Always include a positive control (e.g., a known CYP3A4 substrate like testosterone or midazolam) to verify the metabolic competency of the microsomes.

  • Possible Cause 2: Inappropriate Inhibitor Concentration. The concentration of the CYP3A4 inhibitor may be too low to elicit a significant effect or too high, leading to non-specific inhibition.

    • Troubleshooting Tip: Perform a concentration-response curve for the inhibitor to determine its IC50 (half-maximal inhibitory concentration). This will help in selecting appropriate concentrations for your main experiments.

  • Possible Cause 3: Issues with the NADPH regenerating system. The enzymatic activity of CYP450 enzymes is dependent on a continuous supply of NADPH.

    • Troubleshooting Tip: Ensure that the components of your NADPH regenerating system are fresh and prepared correctly. Consider testing the activity of the regenerating system itself.

In Vivo (Preclinical/Clinical) Experiments

Issue: Higher than expected toxicity observed in subjects receiving this compound and a potential CYP3A4 inhibitor.

  • Possible Cause 1: Significant Drug-Drug Interaction. The co-administered drug is likely a potent CYP3A4 inhibitor, leading to increased this compound exposure and toxicity.

    • Troubleshooting Tip: Review all concomitant medications for their potential to inhibit CYP3A4. If a potent inhibitor is identified, consider discontinuing it or replacing it with a non-inhibitory alternative. If the inhibitor is medically necessary, a dose reduction of this compound and more frequent safety monitoring (e.g., complete blood counts) are warranted.

  • Possible Cause 2: Patient-specific factors. Genetic polymorphisms in CYP3A4 or other drug-metabolizing enzymes and transporters can alter drug metabolism and disposition, leading to increased sensitivity to this compound.

    • Troubleshooting Tip: While routine genotyping for CYP3A4 is not standard practice, be aware that individual variability exists. In cases of unexpected severe toxicity, this could be a contributing factor.

Data Presentation

Table 1: Representative Impact of a Strong CYP3A4 Inhibitor (e.g., Ketoconazole) on this compound Pharmacokinetics (Hypothetical Data Based on Typical Interactions)

Pharmacokinetic ParameterThis compound Alone (Hypothetical Value)This compound + Strong CYP3A4 Inhibitor (Hypothetical Value)Expected Change
AUC₀-∞ (ng·h/mL) 2,5007,500~3-fold increase
Cmax (ng/mL) 300450~1.5-fold increase
Clearance (L/h) 4013.3~67% decrease
t½ (hours) 4080~2-fold increase

Disclaimer: The data in this table are hypothetical and intended for illustrative purposes only, as the specific results from the clinical trial NCT00388557 are not publicly available. The magnitude of the interaction can vary among individuals.

Experimental Protocols

In Vitro: Assessment of CYP3A4 Inhibition on this compound Metabolism in Human Liver Microsomes

Objective: To determine the inhibitory potential of a compound on the CYP3A4-mediated metabolism of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • Test compound (potential CYP3A4 inhibitor)

  • Ketoconazole (positive control inhibitor)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound and the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2 mg/mL final protein concentration) with the test inhibitor or ketoconazole at various concentrations in phosphate buffer at 37°C for 10 minutes. A vehicle control (no inhibitor) should also be included.

  • Initiate the metabolic reaction by adding this compound (at a concentration near its Km, if known) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of this compound metabolites (e.g., M1 and M2) using a validated LC-MS/MS method.

  • Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value of the test inhibitor by fitting the data to a suitable model.

In Vivo: Clinical Drug-Drug Interaction Study Design (Based on NCT00388557)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound in cancer patients.

Study Design: Open-label, two-period, fixed-sequence study.

Participant Population: Patients with advanced solid tumors for whom this compound treatment is considered appropriate.

Methodology:

  • Period 1 (Reference): Administer a single intravenous dose of this compound. Collect serial blood samples over a specified period (e.g., up to 168 hours post-dose) to determine the pharmacokinetic profile of this compound alone.

  • Washout Period: A sufficient time is allowed for the elimination of this compound.

  • Period 2 (Treatment): Administer the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days to achieve steady-state inhibition. On a designated day of inhibitor treatment, co-administer a single intravenous dose of this compound. Collect serial blood samples over the same time course as in Period 1.

  • Pharmacokinetic Analysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method. Calculate pharmacokinetic parameters (AUC, Cmax, clearance, t½) for each period.

  • Statistical Analysis: Compare the pharmacokinetic parameters of this compound with and without the co-administration of the CYP3A4 inhibitor to determine the magnitude of the interaction.

Mandatory Visualizations

Vinflunine_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Esterases Esterases This compound->Esterases Metabolite_M1 Metabolite M1 (N-oxide/hydroxylated) CYP3A4->Metabolite_M1 Metabolite_M2 Metabolite M2 (epoxide) CYP3A4->Metabolite_M2 DVFL 4-O-deacetylthis compound (Active Metabolite) Esterases->DVFL Inactive_Metabolites Inactive Metabolites Metabolite_M1->Inactive_Metabolites Metabolite_M2->Inactive_Metabolites DVFL->Inactive_Metabolites Excretion Excretion Inactive_Metabolites->Excretion Ketoconazole CYP3A4 Inhibitor (e.g., Ketoconazole) Ketoconazole->CYP3A4

Caption: this compound metabolism and the inhibitory effect of CYP3A4 inhibitors.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Pre_incubation Pre-incubate HLM + Inhibitor (37°C) HLM->Pre_incubation Vinflunine_sol This compound Solution Reaction_start Add this compound + NADPH System to start reaction Vinflunine_sol->Reaction_start Inhibitor_sol Inhibitor (Test Compound/Ketoconazole) Inhibitor_sol->Pre_incubation NADPH_system NADPH Regenerating System NADPH_system->Reaction_start Pre_incubation->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Quench Quench reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Metabolites Centrifuge->LCMS Data_analysis Calculate % Inhibition and IC50 LCMS->Data_analysis

Caption: In vitro experimental workflow for assessing CYP3A4 inhibition.

References

Navigating Vinflunine Administration in Hepatic Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the appropriate dose adjustments for Vinflunine in patients with hepatic impairment. The following information, presented in a question-and-answer format, addresses critical issues that may arise during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: How does hepatic impairment affect the pharmacokinetics of this compound?

A phase I clinical trial investigating this compound in cancer patients with varying degrees of liver dysfunction found that the pharmacokinetics of this compound and its only active metabolite, 4-O-deacetylthis compound, were not significantly affected.[1] Geometric mean values for this compound total clearance were comparable across different levels of liver dysfunction and in patients with normal hepatic function.[1] Specifically, the clearance values were 47.8 L/h, 37.5 L/h, and 45.4 L/h in the three groups with increasing degrees of liver dysfunction, compared to 42.5 L/h in reference patients without liver dysfunction.[1]

Q2: Are dose adjustments for this compound necessary for patients with hepatic impairment?

Yes, despite the lack of significant pharmacokinetic changes, dose adjustments are recommended based on the tolerability profile observed in clinical trials.[1][2][3]

Q3: What are the recommended dose adjustments for this compound in patients with mild to moderate hepatic impairment?

The recommended doses for intravenous this compound, administered once every 3 weeks, are adjusted based on the severity of hepatic impairment.[1][2][3]

Quantitative Data Summary

The following table summarizes the recommended dose adjustments for this compound based on the degree of hepatic impairment.

Degree of Hepatic ImpairmentChild-Pugh GradeSpecific CriteriaRecommended this compound Dose (every 3 weeks)
MildAProthrombin time ≥ 60% of normal value and 1.5 x ULN < Bilirubin ≤ 3 x ULN with either transaminases > ULN and/or GGT > 5 x ULN.[3]250 mg/m²[2][3]
ModerateBProthrombin time ≥ 50% of normal value and Bilirubin > 3 x ULN with transaminases > ULN and GGT > ULN.[3]200 mg/m²[2][3]
Normal Hepatic Function--320 mg/m²[1]

ULN = Upper Limit of Normal; GGT = Gamma-Glutamyl Transferase

Q4: Has this compound been studied in patients with severe hepatic impairment?

No, this compound has not been evaluated in patients with severe hepatic impairment (Child-Pugh grade C).[2][3] Caution is advised, and administration in this population is not recommended.

Q5: What is the primary metabolic pathway for this compound?

This compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[1][4] It is mainly eliminated via the feces.[1]

Experimental Protocols

Key Experiment: Phase I Trial of this compound in Patients with Liver Dysfunction [1]

  • Objective: To determine the maximum tolerated dose (MTD) and recommended dose (RD) of this compound in cancer patients with varying degrees of liver dysfunction and to evaluate its pharmacokinetics.

  • Study Design: A sequential, open-label, phase I dose-escalation study.

  • Patient Population: Adult cancer patients with solid tumors who had varying degrees of hepatic impairment. Patients were enrolled into three groups of increasing liver dysfunction levels.

  • Methodology:

    • This compound was administered as a 20-minute intravenous infusion once every three weeks.

    • A sequential design was used for patient accrual to determine the MTD.

    • Serial whole blood samples were collected to quantify the concentrations of this compound and its active metabolite, 4-O-deacetylthis compound.

    • Pharmacokinetic parameters, including total blood clearance, were derived and compared between the different liver dysfunction groups and with a reference pharmacokinetic database from patients with normal hepatic function.

    • The tolerability profile was assessed by monitoring adverse events.

Visualizations

This compound Dose Adjustment Workflow for Hepatic Impairment

start Patient with Hepatic Impairment Requiring this compound assess_hp Assess Severity of Hepatic Impairment start->assess_hp mild Mild Impairment (Child-Pugh A or equivalent) assess_hp->mild Mild moderate Moderate Impairment (Child-Pugh B or equivalent) assess_hp->moderate Moderate severe Severe Impairment (Child-Pugh C) assess_hp->severe Severe dose_250 Administer this compound 250 mg/m² q3w mild->dose_250 dose_200 Administer this compound 200 mg/m² q3w moderate->dose_200 no_vfl This compound Not Recommended severe->no_vfl

Caption: Decision workflow for this compound dose adjustment in hepatic impairment.

Metabolic Pathway of this compound

This compound This compound liver Liver This compound->liver cyp3a4 CYP3A4 liver->cyp3a4 dvfl 4-O-deacetylthis compound (Active Metabolite) cyp3a4->dvfl Metabolism inactive_metabolites Inactive Metabolites cyp3a4->inactive_metabolites Metabolism elimination Fecal Elimination dvfl->elimination inactive_metabolites->elimination

Caption: Simplified metabolic pathway of this compound.

References

Addressing constipation as a side effect of Vinflunine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating constipation as a side effect of Vinflunine treatment.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a third-generation synthetic vinca alkaloid.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of the microtubule network interferes with the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[2]

Q2: How does this compound's mechanism of action lead to constipation?

A2: The neurotoxicity of vinca alkaloids is a primary contributor to constipation.[1] The enteric nervous system (ENS), which controls gastrointestinal motility, is susceptible to the disruptive effects of these agents on microtubules.[4] Microtubules are essential for axonal transport in neurons; their inhibition by this compound can impair the transport of neurotransmitters and other crucial components, leading to decreased peristalsis and delayed colonic transit.[5]

Q3: What is the reported incidence of constipation in clinical trials of this compound?

A3: Constipation is a frequently observed side effect in patients treated with this compound. The incidence of grade 3/4 constipation has been reported to range from 8% to 16% in various clinical trials.[3][6] One retrospective analysis reported grade 4 constipation in 26% of patients.[3] Prophylactic measures, such as the use of laxatives and dietary adjustments, are often recommended to manage this side effect.[2]

Q4: Are there established preclinical models to study this compound-induced constipation?

Quantitative Data Presentation

Table 1: Incidence of Constipation with this compound in Clinical Trials

Clinical Trial/StudyPatient PopulationThis compound Dose and ScheduleIncidence of All-Grade Constipation (%)Incidence of Grade 3/4 Constipation (%)Reference
Phase II Study (Culine et al., 2006)Advanced Transitional Cell Carcinoma320 mg/m² every 3 weeksFrequently observed8[6]
Phase III Trial (Bellmunt et al., 2009)Advanced Urothelial Carcinoma320 mg/m² every 3 weeksNot specified16[3]
Retrospective Analysis (Medioni et al., 2016)Advanced Urothelial CarcinomaMedian of 5 cyclesNot specified26 (Grade 4)[3]

Table 2: Preclinical Data on Vincristine-Induced Gastrointestinal Effects (as a surrogate for this compound)

Animal ModelVincristine Dose and ScheduleMeasured ParameterOutcomeReference
Rat0.1 mg/kg/day for 10 days (i.p.)Gastrointestinal MotilityInhibited during treatment, recovered over time[4]
Rat0.1 mg/kg/day for 10 days (i.p.)Myenteric Plexus Neurons (nNOS-immunoreactive)Proportion increased and remained elevated 2 weeks post-treatment[4]

Note: Preclinical data specifically for this compound on gastrointestinal motility is limited. Vincristine, another vinca alkaloid, is presented here as a relevant comparator.

Experimental Protocols

Protocol 1: Loperamide-Induced Constipation Model in Mice to Evaluate this compound's Effects

Objective: To establish a model of constipation in mice to study the effects of this compound on gastrointestinal transit.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (freely water-soluble)[2]

  • Loperamide hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound or vehicle i.p. at the desired dose and schedule. Dosing should be based on previous preclinical antitumor studies, with consideration for potential toxicity.[7]

  • Induction of Constipation:

    • On the day of the transit study, administer loperamide (e.g., 5-10 mg/kg, i.p.) to induce constipation. The timing of loperamide administration relative to this compound treatment should be optimized based on the experimental question.

    • A control group receiving only the vehicle for both this compound and loperamide should be included.

  • Gastrointestinal Transit Assay (Charcoal Meal):

    • Fast the mice for 4-6 hours with free access to water.

    • Administer the charcoal meal (e.g., 0.2 ml per mouse) via oral gavage.

    • After a set time (e.g., 20-30 minutes), euthanize the mice by an approved method.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit rate as (distance traveled by charcoal / total length of the small intestine) x 100%. Compare the transit rates between the different treatment groups.

Protocol 2: Whole-Mount Immunohistochemistry of the Myenteric Plexus

Objective: To visualize and analyze the morphology and neurochemistry of myenteric neurons in this compound-treated mice.

Materials:

  • Intestinal tissue (e.g., ileum or colon) from mice in Protocol 1.

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Triton X-100

  • Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-HuC/D for total neurons, anti-nNOS for nitrergic neurons)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Dissecting microscope and fine forceps

Procedure:

  • Tissue Harvest: Euthanize the mouse and immediately collect the desired intestinal segment.

  • Preparation:

    • Flush the lumen with ice-cold PBS.

    • Cut the segment into smaller pieces (e.g., 1-2 cm).

    • Under a dissecting microscope, carefully peel away the longitudinal muscle layer with the attached myenteric plexus (LMMP preparation).

  • Fixation: Fix the LMMP preparations in 4% PFA for 1-2 hours at 4°C.

  • Permeabilization and Blocking:

    • Wash the tissues in PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 1 hour.

    • Block non-specific binding with blocking solution for 2 hours at room temperature.

  • Immunostaining:

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Carefully mount the stained LMMP preparations on microscope slides with the ganglia facing up.

    • Coverslip with mounting medium containing DAPI.

    • Image the myenteric plexus using a fluorescence or confocal microscope.

  • Analysis: Quantify neuronal numbers, analyze neuronal morphology, and assess the expression of different neuronal markers.

Mandatory Visualizations

Vinflunine_Constipation_Pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome This compound This compound Tubulin β-Tubulin in Enteric Neuron This compound->Tubulin Binds to MT_Disruption Microtubule Polymerization Inhibition Tubulin->MT_Disruption Leads to Axonal_Transport Impaired Axonal Transport MT_Disruption->Axonal_Transport Causes JNK_Activation Stress-Activated JNK Pathway Activation MT_Disruption->JNK_Activation Induces ENS_Dysfunction Enteric Nervous System Dysfunction Axonal_Transport->ENS_Dysfunction Apoptosis Neuronal Apoptosis JNK_Activation->Apoptosis Promotes Apoptosis->ENS_Dysfunction Gut_Motility Decreased Gut Motility ENS_Dysfunction->Gut_Motility Constipation Constipation Gut_Motility->Constipation

Caption: Signaling pathway of this compound-induced enteric neuropathy and constipation.

Experimental_Workflow A Animal Acclimatization (e.g., C57BL/6 mice) B Treatment Groups A->B C This compound Administration (i.p.) B->C D Vehicle Control B->D E Induction of Constipation (Loperamide, i.p.) C->E D->E F Gastrointestinal Transit Assay (Charcoal Meal) E->F G Tissue Harvest (Ileum/Colon) E->G H Data Analysis: Transit Rate (%) F->H I Whole-Mount Immunohistochemistry G->I J Analysis: Neuronal Morphology & Number I->J

Caption: Experimental workflow for studying this compound-induced constipation.

Troubleshooting Guide

Problem 1: High variability in gastrointestinal transit times between animals in the same group.

  • Possible Cause: Inconsistent fasting times before the charcoal meal administration.

  • Solution: Ensure a consistent and strictly controlled fasting period (e.g., 4-6 hours) for all animals. Provide free access to water during fasting.

  • Possible Cause: Stress-induced alterations in gut motility.

  • Solution: Handle mice gently and consistently. Acclimatize them to the experimental procedures, such as handling and gavage, for several days before the experiment.

  • Possible Cause: Inaccurate administration of the charcoal meal.

  • Solution: Ensure the oral gavage needle is correctly placed to deliver the full volume directly into the stomach. Practice the technique to ensure consistency.

Problem 2: No significant difference in gastrointestinal transit between this compound-treated and control groups.

  • Possible Cause: Insufficient dose or duration of this compound treatment to induce neurotoxicity.

  • Solution: Review the literature for effective doses of vinca alkaloids that cause neurotoxicity. Consider a dose-response study or a longer treatment duration. Note that the antitumor effects of this compound might be observed at doses lower than those required to induce significant gastrointestinal side effects.[9]

  • Possible Cause: The timing of the transit assay does not coincide with the peak effect of this compound on the enteric nervous system.

  • Solution: Conduct a time-course experiment to assess gastrointestinal transit at different time points after the final this compound administration.

Problem 3: Difficulty in dissecting the longitudinal muscle with the myenteric plexus (LMMP).

  • Possible Cause: Tissue is not fresh or is improperly handled.

  • Solution: Perform the dissection immediately after euthanasia in ice-cold PBS. Use fine, sharp forceps and a dissecting microscope. Gently peel the longitudinal muscle layer, which should separate from the underlying circular muscle and submucosa.

  • Possible Cause: Inexperience with the dissection technique.

  • Solution: Practice the technique on tissue from untreated animals. There are numerous video protocols and detailed descriptions of this technique available in the literature.

Problem 4: Poor quality of immunohistochemical staining of myenteric neurons.

  • Possible Cause: Inadequate fixation or permeabilization.

  • Solution: Optimize fixation time; over-fixation can mask antigens. Ensure complete permeabilization with an appropriate concentration of Triton X-100 to allow antibody penetration into the ganglia.

  • Possible Cause: Primary antibody is not suitable for whole-mount staining or is used at a suboptimal concentration.

  • Solution: Use antibodies that have been validated for whole-mount immunohistochemistry in the species of interest. Perform a titration of the primary antibody to determine the optimal concentration.

References

Improving the therapeutic index of Vinfluunine through novel formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on novel formulations to improve the therapeutic index of Vinflunine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound, its mechanism of action, and the rationale for developing novel formulations.

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a third-generation, semi-synthetic vinca alkaloid chemotherapeutic agent.[1] Its primary mechanism involves interacting with tubulin, a key protein component of microtubules within cells.[2][3] By binding to tubulin, this compound disrupts microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[2][3] This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]

Q2: What does "therapeutic index" mean, and why is it a concern for this compound? A2: The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[4] A narrow therapeutic index, as is the case with many chemotherapeutic agents including this compound, means that the dose required for anticancer activity is close to the dose that can cause significant toxicity. This proximity makes precise dosing critical and limits the ability to increase the dose for greater efficacy without causing unacceptable side effects.

Q3: What are the primary dose-limiting toxicities associated with conventional this compound administration? A3: The most significant dose-limiting toxicity for this compound is myelosuppression, particularly neutropenia (a low count of neutrophils, a type of white blood cell).[5][6] Other frequently observed adverse events include gastrointestinal issues such as constipation, nausea, and vomiting, as well as fatigue, anorexia, and injection-site reactions.[5][6][7][8]

Q4: How can novel formulations, such as nanoparticles or liposomes, help improve this compound's therapeutic index? A4: Novel formulations aim to alter the pharmacokinetics and biodistribution of this compound. By encapsulating the drug in carriers like liposomes or nanoparticles, these formulations can:

  • Enhance Tumor Targeting: Nanoparticles can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, increasing the drug concentration at the site of action.[9]

  • Reduce Systemic Exposure: Encapsulation can shield healthy tissues from high concentrations of the free drug, thereby reducing systemic toxicity.[9]

  • Improve Stability and Solubility: Formulations can protect the drug from degradation in the bloodstream and improve its solubility.[10]

  • Control Drug Release: Formulations can be designed for sustained or triggered release, optimizing the drug's availability over time. Collectively, these benefits can lead to improved efficacy against the tumor while decreasing adverse effects on healthy tissues, effectively widening the therapeutic index.

Section 2: this compound's Mechanism of Action

The antitumor effect of this compound is primarily driven by its interaction with the cellular microtubule network.

Vinfluine_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) This compound->Microtubule Inhibits Tubulin->Microtubule Assembly Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis a A 1. Formulation Preparation (e.g., Thin-Film Hydration) B 2. Purification (e.g., Dialysis, Centrifugation) A->B C 3. Physicochemical Characterization (Size, Zeta, EE%) B->C D 4. In Vitro Studies (Drug Release, Cytotoxicity) C->D E 5. In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) D->E a Problem Observed Problem Cause Possible Cause Solution Suggested Solution P1 Low Encapsulation Efficiency (EE%) C1a Poor drug-lipid/polymer interaction or solubility P1->C1a C1b Drug leakage during size reduction (e.g., high temp) P1->C1b C1c Incorrect pH for active/passive loading P1->C1c S1a Screen different lipid/polymer compositions. Optimize drug-to-carrier ratio. C1a->S1a S1b Optimize extrusion/sonication temperature and pressure. C1b->S1b S1c Verify and adjust pH of internal and external buffers. C1c->S1c P2 Large Particle Size or High PDI (>0.3) C2a Aggregation of particles P2->C2a C2b Insufficient energy during homogenization/extrusion P2->C2b S2a Check zeta potential (aim for >|20| mV). Incorporate PEGylated lipids for steric stabilization. C2a->S2a S2b Increase number of extrusion cycles. Optimize sonication time/amplitude. C2b->S2b P3 Instability During Storage (Size increase, drug leakage) C3a Suboptimal storage conditions (temp, light) P3->C3a C3b Lipid/polymer hydrolysis or oxidation P3->C3b S3a Store at 4°C, protect from light. Test different storage buffers (e.g., with cryoprotectants). C3a->S3a S3b Use high-purity lipids. Consider lyophilization for long-term stability. C3b->S3b

References

Overcoming multidrug resistance in cancer cells treated with Vinfluunine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Vinflunine and investigating mechanisms of multidrug resistance (MDR). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a third-generation synthetic vinca alkaloid used in cancer therapy.[1] It functions by inhibiting microtubule polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division.[2][3] This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][4]

Q2: What are the primary mechanisms of resistance to this compound?

A2: The most well-documented mechanism of resistance to this compound and other vinca alkaloids is the overexpression of ATP-binding cassette (ABC) transporters.[5] These include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP).[5][6] These transporters act as efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and efficacy.[7] Other resistance mechanisms can include alterations in β-tubulin subunits (the target of this compound) and the activation of anti-apoptotic pathways.[5][8]

Q3: Is this compound a substrate for P-glycoprotein (P-gp)?

A3: Yes, this compound is a substrate for P-glycoprotein.[6] However, studies have shown that it is a weaker substrate compared to other vinca alkaloids like vincristine and vinorelbine, meaning it is less susceptible to P-gp mediated efflux.[9][10] This may contribute to its activity in some tumors that have developed resistance to other vinca alkaloids.

Q4: What are some strategies to overcome this compound resistance in vitro?

A4: Common strategies include:

  • Co-administration with MDR modulators: Using inhibitors of ABC transporters like verapamil (a P-gp inhibitor) can increase the intracellular concentration and efficacy of this compound.[6][11]

  • Combination therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action may be effective.[12]

  • Targeting signaling pathways: Investigating and targeting pathways involved in resistance, such as the epithelial-to-mesenchymal transition (EMT), has shown promise in sensitizing cells to this compound.[8]

Q5: What are typical IC50 values for this compound?

A5: The IC50 value for this compound can vary significantly depending on the cancer cell line and its resistance profile. Generally, sensitive cell lines will have IC50 values in the low nanomolar range, while resistant cell lines can have IC50 values that are several folds higher. For example, this compound can inhibit microtubule assembly with an IC50 of 2.0 μmol·L-1.[13]

Troubleshooting Guides

Problem 1: High IC50 value observed for this compound in a cancer cell line expected to be sensitive.
Possible Cause Troubleshooting Step
Inherent Resistance The cell line may have intrinsic resistance mechanisms. Perform a Western blot to check for baseline expression of P-gp, MRP1, and BCRP.
Drug Inactivity Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Optimize cell seeding density and incubation time for your specific cell line in a cytotoxicity assay (e.g., MTT, SRB).
Contamination Check for mycoplasma contamination, which can alter cellular response to drugs.
Problem 2: Development of this compound resistance in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Upregulation of ABC Transporters Culture the cells with and without this compound pressure. Compare the expression of P-gp, MRP1, and BCRP using Western blot or qPCR in both populations.
Mutation in Tubulin Subunits Sequence the beta-tubulin genes in the resistant cells to check for mutations that may prevent this compound binding.
Activation of Pro-survival Pathways Perform a phosphokinase array or Western blots for key survival proteins (e.g., Akt, Bcl-2) to identify activated anti-apoptotic pathways.
Problem 3: Inconsistent results in combination therapy experiments with this compound and an MDR modulator.
Possible Cause Troubleshooting Step
Toxicity of the Modulator Determine the IC50 of the MDR modulator alone to ensure you are using a non-toxic concentration in the combination experiments.
Incorrect Dosing Schedule Optimize the timing of drug addition. Pre-incubating with the MDR modulator before adding this compound may be more effective.
Inappropriate Modulator Ensure the modulator you are using targets the specific ABC transporter that is overexpressed in your resistant cell line.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineDrugIC50 (nM) - SensitiveIC50 (nM) - ResistantFold ResistanceReference
TCC-SUPVinblastine1.530.220.1[14]
TCC-SUPThis compound10.1191.919.0[14]
K562Adriamycin0.3 µM1.8 µM6.0[15]
P388This compound2.5 nM50 nM20Fictional Data
A549This compound5 nM120 nM24Fictional Data

Fictional data is included for illustrative purposes and is based on typical resistance patterns.

Table 2: Effect of P-glycoprotein Modulator (Verapamil) on this compound IC50
Cell LineThis compound IC50 (nM)This compound + Verapamil (1 µM) IC50 (nM)Reversal FoldReference
P388/ADR75 nM5 nM15[6]
MCF7/ADR150 nM12 nM12.5Fictional Data
MES-SA/Dx5200 nM25 nM8Fictional Data

Fictional data is included for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.[16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression

This protocol is for detecting the expression of P-glycoprotein in cell lysates.[17][18]

Materials:

  • Cell pellets (from sensitive and resistant cell lines)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-P-glycoprotein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

cluster_vinflunine_action This compound Mechanism of Action This compound This compound tubulin β-Tubulin This compound->tubulin Binds to microtubule Microtubule Instability tubulin->microtubule Inhibits polymerization mitotic_arrest G2/M Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cluster_resistance P-glycoprotein Mediated Resistance vinflunine_ext This compound (Extracellular) vinflunine_int This compound (Intracellular) vinflunine_ext->vinflunine_int Enters Cell pgp P-glycoprotein (MDR1) vinflunine_int->pgp pgp->vinflunine_ext Efflux adp ADP + Pi pgp->adp verapamil Verapamil (Inhibitor) verapamil->pgp Inhibits atp ATP atp->pgp cluster_workflow Workflow for Investigating this compound Resistance start Start: Observe High IC50 check_transporters Assess ABC Transporter Expression (Western/qPCR) start->check_transporters high_expression High Expression check_transporters->high_expression low_expression Low/No Expression check_transporters->low_expression use_inhibitor Test with MDR Inhibitors high_expression->use_inhibitor check_tubulin Sequence β-tubulin Genes low_expression->check_tubulin check_pathways Analyze Survival Pathways low_expression->check_pathways end End: Identify Resistance Mechanism use_inhibitor->end check_tubulin->end check_pathways->end

References

Technical Support Center: Enhancing the Radiosensitising Effects of Vinflunine in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the radiosensitising effects of Vinflunine in solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to enhance radiosensitivity?

A1: this compound, a microtubule-targeting agent, primarily enhances radiosensitivity by arresting cancer cells in the G2/M phase of the cell cycle.[1][2][3] Cells in the G2/M phase are known to be more susceptible to the cytotoxic effects of ionizing radiation. This compound disrupts microtubule dynamics, which activates the spindle assembly checkpoint, leading to a prolonged G2/M arrest and preventing cells from proceeding into mitosis. This synchronization of the cell population in a radiosensitive phase is a key contributor to its radiosensitising properties.

Q2: In which cancer cell lines has the radiosensitising effect of this compound been demonstrated?

A2: Preclinical studies have demonstrated the radiosensitising effects of this compound in various human tumor cell lines, including bladder cancer (ECV304), head & neck cancer (CAL-27), breast cancer (MCF-7), and lung cancer (H292).[1][2]

Q3: What are typical Dose Enhancement Factor (DEF) values observed with this compound and radiation?

A3: Dose Enhancement Factor (DEF) values are concentration and cell-line dependent. For example, in the ECV304 bladder cancer cell line, DEFs ranging from 1.57 to 1.93 have been observed with this compound concentrations that cause 10-30% cell growth inhibition on their own. In MCF-7 breast cancer cells, DEFs of 1.57 to 2.24 were seen at concentrations causing 50-60% growth inhibition.[2]

Q4: I am not observing a significant radiosensitising effect. What are the potential reasons?

A4: Several factors could contribute to a lack of a significant radiosensitising effect. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions related to drug concentration, timing of administration, and experimental setup.

Q5: How does the toxicity profile of this compound compare to other vinca alkaloids like Vinorelbine in the context of radiosensitisation?

A5: Studies have shown that this compound and Vinorelbine induce a comparable radiosensitising effect in vitro, which is linked to their ability to cause G2/M arrest.[1][3] However, this compound is suggested to have a more favorable toxicity profile, which may make it a more promising candidate for clinical chemoradiation studies.[1][3]

Troubleshooting Guides

Issue 1: Suboptimal or No Radiosensitisation Observed in a Clonogenic Survival Assay
Potential Cause Recommended Solution
Incorrect this compound Concentration The radiosensitising effect of this compound is concentration-dependent. Determine the IC10 to IC70 values for your specific cell line using a cytotoxicity assay (e.g., SRB or MTT) prior to the clonogenic assay. Test a range of concentrations around these values in your radiosensitisation experiments.
Inappropriate Timing of Drug Incubation For optimal G2/M arrest and subsequent radiosensitisation, a 24-hour pre-incubation with this compound immediately before irradiation has been shown to be effective.[1][2] Ensure that the timing of drug addition and removal is consistent across experiments.
Suboptimal Cell Seeding Density The number of cells seeded for a clonogenic assay is critical and depends on the radiation dose and the plating efficiency of the cell line. Ensure you have a sufficient number of surviving cells to form countable colonies (typically 50-150 colonies per plate). Perform a preliminary plating efficiency assay to determine the optimal seeding density for your cells.
Issues with Radiation Delivery Inconsistent radiation dosage can lead to variable results. Ensure your radiation source is properly calibrated and that all plates receive a uniform dose.
Issue 2: Inconsistent G2/M Arrest in Flow Cytometry Analysis
Potential Cause Recommended Solution
Cell Line Variability The extent and kinetics of G2/M arrest can vary between different cell lines.[1] Characterize the time-course of G2/M arrest in your specific cell line by treating with this compound and performing flow cytometry at multiple time points (e.g., 4, 8, 12, 24 hours).
Suboptimal Staining Protocol Inadequate fixation, permeabilization, or staining can lead to poor quality histograms. Ensure you are using a validated protocol for cell cycle analysis with propidium iodide (PI) staining. See the detailed protocol below.
Cell Clumping Cell clumps can be misinterpreted by the flow cytometer, leading to inaccurate cell cycle profiles. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.

Quantitative Data Summary

Table 1: In Vitro Radiosensitising Effects of this compound on Solid Tumor Cell Lines

Cell LineTumor TypeThis compound Concentration (nM)Corresponding IC ValueDose Enhancement Factor (DEF)
ECV304 Bladder Cancer30IC101.57
40IC251.53
50IC301.93
CAL-27 Head & Neck Cancer25IC401.41
27.5IC451.43
30IC702.29
MCF-7 Breast Cancer35IC501.57
40IC602.24
H292 Lung Cancer30IC101.29
35IC251.22
40IC401.53
Data sourced from Simoens et al., 2004.[2]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This protocol is used to determine the long-term survival of cells after treatment with this compound and/or radiation.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • 6-well or 100 mm cell culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., 10% methanol, 10% acetic acid)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Harvest a single-cell suspension of exponentially growing cells using trypsin.

    • Count the cells and determine the plating efficiency of the cell line.

    • Seed a calculated number of cells into 6-well plates or 100 mm dishes to yield approximately 50-150 colonies per plate after treatment. This will vary depending on the radiation dose.

    • Allow cells to attach for at least 4 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete medium from a stock solution.

    • Replace the medium in the plates with the this compound-containing medium. Include a vehicle control group.

    • Incubate for 24 hours.

  • Irradiation:

    • Immediately following the 24-hour incubation, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

    • A control group should receive this compound but no radiation, and another should receive radiation but no this compound.

  • Colony Formation:

    • After irradiation, remove the this compound-containing medium, wash the cells once with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control plates.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the plates with PBS.

    • Fix the colonies with the fixation solution for 10-15 minutes.

    • Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / plating efficiency.

    • Plot the log of the surviving fraction against the radiation dose to generate survival curves.

    • The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of this compound to the dose required for the same level of cell kill in the presence of this compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in each phase of the cell cycle after this compound treatment.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the desired time points (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Cell Cycle Proteins

This protocol is used to analyze the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described for flow cytometry.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with other antibodies, such as a loading control (e.g., β-actin), to ensure equal protein loading.

Protocol 4: In Vivo Tumor Growth Delay Study

This protocol provides a framework for assessing the radiosensitising effects of this compound in a preclinical tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • This compound for injection

  • Calibrated radiation source for small animal irradiation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Drug and Radiation Administration:

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule.

    • For the combination group, administer this compound 24 hours prior to irradiation.

    • Irradiate the tumors with a single or fractionated dose of radiation, ensuring the rest of the mouse's body is shielded.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Determine the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain size (e.g., 1000 mm³) compared to the control group.

    • Analyze the data for statistical significance.

Table 2: Sample Data Presentation for In Vivo Tumor Growth Delay

Treatment GroupNumber of Mice (n)Mean Tumor Volume on Day X (mm³) ± SEMTime to Reach 1000 mm³ (Days)Tumor Growth Delay (Days)
Vehicle Control10......-
This compound Alone10.........
Radiation Alone10.........
This compound + Radiation10.........

Visualizations

Vinfluine_Radiosensitization_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex SAC->CyclinB1_CDK1 Maintains active state of Mitosis Mitosis SAC->Mitosis Inhibits progression G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Leads to CyclinB1_CDK1->Mitosis Promotes entry Cell_Death Enhanced Cell Death (Apoptosis/Mitotic Catastrophe) G2M_Arrest->Cell_Death Increased susceptibility Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DNA_Damage->Cell_Death

Caption: Signaling pathway of this compound-induced radiosensitisation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_clonogenic Clonogenic Assay cluster_flow Cell Cycle Analysis cluster_wb Western Blot cluster_invivo In Vivo Experiments start_vitro Seed Cells treat_vinflu Treat with this compound (24h) start_vitro->treat_vinflu irradiate Irradiate (0-8 Gy) treat_vinflu->irradiate incubate_clono Incubate (10-14 days) irradiate->incubate_clono harvest_flow Harvest & Fix Cells irradiate->harvest_flow lyse_wb Lyse Cells & Quantify Protein irradiate->lyse_wb stain_clono Fix and Stain Colonies incubate_clono->stain_clono count_clono Count Colonies & Calculate SF stain_clono->count_clono stain_flow Stain with PI harvest_flow->stain_flow analyze_flow Flow Cytometry Analysis stain_flow->analyze_flow sds_page SDS-PAGE & Transfer lyse_wb->sds_page immunoblot Immunoblot for Cyclin B1/CDK1 sds_page->immunoblot start_vivo Implant Tumor Xenografts randomize Randomize Mice into Treatment Groups start_vivo->randomize treat_vivo Administer this compound and/or Radiation randomize->treat_vivo monitor_vivo Monitor Tumor Growth and Body Weight treat_vivo->monitor_vivo analyze_vivo Calculate Tumor Growth Delay monitor_vivo->analyze_vivo

References

Validation & Comparative

Vinfluunine versus vinorelbine: a comparison of preclinical antitumor activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the vinca alkaloids have long been a cornerstone. This guide provides a detailed preclinical comparison of two prominent members of this class: vinflunine, a third-generation difluorinated derivative, and its parent compound, vinorelbine. We delve into their cytotoxic effects, in vivo antitumor efficacy, and cellular mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Preclinical Differences

While both this compound and vinorelbine share a common mechanism of action by targeting tubulin, preclinical studies reveal significant differences in their activity profiles. Notably, vinorelbine demonstrates greater potency in vitro, whereas this compound exhibits superior antitumor activity in in vivo models, suggesting a more favorable therapeutic window in a physiological setting.

In Vitro Cytotoxicity: A Tale of Two Potencies

Consistently, in vitro studies have shown that cancer cell lines are significantly more sensitive to vinorelbine than to this compound. This difference in potency is a key distinguishing feature in their preclinical profiles.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Vinorelbine

Cell LineCancer TypeThis compound IC50 (nM)Vinorelbine IC50 (nM)Fold Difference (this compound/Vinorelbine)
MB49Murine Bladder Cancer400606.7
Various Human Tumor Cell LinesVarious--5 - 8[1]

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data for various human tumor cell lines is presented as a range of fold difference as reported in the literature.

In Vivo Antitumor Efficacy: this compound Takes the Lead

In contrast to the in vitro findings, this compound has demonstrated superior and broader antitumor activity in vivo across a range of human tumor xenograft models. This suggests that pharmacokinetic and pharmacodynamic factors in a complex biological system may favor this compound's efficacy.

Table 2: Comparative In Vivo Antitumor Activity in Human Tumor Xenografts

Xenograft ModelCancer TypeThis compound ActivityVinorelbine Activity
Panel of 11 Human Tumor XenograftsVarious (Bladder, Pancreas, Kidney, Colon, CNS, Lung, Prostate)High or Moderate Activity in 64% (7/11)[2]Moderate Activity in 27% (3/11)[2]

Table 3: Efficacy in an Orthotopic Murine Bladder Cancer Model (MB49)

ParameterThis compoundVinorelbine
Maximum Tolerated Dose (mg/kg)404.8[1]
Tumor Incidence (Day 21)0% (at 20 mg/kg)75-83%
Survival (Day 60)100% (at 20 mg/kg)Majority of mice died before Day 32

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and vinorelbine exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division. They bind to tubulin, the building block of microtubules, inhibiting its polymerization. This leads to a cascade of events culminating in programmed cell death, or apoptosis.

G cluster_drug Vinca Alkaloids cluster_cellular Cellular Events This compound This compound Tubulin Tubulin Binding This compound->Tubulin Vinorelbine Vinorelbine Vinorelbine->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Spindle Disruption of Mitotic Spindle Microtubule->Spindle MitoticArrest G2/M Phase Cell Cycle Arrest Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

A key molecular difference is that this compound has a lower binding affinity for tubulin compared to vinorelbine. This may contribute to its different in vivo efficacy and potentially a more favorable toxicity profile.

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data presented in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or vinorelbine. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, vinorelbine, or a vehicle control, typically on a weekly schedule for several weeks[3].

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The antitumor activity is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) x 100%. A lower T/C ratio indicates greater antitumor activity. High activity is often categorized as a T/C of less than 10%, while moderate activity falls between 25% and 50%[3].

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound or vinorelbine for a specified time, then harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content is proportional to the fluorescence intensity. A histogram of DNA content allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay identifies cells undergoing apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the drugs and then harvested.

  • Staining: Cells are stained with Annexin V conjugated to a fluorescent tag (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

The preclinical data reveals a compelling divergence in the antitumor profiles of this compound and vinorelbine. While vinorelbine exhibits greater in vitro cytotoxicity, this compound demonstrates a clear superiority in in vivo models, suggesting a more promising therapeutic potential in a clinical context. This highlights the critical importance of comprehensive preclinical evaluation, including in vivo studies, to accurately predict the clinical utility of novel anticancer agents. The distinct characteristics of this compound, likely stemming from its unique chemical modifications, underscore the value of continued innovation in the development of vinca alkaloids for cancer therapy.

References

Comparative Efficacy of Vinfluunine and Other Vinca Alkaloids in Lung Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of vinflunine and other vinca alkaloids, primarily vinorelbine, in the treatment of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data and methodologies to support objective comparison.

Mechanism of Action: Targeting Microtubule Dynamics

Vinca alkaloids exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. They bind to β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to mitotic arrest in the M-phase of the cell cycle and subsequent apoptosis (programmed cell death) of the cancer cells.

While all vinca alkaloids share this general mechanism, there are subtle differences. This compound, a third-generation bifluorinated semi-synthetic vinca alkaloid, exhibits some distinct properties in its interaction with tubulin compared to its predecessors like vinorelbine, vincristine, and vinblastine.[1] These differences may account for its potentially superior antitumor activity and different safety profile.[1]

cluster_0 Cellular Environment cluster_1 Mechanism of Action Vinca_Alkaloids Vinca Alkaloids (this compound, Vinorelbine, etc.) Binding Binding to β-tubulin Vinca_Alkaloids->Binding Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Tubulin_Dimers->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Inhibition->Microtubule Blocks Disruption Disruption of Mitotic Spindle Inhibition->Disruption Arrest M-Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Experimental Vinca Alkaloid (e.g., this compound) Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Other Vinca Alkaloid or Chemotherapy) Randomization->Arm_B Treatment_Cycles Treatment Cycles (e.g., every 21 days) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Tumor_Assessment Tumor Assessment (e.g., every 6-8 weeks) Treatment_Cycles->Tumor_Assessment Tumor_Assessment->Treatment_Cycles Continue if no progression Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Progression or Completion Data_Analysis Data Analysis (OS, PFS, ORR, Toxicity) Follow_up->Data_Analysis

References

Predicting Vinfluunine Response: A Comparative Guide to Genomic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinflunine, a third-generation bifluorinated vinca alkaloid, represents a therapeutic option for patients with advanced or metastatic transitional cell carcinoma of the urothelial tract that has progressed after platinum-based chemotherapy.[1][2] However, patient response to this compound is variable, highlighting a critical need for predictive biomarkers to guide patient selection and improve clinical outcomes. This guide provides a comparative overview of promising genomic biomarkers for predicting this compound response, supported by available experimental data and detailed methodologies.

Comparative Analysis of Genomic Biomarkers

Recent research has identified several genomic alterations that may predict response or resistance to this compound. The following tables summarize the quantitative data from a key study by Bernardini et al. (2022), which investigated the genomic landscape of this compound response in patients with metastatic urothelial carcinoma.[1]

Table 1: Potential Genomic Biomarkers of Response to this compound

BiomarkerType of AlterationFrequency in Responders (n=12)Frequency in Non-Responders (n=11)p-value
KMT2C Non-synonymous mutation33.3% (4/12)0% (0/11)0.09
PIK3CA Non-synonymous mutation25% (3/12)0% (0/11)0.22
ARID2 Non-synonymous mutation25% (3/12)0% (0/11)0.22

Data sourced from Bernardini et al., 2022.[1] Responders were defined as having a response ≥ 6 months, while non-responders had progressive disease ≤ 3 months.

Table 2: Potential Genomic Biomarker of Non-Response to this compound

BiomarkerType of AlterationAssociation with Response
MAGEA4 Increased mRNA expressionNon-responding tumors

Data sourced from Bernardini et al., 2022.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways influenced by this compound and the mechanisms of resistance is crucial for interpreting biomarker data.

Vinfluunine's Mechanism of Action: Microtubule Destabilization

This compound, like other vinca alkaloids, exerts its cytotoxic effects by interfering with microtubule dynamics.[3][4] Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, this compound inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

G cluster_vinfluunine This compound Action cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's mechanism of action on microtubule dynamics.
Resistance Mechanism: Epithelial-to-Mesenchymal Transition (EMT)

One of the key mechanisms of resistance to this compound is the process of Epithelial-to-Mesenchymal Transition (EMT).[5][6] During EMT, cancer cells lose their epithelial characteristics and acquire mesenchymal properties, leading to increased motility, invasiveness, and drug resistance. This transition involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.

G cluster_emt Epithelial-to-Mesenchymal Transition (EMT) cluster_response Response to this compound Epithelial_Phenotype Epithelial Phenotype (e.g., E-cadherin high) Mesenchymal_Phenotype Mesenchymal Phenotype (e.g., N-cadherin, Vimentin high) Epithelial_Phenotype->Mesenchymal_Phenotype EMT Vinflunine_Sensitivity This compound Sensitivity Epithelial_Phenotype->Vinflunine_Sensitivity Vinflunine_Resistance This compound Resistance Mesenchymal_Phenotype->Vinflunine_Resistance

The role of EMT in this compound resistance.

Experimental Protocols

The following are summaries of the methodologies employed in the identification of the aforementioned genomic biomarkers, primarily based on the work of Bernardini et al. (2022).[1]

Patient Cohort and Sample Preparation
  • Patient Selection: Patients with a histologically confirmed diagnosis of metastatic urothelial carcinoma who had progressed after first-line platinum-based chemotherapy and were treated with this compound were included.

  • Response Classification: Patients were categorized as responders (response ≥ 6 months) or non-responders (progressive disease ≤ 3 months).

  • Sample Source: Formalin-fixed paraffin-embedded (FFPE) tumor tissue samples were used for analysis.

  • DNA/RNA Extraction: DNA and RNA were extracted from FFPE tissue sections using commercially available kits.

Genomic Analysis: Targeted Next-Generation Sequencing (NGS)
  • Gene Panel: A comprehensive cancer gene panel was used for targeted sequencing to identify somatic mutations. The study by Bernardini et al. utilized the Human Comprehensive Cancer Panel by Qiagen.

  • Library Preparation and Sequencing: Sequencing libraries were prepared from the extracted DNA and sequenced on a next-generation sequencing platform (e.g., Illumina NextSeq 500).

  • Data Analysis: Sequencing data was processed through a bioinformatic pipeline to call and annotate somatic mutations.

Transcriptomic Analysis: NanoString nCounter
  • Gene Expression Panel: The nCounter PanCancer Immune Profiling Panel by NanoString was used to analyze the expression of a predefined set of immune-related genes, including MAGEA4.

  • Hybridization and Data Acquisition: RNA samples were hybridized with the gene-specific probes and processed on the nCounter system.

  • Data Analysis: Gene expression data was normalized and analyzed to identify differentially expressed genes between responder and non-responder groups.

Workflow for Biomarker Identification

The overall workflow for identifying these genomic biomarkers is depicted below.

G Patient_Cohort Patient Cohort (Metastatic Urothelial Carcinoma) FFPE_Samples FFPE Tumor Samples Patient_Cohort->FFPE_Samples DNA_RNA_Extraction DNA/RNA Extraction FFPE_Samples->DNA_RNA_Extraction Targeted_NGS Targeted NGS (e.g., Comprehensive Cancer Panel) DNA_RNA_Extraction->Targeted_NGS NanoString Transcriptome Analysis (e.g., NanoString nCounter) DNA_RNA_Extraction->NanoString Somatic_Mutations Somatic Mutation Calling (KMT2C, PIK3CA, ARID2) Targeted_NGS->Somatic_Mutations Gene_Expression Differential Gene Expression (MAGEA4) NanoString->Gene_Expression Biomarker_Identification Identification of Potential Predictive Biomarkers Somatic_Mutations->Biomarker_Identification Gene_Expression->Biomarker_Identification

Experimental workflow for biomarker identification.

Conclusion and Future Directions

The identification of genomic biomarkers for predicting this compound response is an area of active research. Mutations in KMT2C, PIK3CA, and ARID2, along with increased expression of MAGEA4, have emerged as promising candidates. However, it is important to note that these findings are based on a limited number of patients and require further validation in larger, prospective clinical trials.[1] The development of robust predictive models incorporating these and other biomarkers will be essential for personalizing Vinfluunine therapy and improving outcomes for patients with metastatic urothelial carcinoma. Additionally, for patients with tumors predicted to be resistant to this compound, alternative therapeutic strategies, such as immune checkpoint inhibitors, may be considered, particularly in tumors with specific immune signatures.[1]

References

Validating the In Vivo Anti-Vascular Effects of Vinflunine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-vascular effects of Vinflunine, a third-generation bifluorinated Vinca alkaloid, with other established anti-cancer agents. The information presented is supported by experimental data from preclinical in vivo studies, offering valuable insights for researchers in oncology and drug development.

Executive Summary

This compound distinguishes itself from other microtubule-targeting agents through its dual mechanism of action, exhibiting both anti-angiogenic and vascular-disrupting properties in vivo.[1][2] Experimental evidence demonstrates its superiority in anti-tumor activity over its parent compound, Vinorelbine, in a range of human tumor xenograft models.[2][3] This enhanced efficacy is, at least in part, attributed to its potent effects on the tumor vasculature, which occur at doses below its maximum tolerated dose.[1][2] this compound's mechanism involves the modulation of microtubule dynamics in endothelial cells, leading to an inhibition of cell migration and morphogenesis, crucial processes for the formation of new blood vessels.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

This compound has demonstrated a broad spectrum of anti-tumor activity in various human tumor xenograft models. Its efficacy, when compared to Vinorelbine, is notably superior in several cancer types.

Tumor Xenograft ModelDrugOptimal T/C (%)*Activity LevelReference
Renal Cancer (RXF944LX) This compound<10High[3][4]
Vinorelbine<50 & >25Moderate[3][4]
Small Cell Lung Cancer (NCI-H69) This compound<10High[3][4]
VinorelbineNot Active-[3][4]
Pancreatic Cancer (PAXF546) This compound<50 & >25Moderate[3][4]
VinorelbineNot Active-[3][4]
Prostate Cancer (PC-3) This compound<50 & >25Moderate[3][4]
VinorelbineNot Active-[3][4]
Colon Cancer (TC37) This compound<50 & >25Moderate[3][4]
Vinorelbine<50 & >25Moderate[3][4]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. High activity: T/C <10%; Moderate activity: T/C <50% and >25%.[5]

In the MAC 15A transplantable murine colon adenocarcinoma model, administration of this compound at its maximum tolerated dose (50 mg/kg) resulted in significant tumor growth delay and substantial hemorrhagic necrosis, indicative of its potent anti-vascular effects.[1]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The primary anti-vascular mechanism of this compound is its interaction with tubulin and the subsequent disruption of microtubule dynamics in endothelial cells. Unlike some other microtubule-targeting agents, this compound, at low, non-cytotoxic concentrations, increases microtubule dynamic instability. This leads to an inhibition of endothelial cell migration and the formation of capillary-like structures, key processes in angiogenesis.

Interestingly, this compound has been shown to counteract the effects of Vascular Endothelial Growth Factor (VEGF). While VEGF promotes microtubule stabilization in endothelial cells, this compound abolishes this effect, suggesting an interplay between this compound's action and the VEGF signaling pathway.[6] The RhoA signaling pathway is a known regulator of endothelial cell migration and angiogenesis.[7] While direct studies on this compound's effect on RhoA activation in endothelial cells are limited, its impact on the cytoskeleton suggests a potential modulation of this pathway.

G This compound's Anti-Vascular Mechanism of Action cluster_this compound This compound cluster_endothelial Endothelial Cell This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Dynamics VEGFR2 VEGFR2 This compound->VEGFR2 Counters effect on microtubules CellMigration Cell Migration & Morphogenesis Microtubules->CellMigration Inhibits RhoA RhoA RhoA->CellMigration Regulates VEGFR2->Microtubules Stabilizes Angiogenesis Angiogenesis CellMigration->Angiogenesis Inhibits VEGF VEGF VEGF->VEGFR2 Activates

Caption: this compound's anti-vascular mechanism.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Human Tumor Xenograft Model
  • Cell Culture and Implantation: Human tumor cell lines (e.g., RXF944LX renal, NCI-H69 small cell lung) are cultured under standard conditions. For tumor establishment, 1-2 x 107 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nu/nu).[8]

  • Treatment: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) weekly for four weeks at doses ranging from 5-80 mg/kg. Vinorelbine is administered under the same schedule at doses of 0.63-10 mg/kg.[3]

  • Tumor Growth Assessment: Tumor volume is measured regularly using calipers, and calculated using the formula: Volume = 1/2 (length x width²).[8] Anti-tumor activity is expressed as the T/C ratio.[5]

G Xenograft Model Workflow start Tumor Cell Culture implant Subcutaneous Implantation start->implant tumor_growth Tumor Growth (100-200 mm³) implant->tumor_growth randomize Randomization tumor_growth->randomize treatment Weekly i.p. Treatment (this compound or Vehicle) randomize->treatment Treatment Group measurement Tumor Volume Measurement randomize->measurement Control Group treatment->measurement endpoint Endpoint Analysis (T/C Ratio) measurement->endpoint

Caption: Workflow for in vivo xenograft studies.

Matrigel Plug Angiogenesis Assay
  • Matrigel Preparation: Matrigel is thawed on ice and mixed with pro-angiogenic factors such as basic fibroblast growth factor (bFGF) (e.g., 100 ng/mL) and heparin (e.g., 25 U).[9] The test compound (this compound) or vehicle is also incorporated into the Matrigel at the desired concentration.

  • Subcutaneous Injection: 0.5 mL of the Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6).[9]

  • Plug Excision and Analysis: After a defined period (e.g., 7 days), the Matrigel plugs are excised.[9] Angiogenesis is quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which serves as an index of the vascularization of the plug.[9] Alternatively, plugs can be processed for histological analysis and stained for endothelial cell markers like CD31.[10]

Hoechst 33342 Perfusion Assay
  • Dye Injection: The fluorescent dye Hoechst 33342 is administered intravenously (i.v.) to tumor-bearing mice at a concentration of 10-15 mg/kg.

  • Tissue Collection and Processing: One minute after injection, mice are euthanized, and tumors are excised and snap-frozen.[11]

  • Fluorescence Microscopy: Frozen tumor sections are prepared and observed under a fluorescence microscope. The fluorescence intensity of Hoechst 33342, which stains the nuclei of cells in contact with perfused blood vessels, is quantified to assess the extent of functional vasculature.[10][11] A reduction in the fluorescent area in treated tumors compared to controls indicates vascular shutdown.

Microvessel Density (MVD) Quantification
  • Immunohistochemistry: Paraffin-embedded tumor sections are stained with an antibody against the endothelial cell marker CD31.[12][13]

  • Image Acquisition: Stained sections are scanned to create whole-slide images.

  • Quantification: The number of CD31-positive vessels is counted per unit area (e.g., vessels/mm²) in multiple randomly selected high-power fields to determine the MVD.[13] A decrease in MVD in treated tumors reflects an anti-angiogenic effect.

Comparison with Other Anti-Vascular Agents

This compound's anti-vascular profile can be compared with other classes of drugs that target the tumor vasculature.

  • Other Vinca Alkaloids (e.g., Vinorelbine): While both this compound and Vinorelbine are microtubule-targeting agents, preclinical studies consistently show this compound to have superior in vivo anti-tumor activity across a range of xenograft models.[2][3] This is partly attributed to this compound's more potent anti-vascular effects.[2]

  • Taxanes (e.g., Paclitaxel): Paclitaxel also exhibits anti-angiogenic properties by affecting microtubule dynamics in endothelial cells. However, the specific effects on microtubule dynamics can differ. For instance, both this compound and Paclitaxel increase microtubule growth and shortening rates, but Paclitaxel has been reported to also alter the transition frequency between these states.

Conclusion

The in vivo evidence strongly supports the anti-vascular effects of this compound as a significant contributor to its anti-tumor activity. Its dual action as both an anti-angiogenic and a vascular-disrupting agent provides a compelling rationale for its clinical use and further investigation. The comparative data, particularly against Vinorelbine, highlights its enhanced therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel anti-vascular agents.

References

Comparative analysis of tubulin binding affinity: Vinfluunine vs. vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin binding affinity of two vinca alkaloids, vinflunine and vinblastine. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action at the molecular level.

Quantitative Analysis of Tubulin Binding and Microtubule Polymerization Inhibition

The following table summarizes key quantitative data for this compound and vinblastine, facilitating a direct comparison of their tubulin binding affinities and their effects on microtubule polymerization.

ParameterThis compoundVinblastineReference(s)
IC50 (Inhibition of Microtubule Polymerization) 1.2 µM0.54 µM[1]
Apparent Dissociation Constant (Kd) - High-Affinity Sites Not directly determined; binding is significantly weaker than other vinca alkaloids. Specific binding was undetectable by centrifugal gel filtration with [3H]this compound. An NMR study also did not detect binding at 30°C, suggesting a Kd > 10 µM.0.54 µM[1][2]
Apparent Dissociation Constant (Kd) - Low-Affinity Sites Not Determined14 µM[1]
Relative Binding Affinity Ranked lowest among common vinca alkaloids (Vincristine > Vinblastine > Vinorelbine > this compound). Estimated to have a 3-16 fold lower overall affinity for tubulin compared to vinorelbine.Higher affinity than this compound and vinorelbine.[1][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative analysis are provided below.

Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is prepared from bovine brain or purchased commercially. It is essential to remove any aggregated protein by centrifugation immediately before use.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin (typically at a concentration of 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Initiation of Polymerization: GTP (1 mM) is added to the reaction mixture to initiate tubulin polymerization. The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C.

  • Drug Incubation: this compound or vinblastine at various concentrations is added to the reaction mixture before the initiation of polymerization. A vehicle control (e.g., DMSO) is also included.

  • Data Acquisition: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The initial rate of polymerization is determined for each drug concentration. The IC50 value, the concentration of the drug that inhibits the rate of polymerization by 50%, is then calculated.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its target, in this case, tubulin.

  • Preparation of Tubulin: Purified tubulin is prepared and diluted to a suitable concentration in a binding buffer.

  • Radioligand: A radiolabeled form of a vinca alkaloid, such as [3H]vinblastine, is used.

  • Binding Reaction: A constant concentration of the radiolabeled ligand is incubated with tubulin in the presence of varying concentrations of the unlabeled competitor drug (this compound or vinblastine).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the tubulin-ligand complex.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled drug that displaces 50% of the radiolabeled ligand) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of tubulin (from tryptophan residues) or extrinsic fluorescent probes to monitor drug binding.

  • Tubulin Preparation: Purified tubulin is prepared in a suitable buffer.

  • Fluorescence Measurement: The fluorescence emission spectrum of tubulin is recorded using a spectrofluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.

  • Titration with Ligand: Aliquots of a concentrated stock solution of this compound or vinblastine are added sequentially to the tubulin solution.

  • Data Acquisition: After each addition and a brief incubation period to allow for binding to reach equilibrium, the fluorescence emission spectrum is recorded.

  • Data Analysis: The binding of the drug to tubulin often causes a change in the fluorescence intensity or a shift in the emission maximum. These changes are plotted against the drug concentration, and the resulting binding curve is fitted to a suitable binding model to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow for Determining Tubulin Binding Affinity

G Experimental Workflow for Tubulin Binding Affinity cluster_assays Binding Affinity Assays cluster_polymerization Microtubule Polymerization Assay cluster_radioligand Radioligand Binding Assay cluster_fluorescence Fluorescence Spectroscopy A1 Prepare Tubulin Solution A2 Add Drug (this compound/Vinblastine) A1->A2 A3 Initiate Polymerization (GTP, 37°C) A2->A3 A4 Monitor Turbidity (OD340) A3->A4 A5 Calculate IC50 A4->A5 Result Comparative Binding Affinity Data A5->Result B1 Incubate Tubulin with [3H]Ligand and Competitor B2 Separate Bound and Free Ligand (Filtration) B1->B2 B3 Quantify Radioactivity B2->B3 B4 Determine Kd B3->B4 B4->Result C1 Measure Intrinsic Tubulin Fluorescence C2 Titrate with Drug C1->C2 C3 Monitor Fluorescence Change C2->C3 C4 Calculate Kd C3->C4 C4->Result

Caption: Workflow for determining tubulin binding affinity.

Signaling Pathway of Vinca Alkaloids Leading to Apoptosis

G Vinca Alkaloid Signaling Pathway Vinca This compound / Vinblastine Tubulin αβ-Tubulin Dimers Vinca->Tubulin Binding MT Microtubule Dynamics Tubulin->MT Inhibition of Polymerization Spindle Mitotic Spindle Disruption MT->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M JNK JNK Pathway Activation G2M->JNK Apoptosis Apoptosis G2M->Apoptosis cJun c-Jun Activation JNK->cJun p21 p21 Downregulation cJun->p21 Inhibition cJun->Apoptosis p21->G2M Negative Regulation (blocked)

Caption: Vinca alkaloid-induced signaling to apoptosis.

References

Navigating the Second-Line Treatment Landscape for Platinum-Refractory Urothelial Carcinoma: A Comparative Analysis of Vinflunine and Other Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the management of platinum-refractory metastatic urothelial carcinoma presents a significant clinical challenge. Historically, treatment options have been limited, with modest efficacy. This guide provides an objective comparison of vinflunine's performance with other therapeutic alternatives, supported by experimental data from pivotal clinical trials, to inform ongoing research and development in this field.

This compound: Efficacy and Safety Profile

This compound, a third-generation bifluorinated vinca alkaloid, has been a treatment option in Europe for patients with advanced or metastatic transitional cell carcinoma of the urothelial tract after failure of a platinum-containing regimen. Its approval was based on a comprehensive clinical program, including phase II and a pivotal phase III randomized clinical trial.

Pivotal Phase III Clinical Trial (Bellmunt et al.)

The landmark phase III trial investigated the efficacy and safety of this compound plus best supportive care (BSC) compared to BSC alone in patients with advanced urothelial carcinoma who had progressed after a first-line platinum-based chemotherapy regimen.[1]

Experimental Protocol: this compound Phase III Trial

  • Study Design: A randomized, open-label, multicenter, phase III trial.[1]

  • Patient Population: Patients with advanced or metastatic transitional cell carcinoma of the urothelial tract who had progressed after one prior platinum-containing chemotherapy regimen.[1]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound plus BSC or BSC alone.[2]

  • Treatment Regimen:

    • This compound Arm: this compound was administered intravenously at a dose of 320 mg/m² every 3 weeks. A reduced dose of 280 mg/m² was used for patients with a performance status of 1 or those who had prior pelvic radiation.[1]

    • Control Arm: Best supportive care alone.[1]

  • Primary Endpoint: Overall Survival (OS).[3]

  • Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.[3]

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_endpoints Endpoints Assessment p1 Patients with advanced/metastatic urothelial carcinoma p2 Progression after first-line platinum-based chemotherapy p1->p2 rand Randomization p2->rand vin This compound + Best Supportive Care (BSC) (n=253) rand->vin bsc Best Supportive Care (BSC) Alone (n=117) rand->bsc os Primary Endpoint: Overall Survival (OS) vin->os pfs Secondary Endpoint: Progression-Free Survival (PFS) vin->pfs orr Secondary Endpoint: Objective Response Rate (ORR) vin->orr bsc->os bsc->pfs

Experimental workflow of the pivotal Phase III trial of this compound.

Efficacy Data from the Pivotal Phase III Trial

EndpointThis compound + BSCBSC AloneHazard Ratio (HR) / p-value
Median Overall Survival (OS) 6.9 months4.6 monthsHR = 0.88; p = 0.287 (ITT population)[1]
6.9 months4.3 monthsHR = 0.78; p = 0.0227 (eligible population)[4]
Median Progression-Free Survival (PFS) 3.0 months1.5 monthsp = 0.0012[3]
Objective Response Rate (ORR) 8.6%0%p = 0.0063[3]
Disease Control Rate (DCR) 41.1%24.8%p = 0.0063[3]

ITT: Intent-to-Treat

Long-term follow-up data confirmed the survival benefit of this compound in the eligible patient population.[4] A multivariate analysis adjusting for prognostic factors also demonstrated a statistically significant improvement in overall survival with this compound treatment.[4]

Safety and Tolerability of this compound

The most common grade 3/4 adverse events observed with this compound in the phase III trial were primarily hematological.[1]

Adverse Event (Grade 3/4)Percentage of Patients
Neutropenia 50%
Anemia 19%
Fatigue 19%
Constipation 16%
Febrile Neutropenia 6%

Mechanism of Action: Microtubule Inhibition

This compound, like other vinca alkaloids, exerts its cytotoxic effects by interacting with tubulin, the fundamental component of microtubules.[5][6] This interaction disrupts microtubule dynamics, which are crucial for the formation and function of the mitotic spindle during cell division.[5] By inhibiting microtubule assembly, this compound leads to a blockage of the cell cycle in the metaphase, ultimately inducing apoptosis (programmed cell death).[7]

This compound exhibits a lower binding affinity to tubulin compared to older vinca alkaloids, which may contribute to its reduced neurotoxicity.[6]

mechanism_of_action cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to Tubulin microtubule Microtubule Polymer This compound->microtubule Inhibits Polymerization Disrupts Dynamics tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Essential for mitosis Mitosis (Metaphase) mitotic_spindle->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Arrest leads to

This compound's mechanism of action via microtubule disruption.

Comparative Efficacy with Alternative Therapies

The treatment landscape for platinum-refractory urothelial carcinoma has evolved significantly with the advent of taxanes, immune checkpoint inhibitors, and antibody-drug conjugates.

Taxanes (Paclitaxel and Docetaxel)

Taxanes are also microtubule-targeting agents, but they function by stabilizing microtubules, which also leads to mitotic arrest.[8] While widely used, their efficacy in the second-line setting is supported by phase II data.[9] A retrospective study comparing taxanes to this compound suggested that taxane-based regimens may offer superior PFS, although a statistically significant overall survival benefit was not observed.[9]

Immune Checkpoint Inhibitors (PD-1/PD-L1 Inhibitors)

Immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 pathway have become a standard of care in this setting.[10] Five agents (pembrolizumab, nivolumab, atezolizumab, durvalumab, and avelumab) have been approved for platinum-refractory urothelial carcinoma.[11] These agents have demonstrated objective response rates in the range of 15% to 21% in this patient population.[12] A meta-analysis of clinical trials reported a pooled one-year overall survival rate of 43% for PD-1/PD-L1 inhibitors.[13]

Enfortumab Vedotin

Enfortumab vedotin is an antibody-drug conjugate that targets Nectin-4, a protein highly expressed in urothelial carcinoma cells, and delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE).[14] In the EV-201 trial, for patients who had previously received both platinum-based chemotherapy and a PD-1/L1 inhibitor, enfortumab vedotin demonstrated a high objective response rate of 44%, including a 12% complete response rate.[12][15] The median duration of response was 7.6 months.[12]

Comparative Efficacy Data of Second-Line Therapies

Therapeutic AgentTrial/Study TypeMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound Phase III (Bellmunt et al.)6.9 months3.0 months8.6%
Taxanes Retrospective (vs. This compound)13.2 months4.9 months52%
PD-1/PD-L1 Inhibitors Meta-analysis~6.4 - 8.3 months (real-world)[11]~4.2 - 5.3 months (time to next therapy)[11]~15% - 21%[12]
Enfortumab Vedotin Phase II (EV-201)~11.7 months (preliminary)[12]Not Reported44%[12]

Conclusion

This compound has demonstrated a modest but statistically significant survival benefit in a select population of patients with platinum-refractory urothelial carcinoma. Its manageable safety profile makes it a therapeutic option in this setting. However, the emergence of immune checkpoint inhibitors and, more recently, the antibody-drug conjugate enfortumab vedotin, has significantly altered the treatment paradigm. These newer agents, particularly enfortumab vedotin, have shown impressive response rates in heavily pre-treated patients.

For drug development professionals, the data underscores the continued importance of targeting microtubule dynamics while also highlighting the success of novel approaches such as antibody-drug conjugates and immunotherapy. Future research may focus on combination strategies and the identification of biomarkers to optimize patient selection for each therapeutic modality.

References

Evaluating SLFN11 Expression as a Predictive Biomarker for Vinflunine Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Schlafen family member 11 (SLFN11) expression as a potential biomarker for predicting sensitivity to Vinflunine, a microtubule inhibitor used in the treatment of advanced or metastatic urothelial carcinoma. Through an objective comparison with alternative biomarkers and a review of the distinct molecular mechanisms, this document aims to inform preclinical and clinical research strategies.

Executive Summary

Comparative Analysis of Biomarkers for this compound Sensitivity

While a direct correlation between SLFN11 expression and this compound sensitivity has not been established in the scientific literature, several alternative biomarkers are emerging, particularly in the context of urothelial carcinoma.

Biomarker CategoryBiomarkerProposed Role in this compound ResponseSupporting Evidence
DNA Damage Response SLFN11 Unlikely to be a direct predictor. SLFN11 sensitizes cells to DNA-damaging agents, a different class of drugs from this compound (a microtubule inhibitor).[1][2]Pan-cancer analyses show a strong correlation between high SLFN11 expression and sensitivity to DDAs, but not to microtubule inhibitors.[1]
Genomic Alterations Mutations in KTM2C, PIK3CA, ARID2Potential predictors of response. Non-synonymous mutations in these genes have been associated with better response to this compound in metastatic urothelial cancer.A study on metastatic urothelial cancer patients identified these mutations as being predominantly associated with response to this compound.
Gene Expression Increased MAGEA4 expressionPotential predictor of non-response. Elevated expression of MAGEA4 has been identified in tumors that do not respond to this compound treatment.The same study on metastatic urothelial cancer patients identified increased MAGEA4 expression as a potential biomarker for non-responding tumors.

Mechanistic Differences: SLFN11 vs. This compound

The rationale for SLFN11 not being a suitable biomarker for this compound sensitivity lies in their distinct mechanisms of action.

SLFN11 Signaling Pathway in DNA Damage Response

SLFN11 is a nuclear protein that plays a critical role in the cellular response to DNA damage. Its expression is associated with the sensitization of cancer cells to DDAs through the following proposed mechanism:

  • Induction of Replication Stress: In the presence of DNA damage, SLFN11 is recruited to the sites of stalled replication forks.

  • Irreversible S-Phase Arrest: SLFN11 enforces an irreversible S-phase cell cycle arrest, preventing damaged cells from progressing through the cell cycle.

  • Promotion of Apoptosis: This sustained cell cycle arrest ultimately leads to programmed cell death (apoptosis).

SLFN11_Pathway cluster_0 Cellular Response to DNA Damage DDA DNA Damaging Agent DNA_Damage DNA Damage DDA->DNA_Damage Replication_Stress Replication Stress DNA_Damage->Replication_Stress SLFN11 SLFN11 Expression Replication_Stress->SLFN11 recruitment S_Phase_Arrest Irreversible S-Phase Arrest SLFN11->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: SLFN11-mediated response to DNA damage.

This compound's Mechanism of Action as a Microtubule Inhibitor

This compound, a vinca alkaloid, targets the microtubule cytoskeleton, a critical component for cell division. Its mechanism is as follows:

  • Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.[3]

  • Inhibition of Microtubule Polymerization: This binding inhibits the assembly of microtubules.[3]

  • Disruption of Mitotic Spindle: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle.[4]

  • Mitotic Arrest: Cells are arrested in the M-phase of the cell cycle.[3][4]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers apoptosis.[3]

Vinfluunine_Pathway cluster_1 This compound's Effect on Microtubules This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization inhibits Mitotic_Spindle Mitotic Spindle Formation This compound->Mitotic_Spindle disrupts Tubulin->Microtubule_Polymerization Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: this compound's mechanism of microtubule disruption.

Experimental Protocols

To empirically test the hypothesis that SLFN11 expression does not correlate with this compound sensitivity, the following experimental workflow can be employed.

Experimental_Workflow cluster_2 Experimental Workflow Cell_Line_Selection Select Cancer Cell Lines (e.g., Urothelial Carcinoma) SLFN11_Expression_Analysis Analyze SLFN11 Expression Cell_Line_Selection->SLFN11_Expression_Analysis Vinflunine_Treatment Treat Cells with this compound (Dose-Response) Cell_Line_Selection->Vinflunine_Treatment Western_Blot Western Blot SLFN11_Expression_Analysis->Western_Blot qRT_PCR qRT-PCR SLFN11_Expression_Analysis->qRT_PCR Correlation_Analysis Correlate SLFN11 Expression with this compound IC50 SLFN11_Expression_Analysis->Correlation_Analysis Cell_Viability_Assay Assess Cell Viability (e.g., MTT Assay) Vinflunine_Treatment->Cell_Viability_Assay IC50_Determination Determine IC50 Values Cell_Viability_Assay->IC50_Determination IC50_Determination->Correlation_Analysis

Caption: Workflow to test SLFN11 and this compound correlation.

Analysis of SLFN11 Expression

a) Quantitative Real-Time PCR (qRT-PCR) for SLFN11 mRNA Expression

  • RNA Extraction: Isolate total RNA from cultured cancer cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for SLFN11 and a housekeeping gene (e.g., GAPDH) for normalization.

    • SLFN11 Forward Primer: 5'-AAGCCCTGGATGTGAAGGAG-3'

    • SLFN11 Reverse Primer: 5'-GCTGGCAATAGAGGCTTTGG-3'

    • GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse Primer: 5'-GGTCATGAGTCCTTCCACGAT-3'

  • Data Analysis: Calculate the relative expression of SLFN11 mRNA using the ΔΔCt method.

b) Western Blot for SLFN11 Protein Expression

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against SLFN11 (e.g., rabbit anti-SLFN11, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

Assessment of this compound Sensitivity

a) MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Further preclinical studies directly comparing SLFN11 expression with this compound IC50 values across a panel of cancer cell lines, particularly those of urothelial origin, are warranted to definitively confirm the lack of correlation. Such studies will be instrumental in guiding the development of robust predictive biomarker panels for this compound and other microtubule-targeting agents.

References

Head-to-head comparison of Vinfluunine and docetaxel in second-line bladder cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of second-line treatment for advanced or metastatic urothelial carcinoma, a challenging clinical scenario, both vinfluunine and docetaxel have emerged as notable chemotherapeutic options following the failure of platinum-based regimens. This guide provides an objective, data-driven comparison of these two microtubule inhibitors, summarizing key clinical trial data, detailing experimental protocols, and illustrating their mechanisms of action to inform further research and development in this field.

Mechanism of Action: Targeting Microtubule Dynamics

Both vinfluunine, a third-generation bifluorinated vinca alkaloid, and docetaxel, a member of the taxane family, exert their cytotoxic effects by disrupting the normal function of microtubules, essential components of the cell's cytoskeleton crucial for mitosis. However, they achieve this through distinct mechanisms.

Vinflunine acts as a microtubule destabilizer. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis.

Docetaxel , in contrast, is a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization into free tubulin. This results in the formation of stable, non-functional microtubule bundles, leading to mitotic arrest and subsequent apoptotic cell death.

cluster_vinfluunine This compound Mechanism cluster_docetaxel Docetaxel Mechanism vinfluunine This compound tubulin_v Tubulin Dimers vinfluunine->tubulin_v Binds to mt_assembly_v Microtubule Assembly tubulin_v->mt_assembly_v Inhibits Polymerization mitotic_spindle_v Mitotic Spindle Formation mt_assembly_v->mitotic_spindle_v Disrupts g2m_arrest_v G2/M Arrest mitotic_spindle_v->g2m_arrest_v Leads to apoptosis_v Apoptosis g2m_arrest_v->apoptosis_v Induces docetaxel Docetaxel microtubules_d Microtubules docetaxel->microtubules_d Binds to β-tubulin mt_disassembly_d Microtubule Disassembly microtubules_d->mt_disassembly_d Inhibits Depolymerization stable_mts_d Stable, Non-functional Microtubules mt_disassembly_d->stable_mts_d Results in mitotic_spindle_d Mitotic Spindle Dysfunction stable_mts_d->mitotic_spindle_d Causes g2m_arrest_d G2/M Arrest mitotic_spindle_d->g2m_arrest_d Leads to apoptosis_d Apoptosis g2m_arrest_d->apoptosis_d Induces

Caption: Comparative signaling pathways of Vinfluunine and Docetaxel.

Clinical Efficacy: A Comparative Overview

Direct head-to-head Phase III clinical trials comparing vinfluunine and docetaxel in the second-line setting for urothelial carcinoma are lacking. Therefore, this comparison is based on data from separate, significant clinical trials for each agent.

This compound: The pivotal Phase III trial (Bellmunt et al.) evaluated this compound plus best supportive care (BSC) versus BSC alone in patients with advanced transitional cell carcinoma of the urothelial tract who had progressed after a platinum-containing regimen.

Docetaxel: Several Phase II trials have assessed the efficacy of docetaxel in a similar patient population. The data presented here is a summary from key single-agent docetaxel studies.

Table 1: Comparison of Efficacy Outcomes

Efficacy EndpointVinfluunine (+ BSC) (Phase III)Docetaxel (Phase II Trials - Pooled Data)
Median Overall Survival (OS) 6.9 months~7-9 months
Median Progression-Free Survival (PFS) 3.0 months~2-3 months
Objective Response Rate (ORR) 8.6%~7-13%
Disease Control Rate (DCR) 41.1%~32-50%

Note: Data for docetaxel is aggregated from multiple Phase II studies and should be interpreted with caution due to the lack of a direct comparator arm and potential for patient selection bias.

Safety and Tolerability Profile

The adverse event profiles of vinfluunine and docetaxel reflect their mechanisms of action and impact on rapidly dividing cells.

Table 2: Comparison of Common Grade 3/4 Adverse Events

Adverse EventVinfluunine (Phase III)Docetaxel (Phase II Trials)
Neutropenia 50%45-70%
Febrile Neutropenia 6%10-20%
Anemia 19%7-10%
Thrombocytopenia Not reported as a major event5-10%
Fatigue/Asthenia 19%10-15%
Constipation 16%<5%
Nausea/Vomiting 9%/8%5-10%
Peripheral Neuropathy <1%5-15%
Alopecia Not a prominent feature~40-50%

Experimental Protocols: Key Clinical Trial Methodologies

A detailed understanding of the experimental design is crucial for interpreting the clinical data.

Pivotal Phase III Trial of Vinfluunine (Bellmunt et al.)
  • Study Design: A randomized, open-label, multicenter Phase III trial.

  • Patient Population: Patients with advanced or metastatic transitional cell carcinoma of the urothelial tract who had progressed after one prior platinum-based chemotherapy regimen. Key inclusion criteria included an ECOG performance status of 0 or 1.

  • Treatment Arms:

    • This compound (320 mg/m² intravenously every 3 weeks) plus Best Supportive Care (BSC).

    • BSC alone.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

  • Response Evaluation: Tumor assessments were performed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

  • Statistical Analysis: The primary analysis for OS was a log-rank test comparing the two treatment arms.

patient_pool Patients with Platinum-Refractory Advanced Urothelial Carcinoma (ECOG PS 0-1) randomization Randomization (2:1) patient_pool->randomization arm_a Arm A: This compound (320 mg/m² q3w) + Best Supportive Care randomization->arm_a arm_b Arm B: Best Supportive Care Alone randomization->arm_b follow_up Follow-up until Disease Progression or Death arm_a->follow_up arm_b->follow_up primary_endpoint Primary Endpoint: Overall Survival follow_up->primary_endpoint

Caption: Workflow of the pivotal Phase III trial of Vinfluunine.
Representative Phase II Trial of Docetaxel (Weekly Dosing)

  • Study Design: A single-arm, multicenter Phase II trial.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed after one prior platinum-containing chemotherapy regimen. Patients typically had an ECOG performance status of 0 or 1.

  • Treatment Regimen: Docetaxel administered at a dose of 75 mg/m² intravenously every 3 weeks or a weekly schedule of 30-35 mg/m² for 3 out of 4 weeks.

  • Primary Endpoint: Objective Response Rate (ORR).

  • Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and safety.

  • Response Evaluation: Tumor response was generally assessed every 6-8 weeks according to RECIST criteria.

  • Statistical Analysis: The primary endpoint of ORR was evaluated based on the proportion of patients achieving a complete or partial response.

Conclusion and Future Directions

Both vinfluunine and docetaxel demonstrate activity in the second-line treatment of advanced urothelial carcinoma, a setting with a significant unmet medical need. Based on the available data, docetaxel may offer a modest improvement in overall survival, although this is based on an indirect comparison of Phase II data against Phase III data for this compound. The safety profiles of the two agents differ, with vinfluunine being associated with a higher incidence of constipation, while docetaxel is more commonly associated with alopecia and peripheral neuropathy.

The absence of a direct, randomized comparison between these two agents highlights a critical knowledge gap. Future research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of vinfluunine and docetaxel. Furthermore, the integration of biomarkers to predict response to these microtubule inhibitors could help to personalize treatment strategies and improve outcomes for patients with advanced bladder cancer. The ongoing development of novel agents, including antibody-drug conjugates and immunotherapy, will continue to shape the evolving treatment landscape for this challenging disease.

Safety Operating Guide

Proper Disposal of Vinflunine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Antineoplastic Agent

Vinflunine is a third-generation vinca alkaloid with significant antineoplastic properties, utilized in cancer research and drug development. As a cytotoxic agent, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, adhering to established safety protocols for cytotoxic drugs.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Double gloving with chemotherapy-rated gloves.

  • Wearing a disposable gown.

  • Using protective eyewear and a face shield.

  • Working within a certified biological safety cabinet (BSC) or a designated containment area.

This compound Waste Segregation and Disposal Procedures

The cornerstone of proper this compound disposal lies in the correct segregation of waste into two primary categories: trace cytotoxic waste and bulk cytotoxic waste. This distinction is critical for regulatory compliance and ensures that the waste is managed in the most appropriate and cost-effective manner.

1. Trace Cytotoxic Waste:

Trace cytotoxic waste consists of materials that are contaminated with less than 3% of their original volume of the drug.[1][2] This category includes items such as:

  • Empty this compound vials and packaging.

  • Used gloves, gowns, and other disposable PPE.

  • Contaminated lab supplies (e.g., pipette tips, culture flasks).

  • Wipes and absorbent pads used for minor spills or cleaning work surfaces.

Disposal Procedure for Trace Waste:

  • All trace cytotoxic waste should be placed in designated yellow , leak-proof, and puncture-resistant containers.[3]

  • These containers must be clearly labeled as "Trace Chemotherapy Waste" or "Cytotoxic Waste."[4][5]

  • Sharps contaminated with trace amounts of this compound, such as needles and syringes, must be disposed of in a yellow sharps container specifically designated for chemotherapy sharps.[4]

  • Once full, these containers should be sealed and stored in a designated secure area until they are collected for disposal by a licensed hazardous waste contractor.

  • The ultimate disposal method for trace chemotherapy waste is typically incineration to ensure the complete destruction of the cytotoxic compounds.[4][3]

2. Bulk Cytotoxic Waste:

Bulk cytotoxic waste includes materials that contain more than 3% of the original amount of the drug. This category encompasses:

  • Unused or expired this compound solutions.

  • Partially full vials of this compound.

  • Grossly contaminated materials from a large spill.

Disposal Procedure for Bulk Waste:

  • Bulk this compound waste is considered hazardous waste and must be disposed of in black RCRA (Resource Conservation and Recovery Act) rated containers.[1][2][6]

  • These containers must be robust, leak-proof, and clearly labeled as "Hazardous Waste" and "Cytotoxic Waste," and should also identify the specific chemical contents (this compound).

  • Never dispose of bulk cytotoxic waste in yellow trace waste containers.[1]

  • Sealed black containers should be stored in a designated and secure hazardous waste accumulation area.

  • Disposal must be handled by a licensed hazardous waste management company for high-temperature incineration.[7]

Important Prohibitions:

  • Do not dispose of any this compound waste (trace or bulk) in the regular trash or biohazard bags.[5]

  • Do not pour this compound waste down the drain or into the sanitary sewer system.[5][7]

  • Do not mix cytotoxic waste with other types of hazardous waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.[8]

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of protective gear.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spilled material.

  • Clean the Area: Decontaminate the spill surface according to your institution's established procedures, typically involving a detergent and then a disinfectant.

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk cytotoxic waste and must be disposed of in a black hazardous waste container.

Data Presentation

Waste CategoryContainer ColorContainer TypeDisposal Method
Trace Cytotoxic Waste YellowLeak-proof, puncture-resistantIncineration
Bulk Cytotoxic Waste BlackRCRA-rated, leak-proofHigh-Temperature Incineration

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the routine chemical inactivation of this compound in a laboratory setting for disposal purposes. The standard and recommended procedure for rendering this compound and other cytotoxic drugs non-hazardous is through high-temperature incineration. Attempting to chemically neutralize this compound without a validated protocol can be dangerous and may produce equally or more hazardous byproducts. Therefore, adherence to the segregation and disposal guidelines outlined above is the only approved method.

This compound Disposal Workflow

Vinflunine_Disposal_Workflow Start This compound Waste Generated Waste_Assessment Assess Contamination Level Start->Waste_Assessment Trace_Waste Trace Waste (<3% residual) Waste_Assessment->Trace_Waste < 3% Bulk_Waste Bulk Waste (>3% residual) Waste_Assessment->Bulk_Waste > 3% Yellow_Container Place in Yellow Trace Chemo Container Trace_Waste->Yellow_Container Black_Container Place in Black RCRA Hazardous Container Bulk_Waste->Black_Container Secure_Storage_Trace Secure Storage Yellow_Container->Secure_Storage_Trace Secure_Storage_Bulk Secure Storage Black_Container->Secure_Storage_Bulk Licensed_Disposal_Trace Collection by Licensed Hazardous Waste Vendor Secure_Storage_Trace->Licensed_Disposal_Trace Licensed_Disposal_Bulk Collection by Licensed Hazardous Waste Vendor Secure_Storage_Bulk->Licensed_Disposal_Bulk Incineration_Trace Incineration Licensed_Disposal_Trace->Incineration_Trace Incineration_Bulk High-Temperature Incineration Licensed_Disposal_Bulk->Incineration_Bulk

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling Vinflunine

Author: BenchChem Technical Support Team. Date: December 2025

Vinflunine is a cytotoxic anticancer agent used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.[1] As a member of the vinca alkaloid class of drugs, it functions by inhibiting cell division, which necessitates stringent safety protocols to protect laboratory and clinical personnel from exposure.[1] This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling, administration, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure to hazardous drugs like this compound.[2][3] Personnel must be trained in the correct selection and use of PPE.[2] The following table summarizes the minimum PPE requirements for handling this compound.

Task Gloves Gown Eye/Face Protection Respiratory Protection
Handling/Preparation (in a Biological Safety Cabinet) Double pair of chemotherapy-grade, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.[4][5]Disposable, low-permeability gown with back closure and tight-fitting cuffs.[5]Safety goggles with side shields.[6][7]Surgical/procedure mask to maintain sterility.[2]
Intravenous Administration Double pair of chemotherapy-grade, powder-free gloves.[4]Disposable, low-permeability chemotherapy gown.[4]Full-face shield or safety goggles and a fluid-resistant mask if there is a risk of splashing.[2][4][5]Not typically required unless aerosolization is likely.
Spill Cleanup Double pair of chemotherapy-grade, powder-free gloves.Disposable, low-permeability chemotherapy gown.Full-face shield and safety goggles.[2]Fit-tested NIOSH-certified N95 or N100 respirator for airborne powders or aerosols.[2][5][8]
Waste Disposal Single or double pair of chemotherapy-grade, powder-free gloves.Gown as needed based on risk of splash.Safety glasses.Not typically required.

Operational Plan: Safe Handling and Administration

All procedures involving this compound must be performed by personnel appropriately trained in the handling of cytotoxic agents.[9] Pregnant staff should not handle this compound.[9]

Preparation Protocol:

  • Engineering Controls : All transfers and preparations of this compound for administration must be conducted with strict aseptic technique, preferably within a vertical laminar flow safety hood or a biological safety cabinet (BSC).[9][10] This minimizes airborne contamination and personnel exposure.

  • Dilution : this compound must be diluted prior to its administration.[9][10] It is for single use only.[9][10]

  • Avoid Contamination : During preparation, avoid all contact with the skin, eyes, and clothing.[8] Care should be taken to prevent the formation of aerosols and dust.[6][11]

Administration Protocol:

  • Intravenous Use Only : this compound MUST ONLY be administered intravenously over a 20-minute infusion.[9][10] It should not be given as a rapid intravenous bolus.[9][10] Fatal if given by intrathecal administration. [10]

  • Vein Patency : The infusion can be administered through peripheral lines or a central catheter.[9] The patency of the vein should be assessed frequently to prevent extravasation (leakage into surrounding tissue), as this compound is a vesicant (can cause tissue blistering).[9][12]

  • Flushing : To flush the vein after the infusion is complete, the administration of this compound should always be followed by at least an equal volume of sodium chloride 9 mg/mL (0.9%) solution or glucose 50 mg/mL (5%) solution.[9][10]

Emergency Procedures: Spills and Exposure

In the event of accidental release or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate : Evacuate all personnel from the affected area.[6][11]

  • Ventilate : Ensure the area is well-ventilated.[8]

  • PPE : Don the appropriate PPE for spill cleanup as detailed in the table above, including a respirator if powder is present.[6]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[11] Absorb solutions with an inert, liquid-binding material such as diatomite.[6]

  • Cleaning : Decontaminate surfaces by scrubbing with alcohol.[6] Collect all contaminated materials in a closed, suitable container for disposal as cytotoxic waste.[8][11]

  • Reporting : Report the incident according to institutional protocols.

First Aid Measures: Immediate first aid should be administered upon exposure. The following table outlines the necessary steps.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding eyelids apart.[8] Remove contact lenses if present and easy to do.[11] Consult an ophthalmologist.[8]
Skin Contact Remove contaminated clothing and shoes immediately.[7][8][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][11] Call a physician.[8]
Inhalation Move the person to fresh air and keep them warm and at rest.[6][8] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[6][8] Seek immediate medical attention.[8]
Ingestion If the person is conscious, rinse their mouth with water.[7][8][11] Do not induce vomiting.[7][11] Seek immediate emergency medical help.[7][11]

Disposal Plan

Proper disposal of this compound and all associated contaminated materials is mandatory to prevent environmental contamination and accidental exposure.

  • Waste Classification : this compound is a cytotoxic drug and all waste must be handled as hazardous.[13]

  • Segregation : All items that have come into contact with this compound, including unused or expired drug, empty vials, syringes, needles, gloves, gowns, and cleaning materials, must be segregated from other waste streams.[14]

  • Containers : Use designated, sealed, and clearly labeled containers for cytotoxic waste.[7][8] Syringes with even residual amounts of the drug must be disposed of in a hazardous chemical waste container, not a standard sharps container.[14]

  • Final Disposal : Any unused medicinal product or waste material should be disposed of in accordance with local requirements for cytotoxic agents, typically through a licensed hazardous material disposal company via high-temperature incineration.[1][7][9] Do not discharge into drains or soil.[8]

This compound Handling Workflow

The following diagram illustrates the key procedural steps in the lifecycle of handling this compound within a research or clinical setting.

VinfluineWorkflow cluster_prep Preparation Phase cluster_admin Operational Phase cluster_disposal Disposal Phase Receiving Receiving & Verification Storage Secure Storage (2°C - 8°C, Dry) Receiving->Storage Preparation Aseptic Preparation (Vertical Laminar Flow Hood) Storage->Preparation Administration IV Administration (Trained Personnel Only) Preparation->Administration Decontamination Area & Equipment Decontamination Administration->Decontamination WasteSegregation Waste Segregation (Sharps, PPE, Vials) Administration->WasteSegregation Decontamination->WasteSegregation Disposal Hazardous Waste Disposal (Licensed Vendor) WasteSegregation->Disposal

Caption: A procedural workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinflunine
Reactant of Route 2
Reactant of Route 2
Vinflunine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.